2,6-Diphenylpyridine-4-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,6-diphenylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO/c20-13-14-11-17(15-7-3-1-4-8-15)19-18(12-14)16-9-5-2-6-10-16/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNGVKJNNLKJOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392283 | |
| Record name | 2,6-diphenylpyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18780-01-3 | |
| Record name | 2,6-diphenylpyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIPHENYL-4-PYRIDINECARBOXALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Diphenylpyridine-4-carbaldehyde: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Diphenylpyridine-4-carbaldehyde is a substituted pyridine derivative of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, physicochemical and spectroscopic properties, and potential applications, with a particular focus on aspects relevant to drug discovery and development. While specific biological data for this compound is limited in publicly available literature, the pyridine scaffold is a well-established pharmacophore. This document aims to consolidate the available information and provide a foundation for future research and development efforts.
Introduction
Pyridine and its derivatives are fundamental heterocyclic compounds that are integral to numerous areas of chemistry and pharmacology. The pyridine ring is a key structural motif in many pharmaceuticals, agrochemicals, and functional materials. The introduction of phenyl and carbaldehyde substituents onto the pyridine core, as in this compound, can significantly influence its electronic properties, steric hindrance, and potential for intermolecular interactions, making it a valuable building block for the synthesis of more complex molecules. This guide will detail the known methods for its preparation and its characterized properties.
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a plausible and commonly employed synthetic strategy involves a multi-component reaction. One such approach is a modification of the Hantzsch pyridine synthesis or a similar one-pot condensation reaction.
A potential synthetic pathway is the acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines.[1] This methodology involves the reaction of an aryl aldehyde, an acetophenone derivative, and a nitrogen source under acidic conditions, often with microwave irradiation to enhance reaction rates and yields.
Proposed Experimental Protocol: Multi-component Synthesis
This protocol is adapted from the synthesis of structurally similar 2,4,6-triaryl pyridines.[1]
Materials:
-
Benzaldehyde
-
Acetophenone
-
Ammonium acetate or hexamethyldisilazane (as a nitrogen source)
-
An appropriate acid catalyst (e.g., acetic acid, p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, methanol, or solvent-free under microwave conditions)
Procedure:
-
In a microwave-safe reaction vessel, combine benzaldehyde (2 equivalents), acetophenone (1 equivalent), and the nitrogen source (e.g., ammonium acetate, excess).
-
Add the acid catalyst to the mixture.
-
Seal the vessel and subject it to microwave irradiation at a specified temperature and time. Reaction conditions would need to be optimized for this specific substrate combination.
-
After the reaction is complete, cool the vessel to room temperature.
-
The reaction mixture is then worked up, which may involve partitioning between an organic solvent and water, followed by purification of the crude product.
-
Purification is typically achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield 2,6-diphenyl-4-substituted-pyridine. To obtain the carbaldehyde, a 4-formyl substituted benzaldehyde would be used as a starting material, or a subsequent oxidation of a 4-methyl or 4-hydroxymethyl group would be necessary.
Alternative Synthetic Route: Oxidation of a Precursor
An alternative approach would be the synthesis of a precursor molecule, such as (2,6-diphenylpyridin-4-yl)methanol or 4-methyl-2,6-diphenylpyridine, followed by oxidation to the aldehyde. The synthesis of 2,6-diformylpyridine is achieved through the oxidation of 2,6-dimethylpyridine, indicating that selective oxidation of a methyl or alcohol group at the 4-position of the 2,6-diphenylpyridine core is a feasible strategy.[2]
Diagram of a Potential Synthetic Workflow:
Caption: A potential two-step workflow for the synthesis of the target compound.
Physicochemical and Spectroscopic Properties
Physicochemical Properties
| Property | Predicted/Inferred Value |
| Molecular Formula | C₁₈H₁₃NO |
| Molecular Weight | 259.31 g/mol |
| Appearance | Likely a solid at room temperature |
| Melting Point | Expected to be elevated due to the rigid aromatic structure |
| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in non-polar solvents like hexanes; and poorly soluble in water. |
Spectroscopic Data
While the full spectra for the target compound are not available, data for the closely related 2,6-diphenylpyridine can provide insight into the expected spectral features.[3][4]
Table of Predicted Spectroscopic Data:
| Spectroscopy | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) |
| ¹H NMR | Aromatic Protons: ~7.4-8.2 ppm (multiplets for phenyl groups and pyridine ring protons). Aldehyde Proton: A characteristic singlet downfield, likely in the range of 9.9-10.1 ppm. |
| ¹³C NMR | Aromatic Carbons: ~116-158 ppm. Aldehyde Carbonyl Carbon: A characteristic signal in the downfield region, typically around 190-193 ppm. |
| IR Spectroscopy | C=O Stretch (Aldehyde): A strong absorption band around 1700-1715 cm⁻¹. C=N and C=C Stretches (Aromatic Rings): Multiple bands in the 1400-1600 cm⁻¹ region. C-H Stretches (Aromatic): Bands above 3000 cm⁻¹. |
| Mass Spectrometry | Molecular Ion Peak (M⁺): Expected at m/z = 259. |
Potential Applications in Drug Development
The pyridine scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[5] The introduction of diphenyl and carbaldehyde functionalities offers several avenues for its application in drug discovery.
-
Scaffold for Library Synthesis: The aldehyde group is a versatile functional handle for further chemical modifications, such as reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the rapid generation of a library of derivatives for biological screening.
-
Potential for Bioactivity: Substituted pyridines have a wide range of biological activities. While no specific activity has been reported for this compound, related diphenylpyridine and diphenylpyrazine structures have been investigated for their cytotoxic properties and as DNA binding agents.[6] The structural similarity suggests that this compound could be a starting point for the development of novel therapeutic agents.
Diagram of Potential Derivatization Pathways:
Caption: Potential derivatization reactions of the aldehyde moiety for library synthesis.
Conclusion
This compound represents a valuable, yet underexplored, chemical entity. While detailed experimental data remains scarce in the public domain, established synthetic methodologies for related compounds provide a clear path for its synthesis and future investigation. Its structural features, particularly the versatile aldehyde group, make it an attractive starting material for the development of novel compounds with potential applications in medicinal chemistry and materials science. Further research is warranted to fully elucidate its properties and explore its biological activity.
References
- 1. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-Diformylpyridine - Wikipedia [en.wikipedia.org]
- 3. 2,6-DIPHENYLPYRIDINE(3558-69-8) 1H NMR spectrum [chemicalbook.com]
- 4. 2,6-DIPHENYLPYRIDINE(3558-69-8) 13C NMR spectrum [chemicalbook.com]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,6-diphenylpyrazine derivatives and their DNA binding and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of 2,6-Diphenylpyridine-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 2,6-Diphenylpyridine-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its substituted pyridine framework, this molecule holds potential as a versatile building block for the synthesis of novel therapeutic agents and functional materials. This guide covers its chemical and physical properties, outlines plausible synthetic routes with detailed experimental protocols, and discusses its potential biological significance. The information is presented to support further research and development involving this compound.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 18780-01-3 | [1] |
| Molecular Formula | C₁₈H₁₃NO | [1] |
| Molecular Weight | 259.31 g/mol | Calculated |
| Appearance | Likely a solid | Inferred from related compounds |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Sparingly soluble in water, soluble in organic solvents | Inferred from structure |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, several general synthetic strategies for substituted pyridines can be adapted. The most plausible methods include the Kröhnke pyridine synthesis, synthesis from pyrylium salts, and functional group transformation from a precursor.
Proposed Synthetic Pathway: Oxidation of 4-Methyl-2,6-diphenylpyridine
A common and effective method for the preparation of pyridine-4-carbaldehydes is the oxidation of the corresponding 4-methylpyridine derivative.[2]
Caption: Proposed synthesis of this compound via oxidation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-2,6-diphenylpyridine (1 equivalent) in a suitable solvent such as dioxane or a mixture of acetic acid and water.
-
Addition of Oxidant: Add a suitable oxidizing agent, for example, selenium dioxide (SeO₂) (1.1 equivalents), portion-wise to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove any solid byproducts.
-
Extraction: If necessary, neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods (NMR, IR, MS).
Spectroscopic Characterization
Detailed spectroscopic data for this compound is scarce in the public domain. However, based on the analysis of its structural fragments and data from related compounds, the expected spectral characteristics can be predicted.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts / Frequencies |
| ¹H NMR | δ ~10.0 ppm (s, 1H, -CHO), δ 7.5-8.5 ppm (m, aromatic protons) |
| ¹³C NMR | δ ~193 ppm (C=O), δ 120-160 ppm (aromatic carbons) |
| IR (cm⁻¹) | ~1700 (C=O stretch of aldehyde), ~1600, 1580 (C=C and C=N stretching of pyridine and phenyl rings), ~3050 (aromatic C-H stretch) |
| Mass Spec. | m/z = 259 (M⁺) |
Note: These are predicted values and may differ from experimental results. The ¹H NMR of the parent compound, 2,6-diphenylpyridine, shows aromatic protons in the range of δ 7.4-8.2 ppm.[3]
Potential Biological Activity and Applications
Pyridine and its derivatives are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[4] The pyridine scaffold is known to be a key pharmacophore in compounds exhibiting a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[4][5][6]
The introduction of a carbaldehyde group at the 4-position of the 2,6-diphenylpyridine core provides a reactive handle for further chemical modifications, making it a valuable intermediate for the synthesis of a diverse library of compounds for drug discovery. For instance, the aldehyde can be readily converted into imines, oximes, hydrazones, or reduced to an alcohol, each transformation leading to a new class of molecules with potentially unique biological profiles.
While no specific signaling pathways have been directly associated with this compound, derivatives of substituted pyridines have been investigated for their cytotoxic effects against various cancer cell lines.[7][8]
Caption: Potential applications of this compound.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. While detailed experimental characterization data is limited, its synthesis can be achieved through established organic chemistry methodologies. The presence of the reactive aldehyde functionality, coupled with the biologically relevant diphenylpyridine core, makes it an attractive starting material for the development of novel compounds with a wide range of potential therapeutic applications. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted.
References
- 1. 2,6-DIPHENYL-4-PYRIDINECARBOXALDEHYDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,6-Diformylpyridine - Wikipedia [en.wikipedia.org]
- 3. 2,6-DIPHENYLPYRIDINE(3558-69-8) 1H NMR spectrum [chemicalbook.com]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,6-diphenylpyrazine derivatives and their DNA binding and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,6-Diphenylpyridine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Diphenylpyridine-4-carbaldehyde is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural motif, featuring a central pyridine ring flanked by two phenyl groups and possessing a reactive aldehyde functionality, makes it an attractive scaffold for the synthesis of more complex molecules. This technical guide provides a summary of the available information on its molecular structure, properties, and potential synthetic routes, drawing from data on closely related analogs due to the limited specific information on the title compound.
Molecular Structure and Properties
This compound, with the chemical formula C₁₈H₁₃NO, consists of a central pyridine ring substituted at the 2 and 6 positions with phenyl groups and at the 4 position with a carbaldehyde (formyl) group.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2,6-Diphenylpyridine | 2,6-Diphenylpyridine-4-carboxylic acid |
| CAS Number | 18780-01-3 | 3558-69-8 | 38947-57-8 |
| Molecular Formula | C₁₈H₁₃NO | C₁₇H₁₃N | C₁₈H₁₃NO₂ |
| Molecular Weight | 259.31 g/mol | 231.29 g/mol | 275.31 g/mol [1] |
| Appearance | Not specified | White crystalline powder | Buff color powder[1] |
| Melting Point | Not specified | 78-80 °C | 281-288 °C[1] |
| Solubility | Not specified | <0.5 µg/mL in water at pH 7.4 | Not specified |
Note: Data for this compound is limited. Data for related compounds is provided for context.
Synthesis and Characterization
Postulated Synthetic Pathway
A potential synthetic route could involve the reaction of a 1,5-dicarbonyl compound (or a precursor) with an ammonium source, followed by oxidation. Alternatively, functional group transformation from a related 2,6-diphenylpyridine derivative, such as the oxidation of a corresponding alcohol or the reduction of a carboxylic acid derivative, could yield the target aldehyde.
Caption: Postulated synthetic workflow for this compound.
Characterization
Due to the lack of specific published data, the following are expected spectroscopic characteristics based on the molecular structure:
-
¹H NMR: Signals corresponding to the aldehydic proton (likely a singlet around 9-10 ppm), aromatic protons on the pyridine ring (two singlets or an AX system), and aromatic protons on the two phenyl groups (multiplets in the 7-8 ppm region).
-
¹³C NMR: A signal for the carbonyl carbon of the aldehyde (typically in the 190-200 ppm region), along with signals for the carbons of the pyridine and phenyl rings.
-
FT-IR: A characteristic C=O stretching vibration for the aldehyde group (around 1700 cm⁻¹), along with C=C and C=N stretching vibrations for the aromatic rings.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 259.31.
Potential Applications in Drug Development and Materials Science
The structural features of this compound suggest its potential as a versatile building block in several scientific domains.
Medicinal Chemistry
Pyridine and its derivatives are prevalent scaffolds in a wide range of pharmaceuticals. The presence of the phenyl groups can enhance interactions with biological targets through π-stacking, while the aldehyde group provides a handle for further chemical modifications, such as the formation of Schiff bases, which are known to exhibit a variety of biological activities.
Caption: Logical relationship for the utility of this compound in generating biologically active compounds.
Materials Science
The rigid, conjugated structure of this compound makes it a candidate for the synthesis of organic materials with interesting photophysical or electronic properties. The pyridine nitrogen provides a coordination site for metal ions, suggesting its use as a ligand in the formation of metal-organic frameworks (MOFs) or coordination polymers.
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols based on general synthetic methodologies for similar compounds. These have not been experimentally validated for this compound.
Table 2: Hypothetical Experimental Protocol for Synthesis
| Step | Procedure |
| 1. Reaction Setup | To a solution of an appropriate 1,5-dicarbonyl precursor in a suitable solvent (e.g., ethanol), add a source of ammonia (e.g., ammonium acetate). |
| 2. Cyclization | Reflux the reaction mixture for several hours to facilitate the formation of the dihydropyridine intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| 3. Oxidation | Upon completion of the cyclization, add an oxidizing agent (e.g., manganese dioxide or nitric acid) to aromatize the dihydropyridine ring to the pyridine. |
| 4. Work-up | After the reaction is complete, cool the mixture, filter off any solids, and remove the solvent under reduced pressure. |
| 5. Purification | Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). |
| 6. Characterization | Characterize the purified product using spectroscopic methods (NMR, IR, MS) and determine its melting point. |
Conclusion
This compound is a molecule of interest with significant potential for further exploration in both medicinal chemistry and materials science. While detailed experimental data for this specific compound is currently scarce in the public domain, its structural similarity to well-studied pyridine derivatives provides a strong basis for future research. The development of a reliable synthetic route and a thorough characterization of its properties are crucial next steps to unlock its full potential as a versatile chemical building block. Further investigation into its biological activities and coordination chemistry is warranted.
References
An In-depth Technical Guide to 2,6-Diphenylpyridine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Diphenylpyridine-4-carbaldehyde is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its core structure, featuring a central pyridine ring flanked by two phenyl groups and functionalized with a reactive aldehyde group, makes it an attractive scaffold for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, reactivity, and spectral characteristics. While specific experimental data for this compound is limited in publicly available literature, this guide compiles information on closely related analogues and established synthetic methodologies to provide a foundational understanding for researchers.
Chemical Properties and Data
Quantitative data for this compound is not extensively reported. However, data for the closely related parent compound, 2,6-diphenylpyridine, and the corresponding carboxylic acid, 2,6-diphenylpyridine-4-carboxylic acid, can provide valuable reference points.
| Property | Value | Compound | Source |
| Molecular Formula | C₁₈H₁₃NO | This compound | - |
| CAS Number | 18780-01-3 | This compound | - |
| Molecular Weight | 271.31 g/mol | This compound | Calculated |
| Melting Point | 281-288 °C | 2,6-Diphenylpyridine-4-carboxylic acid | [1] |
| Appearance | White crystalline powder | 2,6-Diphenylpyridine | [2] |
Synthesis
Suggested Synthetic Pathways
Two primary strategies can be envisioned for the synthesis of this compound:
-
Construction of the 2,6-diphenylpyridine scaffold followed by functionalization at the 4-position. This could involve the synthesis of 4-methyl-2,6-diphenylpyridine and its subsequent oxidation.
-
Direct synthesis of the functionalized pyridine ring using a precursor already containing the aldehyde or a masked aldehyde functionality. The Kröhnke pyridine synthesis is a powerful tool for the formation of substituted pyridines.[3][4]
A potential synthetic workflow is outlined below:
Caption: Plausible synthetic routes to this compound.
Experimental Considerations (Hypothetical Protocol based on Analogue Synthesis)
The following is a hypothetical protocol for the synthesis of this compound via the oxidation of 4-methyl-2,6-diphenylpyridine, based on general procedures for similar transformations.[5]
Materials:
-
4-Methyl-2,6-diphenylpyridine
-
Selenium dioxide (SeO₂)
-
Dioxane (anhydrous)
-
Water
-
Dichloromethane
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-methyl-2,6-diphenylpyridine (1.0 eq) in anhydrous dioxane, add selenium dioxide (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.
-
Add water to the filtrate and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Note: This is a generalized procedure and would require optimization for this specific substrate. The Kornblum oxidation offers an alternative, often milder, method for such transformations.[5]
Reactivity
The chemical reactivity of this compound is primarily dictated by the aldehyde functional group. This group is susceptible to nucleophilic attack and can participate in a variety of condensation and oxidation-reduction reactions.
Reactions of the Aldehyde Group
-
Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium borohydride) to form the corresponding amines.
-
Schiff Base Formation: Condensation with primary amines yields Schiff bases (imines), which are versatile intermediates in organic synthesis.[6]
-
Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2,6-diphenylpyridine-4-carboxylic acid, using common oxidizing agents such as potassium permanganate or Jones reagent.
-
Reduction: The aldehyde can be reduced to the corresponding alcohol, (2,6-diphenylpyridin-4-yl)methanol, using reducing agents like sodium borohydride.
The workflow for these reactions can be visualized as follows:
Caption: Key reactions of the aldehyde group in this compound.
Spectral Data (Predicted and Analogue-Based)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the protons of the phenyl and pyridine rings, as well as a characteristic downfield singlet for the aldehydic proton. The spectrum of the parent compound, 2,6-diphenylpyridine, shows aromatic protons in the range of δ 7.4-8.2 ppm. The aldehydic proton of this compound is anticipated to appear as a singlet in the region of δ 9.5-10.5 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be characterized by signals for the aromatic carbons and a downfield signal for the carbonyl carbon of the aldehyde group, typically in the range of δ 190-200 ppm.
FT-IR Spectroscopy
The FT-IR spectrum is expected to exhibit characteristic absorption bands. Key predicted absorptions include:
-
C=O stretch (aldehyde): A strong band around 1700-1715 cm⁻¹.
-
C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
C=C and C=N stretches (aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-H stretches (aromatic): Bands above 3000 cm⁻¹.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (271.31 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and fragmentation of the pyridine and phenyl rings.
Potential Applications in Drug Development
Pyridine and its derivatives are prevalent scaffolds in many approved drugs.[7] The 2,6-diphenylpyridine framework, in particular, has been investigated for its potential biological activities. While no specific biological data for this compound has been found, its structural features suggest several avenues for exploration in drug discovery.
Scaffold for Synthesis of Bioactive Molecules
The reactive aldehyde group serves as a handle for the introduction of various functional groups and the construction of larger, more complex molecules. This allows for the generation of libraries of compounds for screening against various biological targets. For instance, Schiff base derivatives of pyridine-4-carbaldehyde have been studied for their antioxidant and DNA binding properties.[8]
Potential as an Intermediate for Cytotoxic Agents
Derivatives of 2,6-diphenylpyrazine, a structurally similar scaffold, have shown cytotoxic properties.[9] Furthermore, metal complexes of substituted pyridines have been investigated for their anticancer activities.[10][11] This suggests that this compound could serve as a precursor for the synthesis of novel cytotoxic agents.
A potential workflow for leveraging this compound in drug discovery is as follows:
Caption: Drug discovery workflow utilizing this compound.
Conclusion
This compound is a molecule of interest with significant synthetic potential. While a comprehensive experimental characterization is lacking in the current literature, this guide provides a solid foundation for researchers by summarizing the expected chemical properties, outlining plausible synthetic strategies, and discussing potential applications in drug discovery based on the chemistry of analogous compounds. Further experimental investigation is warranted to fully elucidate the physicochemical and biological properties of this compound and to explore its utility as a versatile building block in the development of novel therapeutics and functional materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,6-Diphenylpyridine | C17H13N | CID 72920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]
- 7. cymitquimica.com [cymitquimica.com]
- 8. Antimicrobial Properties of Pyridine-2,6-Dithiocarboxylic Acid, a Metal Chelator Produced by Pseudomonas spp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2,6-diphenylpyrazine derivatives and their DNA binding and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2,6-Diphenylpyridine-4-carbaldehyde and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure of 2,6-diphenylpyridine-4-carbaldehyde and its analogs. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for elucidating structure-property relationships, guiding synthetic efforts, and informing drug design strategies. This document summarizes key crystallographic data, details relevant experimental protocols, and visualizes a pertinent biological pathway where such scaffolds may exert their effects.
Comparative Crystallographic Data
While the specific crystal structure of this compound is not publicly available, analysis of closely related analogs provides significant insights into the expected molecular conformation and intermolecular interactions. The following tables summarize the crystallographic data for 2,6-diphenylpyridine and 4-phenyl-2,6-bis(4-tolyl)pyridine.
Table 1: Crystal Data and Structure Refinement for 2,6-Diphenylpyridine Analogs
| Parameter | 2,6-Diphenylpyridine | 4-Phenyl-2,6-bis(4-tolyl)pyridine[1] |
| Empirical Formula | C₁₇H₁₃N | C₂₅H₂₁N |
| Formula Weight | 231.29 | 335.43[1] |
| Crystal System | Orthorhombic | Orthorhombic[1] |
| Space Group | Pna2₁ | Fdd2[1] |
| a (Å) | 16.1368(16) | 21.234(3)[1] |
| b (Å) | 12.5371(14) | 12.0489(15)[1] |
| c (Å) | 6.2969(4) | 7.3601(10)[1] |
| α (°) | 90 | 90[1] |
| β (°) | 90 | 90[1] |
| γ (°) | 90 | 90[1] |
| Volume (ų) | 1273.9(2) | 1883.1(4)[1] |
| Z | 4 | 4[1] |
| Temperature (K) | 120 | 295[1] |
| Radiation type | Mo Kα | Mo Kα[1] |
Table 2: Key Geometric Parameters and Intermolecular Interactions
| Feature | 2,6-Diphenylpyridine | 4-Phenyl-2,6-bis(4-tolyl)pyridine[1] |
| Dihedral Angle (Pyridine-Phenyl) | 29.68(18)° and 26.58(17)° | 32.8(2)° and 23.7(2)°[1] |
| Intermolecular Interactions | Weak C—H···π interactions leading to chain formation. | π–π interactions between central pyridyl rings of adjacent molecules, forming one-dimensional arrays.[1] |
| Centroid-Centroid Distance (Å) | - | 3.714(1)[1] |
The data reveals that the phenyl rings in these analogs are twisted out of the plane of the central pyridine ring. The crystal packing is primarily governed by weak non-covalent interactions such as C—H···π and π–π stacking, which are crucial for the overall supramolecular architecture.
Experimental Protocols
The following sections outline generalized experimental procedures for the synthesis and crystallographic analysis of this compound analogs.
Synthesis via Suzuki Coupling
A common and versatile method for the synthesis of 2,6-diphenylpyridine derivatives is the palladium-catalyzed Suzuki cross-coupling reaction. A general protocol is described below, which can be adapted for the synthesis of the target molecule and its analogs.
Procedure:
-
To a reaction vessel containing a solution of the 2,6-dihalopyridine-4-carbaldehyde derivative in a suitable solvent system (e.g., a mixture of toluene and ethanol), the phenylboronic acid (2-3 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%), and a base (e.g., potassium carbonate, 2-4 equivalents) are added.
-
The reaction mixture is degassed and then heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound analog.
Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is a critical step for determining the molecular structure by X-ray diffraction.
Crystallization:
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, dichloromethane/hexane). Vapor diffusion is another common technique where a solution of the compound in a volatile solvent is allowed to slowly equilibrate with a less volatile solvent in a sealed container.
Data Collection and Structure Solution:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 298 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
The collected data is processed, which includes integration of the reflection intensities and correction for absorption effects.
-
The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
-
The final structure is validated using software such as PLATON and visualized using programs like Mercury or ORTEP.
Potential Biological Relevance: Inhibition of the Skp2 Signaling Pathway
Derivatives of diphenylpyridine and related nitrogen-containing heterocycles have shown promise as inhibitors of various protein kinases. One such pathway of interest is the Skp2-mediated degradation of the cyclin-dependent kinase inhibitor p27Kip1, a critical regulator of the cell cycle. Overexpression of S-phase kinase-associated protein 2 (Skp2) is observed in many cancers and is associated with poor prognosis. Inhibition of the Skp2-Cks1 interaction, which is necessary for the recognition and ubiquitination of p27Kip1, presents a promising anti-cancer strategy.[2]
This diagram illustrates how Skp2, as part of the SCF E3 ubiquitin ligase complex, targets p27Kip1 for ubiquitination and subsequent degradation by the proteasome. This degradation allows for cell cycle progression. A potential inhibitor, such as a this compound analog, could disrupt the interaction between Skp2 and its co-factor Cks1, thereby preventing the ubiquitination of p27Kip1. The resulting accumulation of p27Kip1 would lead to cell cycle arrest, providing a mechanism for anti-cancer activity.
This guide serves as a foundational resource for researchers interested in the solid-state properties and potential applications of this compound and its analogs. The provided data and protocols are intended to facilitate further investigation into this promising class of compounds.
References
Reactivity of the Aldehyde Group in 2,6-Diphenylpyridine-4-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the aldehyde functional group in 2,6-diphenylpyridine-4-carbaldehyde. The presence of bulky phenyl substituents at the 2 and 6 positions of the pyridine ring introduces significant steric hindrance, which modulates the reactivity of the 4-formyl group compared to simpler pyridine aldehydes. This document details key chemical transformations including condensation reactions (Knoevenagel and Schiff base formation), oxidation, reduction, and the Wittig reaction. Experimental protocols, quantitative data, and mechanistic considerations are presented to offer a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound is a versatile heterocyclic building block characterized by a central pyridine ring flanked by two phenyl groups and bearing a reactive aldehyde moiety at the 4-position. This unique substitution pattern imparts specific electronic and steric properties that influence the reactivity of the formyl group. The electron-withdrawing nature of the pyridine ring activates the aldehyde towards nucleophilic attack, while the adjacent bulky phenyl groups can sterically hinder the approach of reactants. Understanding this interplay is crucial for designing and executing synthetic strategies involving this compound. This guide will explore the key reactions of the aldehyde group, providing detailed experimental insights and quantitative data where available.
Synthesis of this compound
The parent compound, this compound, can be synthesized through various methods, a common one being the Kröhnke pyridine synthesis. This typically involves the reaction of a 1-(4-formylbenzyl)pyridinium salt with an α,β-unsaturated ketone in the presence of a base.
Reactivity of the Aldehyde Group
The aldehyde group in this compound is a versatile functional handle that participates in a wide range of chemical transformations.
Condensation Reactions
The electrophilic carbon of the aldehyde group readily reacts with nucleophiles, leading to the formation of new carbon-nitrogen and carbon-carbon double bonds.
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group, typically catalyzed by a weak base. This reaction is a powerful tool for C-C bond formation. While specific data for this compound is limited in publicly available literature, the general reactivity of pyridine carbaldehydes suggests it will readily undergo this transformation.[1]
Experimental Protocol: General Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile [2]
-
Reactants: Aromatic aldehyde (1 equiv.), malononitrile (1 equiv.), and a catalytic amount of a weak base (e.g., piperidine, ammonium acetate).
-
Solvent: Typically ethanol or a solvent-free system.
-
Procedure: The aldehyde, malononitrile, and catalyst are mixed in the chosen solvent (or neat). The reaction mixture is stirred at room temperature or heated, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product often precipitates and can be collected by filtration. If soluble, an aqueous workup followed by extraction and purification by recrystallization or column chromatography is performed.
-
Expected Outcome: Formation of a 2-(substituted-benzylidene)malononitrile derivative. Yields are generally high for aromatic aldehydes.
The reaction of this compound with primary amines yields Schiff bases (imines), which are valuable intermediates in organic synthesis and can act as ligands for metal complexes.[3][4][5][6][7] The formation of the C=N double bond is typically reversible and can be driven to completion by removing water.
Experimental Protocol: Synthesis of a Schiff Base from Pyridine-4-carbaldehyde and a Primary Amine [3]
-
Reactants: Pyridine-4-carbaldehyde (1 equiv.) and a primary amine (1 equiv.).
-
Solvent: Ethanol or methanol.
-
Procedure: The pyridine-4-carbaldehyde is dissolved in the alcohol, and a solution of the primary amine in the same solvent is added dropwise. The mixture is then refluxed for several hours. Upon cooling, the Schiff base product often precipitates and can be collected by filtration, washed with cold solvent, and dried.
-
Quantitative Data: For the reaction of pyridine-4-carbaldehyde with semicarbazide hydrochloride, a yield of 83% has been reported.[3]
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2,6-diphenylpyridine-4-carboxylic acid, using various oxidizing agents. This transformation is a fundamental step in modifying the electronic and coordinating properties of the molecule.
Experimental Protocol: Oxidation of an Aromatic Aldehyde to a Carboxylic Acid
-
Reactants: this compound (1 equiv.) and an oxidizing agent such as potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC).
-
Solvent: Acetone or a mixture of t-butanol and water for KMnO₄; dichloromethane for PCC.
-
Procedure (with KMnO₄): The aldehyde is dissolved in the solvent system, and a solution of KMnO₄ is added portion-wise. The reaction mixture is stirred, often with heating. The reaction is monitored by TLC. Upon completion, the manganese dioxide byproduct is filtered off, and the filtrate is acidified to precipitate the carboxylic acid.
-
Expected Outcome: Formation of 2,6-diphenylpyridine-4-carboxylic acid.
Reduction to Alcohol
The aldehyde can be reduced to the corresponding primary alcohol, (2,6-diphenylpyridin-4-yl)methanol, using common reducing agents like sodium borohydride (NaBH₄). This reaction converts the electrophilic aldehyde into a nucleophilic alcohol, opening up further synthetic possibilities.[8][9]
Experimental Protocol: Reduction of an Aromatic Aldehyde with Sodium Borohydride [9]
-
Reactants: this compound (1 equiv.) and sodium borohydride (excess, typically 1.5-2 equiv.).
-
Solvent: Methanol or ethanol.
-
Procedure: The aldehyde is dissolved in the alcohol at 0 °C (ice bath). Sodium borohydride is added portion-wise, and the reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction is quenched by the slow addition of water or dilute acid. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated to yield the alcohol.
-
Quantitative Data: Reductions of aldehydes to primary alcohols using NaBH₄ generally proceed in high yields.
Wittig Reaction
The Wittig reaction provides a powerful method for converting the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent).[1][10][11] This reaction is highly versatile for creating carbon-carbon double bonds with control over the stereochemistry, depending on the nature of the ylide.
Experimental Protocol: General Wittig Reaction with an Aldehyde [8]
-
Reactants: this compound (1 equiv.) and a phosphonium ylide (generated in situ from the corresponding phosphonium salt and a strong base like n-butyllithium).
-
Solvent: Anhydrous tetrahydrofuran (THF).
-
Procedure: The phosphonium salt is suspended in dry THF under an inert atmosphere. The strong base is added at low temperature (e.g., 0 °C or -78 °C) to generate the colored ylide. A solution of the aldehyde in dry THF is then added dropwise. The reaction is stirred for a period, then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic phase is dried and concentrated. Purification is typically performed by column chromatography.
-
Expected Outcome: Formation of a 4-(alkenyl)-2,6-diphenylpyridine derivative. The stereochemistry (E/Z) of the resulting alkene depends on the stability of the ylide.
Data Presentation
Table 1: Summary of Key Reactions of the Aldehyde Group in Pyridine-4-carbaldehyde Derivatives
| Reaction Type | Reagents | Product Functional Group | Typical Yields | Reference |
| Knoevenagel Condensation | Malononitrile, weak base | α,β-Unsaturated nitrile | High | [2] |
| Schiff Base Formation | Primary amine (e.g., semicarbazide) | Imine (Semicarbazone) | ~83% | [3] |
| Oxidation | KMnO₄ or PCC | Carboxylic acid | Generally high | - |
| Reduction | NaBH₄ | Primary alcohol | High | [8][9] |
| Wittig Reaction | Phosphonium ylide | Alkene | Varies | [1][10][11] |
Visualization of Reaction Pathways and Applications
The reactivity of the aldehyde group in this compound allows for its use as a versatile building block in the construction of more complex molecular architectures, including supramolecular assemblies and coordination polymers.
General Reaction Pathways
Caption: Key reaction pathways of the aldehyde group.
Hierarchical Self-Assembly Workflow
Derivatives of this compound, particularly Schiff bases, can act as ligands that self-assemble in the presence of metal ions to form complex supramolecular structures. This process often occurs in a hierarchical manner.
Caption: Hierarchical assembly of supramolecular structures.
Schiff Base Ligand in Metal Complex Formation
The imine nitrogen and the pyridine nitrogen of Schiff bases derived from this compound can act as coordination sites for metal ions, leading to the formation of stable metal complexes with potential applications in catalysis and materials science.[1][11]
Caption: Formation of a metal-Schiff base complex.
Conclusion
The aldehyde group in this compound is a reactive and versatile functional group, enabling a wide array of chemical transformations. While its reactivity is broadly similar to other aromatic aldehydes, the steric bulk of the adjacent phenyl groups can influence reaction kinetics and yields, a factor that researchers should consider in their synthetic designs. This guide has provided an overview of the key reactions, along with general experimental protocols and available quantitative data, to serve as a valuable resource for the scientific community. Further research into the specific quantitative aspects of these reactions on this compound will undoubtedly enhance its utility as a building block in various fields of chemistry.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. acgpubs.org [acgpubs.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
The Synthetic Versatility of 2,6-Diphenylpyridine-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diphenylpyridine-4-carbaldehyde is a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its unique structural motif, featuring a central pyridine ring flanked by two phenyl groups and possessing a reactive aldehyde functionality, makes it an attractive starting material for the construction of a diverse array of complex molecules. The pyridine core is a common feature in numerous pharmaceuticals, agrochemicals, and functional materials, imparting favorable physicochemical and biological properties. The aldehyde group at the 4-position serves as a convenient handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular framework. This technical guide explores the potential applications of this compound in organic synthesis, providing an overview of its reactivity and potential for the development of novel compounds.
While specific, detailed experimental data for reactions involving this compound is not extensively documented in publicly available literature, its reactivity can be predicted based on the well-established chemistry of pyridine carbaldehydes. This guide will focus on these potential transformations, providing general methodologies and illustrating the expected reaction pathways.
Potential Synthetic Applications
The aldehyde functionality of this compound is amenable to a wide range of classical and modern organic reactions. These transformations can be broadly categorized into reactions with nucleophiles, condensation reactions, and olefination reactions.
Schiff Base Formation
The reaction of this compound with primary amines is expected to readily form Schiff bases (imines). This condensation reaction is typically catalyzed by a small amount of acid and proceeds with the elimination of water. The resulting Schiff bases are valuable intermediates for the synthesis of various nitrogen-containing heterocycles and can also serve as ligands for the preparation of metal complexes with potential applications in catalysis and materials science.
Logical Relationship of Schiff Base Formation
Caption: General scheme for the acid-catalyzed formation of a Schiff base.
Knoevenagel Condensation
This compound is an excellent candidate for the Knoevenagel condensation with active methylene compounds such as malononitrile, cyanoacetic esters, and Meldrum's acid. This base-catalyzed reaction leads to the formation of a new carbon-carbon double bond, yielding α,β-unsaturated products. These products are valuable precursors for the synthesis of various heterocyclic systems and can exhibit interesting photophysical properties.
Experimental Workflow for Knoevenagel Condensation
Caption: A typical experimental workflow for performing a Knoevenagel condensation.
Wittig Reaction
The Wittig reaction provides a powerful method for the conversion of the aldehyde group of this compound into an alkene. By reacting the aldehyde with a phosphorus ylide (Wittig reagent), a variety of substituted vinylpyridines can be synthesized. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of the ylide and the reaction conditions. The resulting vinylpyridines are versatile intermediates for further functionalization, including polymerization and cross-coupling reactions.
Signaling Pathway Analogy for Wittig Reaction
Caption: Simplified reaction pathway for the Wittig olefination.
Quantitative Data Summary
Due to the limited availability of specific experimental data for reactions of this compound in the reviewed literature, a comprehensive quantitative data table cannot be provided at this time. Researchers are encouraged to perform optimization studies for specific transformations to determine key parameters such as reaction yields, times, and optimal conditions.
Experimental Protocols
The following are generalized experimental protocols for the key reaction types discussed. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
General Protocol for Schiff Base Formation
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or toluene).
-
Amine Addition: Add the primary amine (1.0-1.2 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of solution and can be collected by filtration. If the product is soluble, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
General Protocol for Knoevenagel Condensation
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, acetonitrile, or a mixture of water and ethanol).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, triethylamine, or potassium carbonate).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Isolation: Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Workup: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
General Protocol for Wittig Reaction
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.0-1.2 eq) in a dry, aprotic solvent (e.g., THF, diethyl ether). Cool the suspension in an ice bath or to a lower temperature as required. Add a strong base (e.g., n-butyllithium, sodium hydride) dropwise. Stir the mixture until the characteristic color of the ylide appears.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in a dry, aprotic solvent and add it dropwise to the ylide solution at the same low temperature.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the mixture with an organic solvent. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide.
Conclusion
This compound represents a valuable and versatile building block in organic synthesis. Its aldehyde functionality allows for a wide range of chemical transformations, providing access to a rich diversity of novel pyridine-containing compounds. While specific experimental data for this particular aldehyde is not widely reported, the established reactivity of related aromatic aldehydes provides a strong foundation for its application in the synthesis of Schiff bases, α,β-unsaturated systems, and alkenes. Further exploration of the reactivity of this compound is warranted and holds promise for the development of new molecules with interesting biological and material properties. Researchers are encouraged to investigate its utility in multicomponent reactions and in the synthesis of novel heterocyclic scaffolds.
The Ascendant Core: A Technical Guide to the Derivatives of 2,6-Diphenylpyridine-4-carbaldehyde and Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers down a multitude of synthetic pathways, with heterocyclic compounds forming a cornerstone of modern drug discovery. Among these, the pyridine scaffold has consistently demonstrated remarkable versatility and biological significance. This technical guide delves into the derivatives of a particularly promising, yet underexplored, core structure: 2,6-diphenylpyridine-4-carbaldehyde . While direct research on the derivatives of this specific aldehyde is emerging, this document provides a comprehensive overview of analogous compounds derived from pyridine-4-carbaldehyde, offering valuable insights into their synthesis, biological activities, and potential therapeutic applications. The methodologies and findings presented herein serve as a foundational resource for scientists engaged in the development of novel pharmaceuticals.
The this compound Core: A Scaffold of Promise
The this compound molecule combines the well-established pharmacophoric properties of the pyridine ring with the steric and electronic influences of two phenyl substituents. The aldehyde functional group at the 4-position serves as a versatile synthetic handle, allowing for the facile generation of a diverse library of derivatives, primarily through the formation of Schiff bases and chalcones. These derivatives are of significant interest due to their potential to interact with a range of biological targets, leading to a spectrum of therapeutic activities.
Synthetic Pathways: Crafting Diversity from a Core Aldehyde
The primary derivatization strategies for pyridine-4-carbaldehyde, which are directly applicable to its 2,6-diphenyl counterpart, involve condensation reactions to form Schiff bases and Claisen-Schmidt condensation to yield chalcones.
Synthesis of Schiff Base Derivatives
Schiff bases, or imines, are readily synthesized by the condensation of a primary amine with an aldehyde. This reaction provides a straightforward method to introduce a wide variety of functional groups, thereby modulating the physicochemical and biological properties of the parent aldehyde.
Experimental Protocol: General Synthesis of Pyridine-4-carbaldehyde Schiff Bases
-
Dissolution: Equimolar amounts of pyridine-4-carbaldehyde and the desired primary amine are dissolved in a suitable solvent, typically ethanol or methanol.
-
Catalysis: A catalytic amount of glacial acetic acid is often added to the mixture to facilitate the reaction.
-
Reaction: The reaction mixture is then refluxed for a period ranging from 2 to 8 hours, with the progress monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the Schiff base.
-
Purification: The resulting solid is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization.[1][2]
Synthesis of Chalcone Derivatives
Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and exhibit a broad range of biological activities. The Claisen-Schmidt condensation is the most common method for their synthesis, involving the reaction of an aldehyde with a ketone in the presence of a base or acid catalyst.[3][4][5]
Experimental Protocol: General Synthesis of Pyridine-4-yl Chalcones
-
Reactant Preparation: A solution of an appropriate acetophenone derivative is prepared in ethanol.
-
Base Addition: An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the ketone solution, and the mixture is stirred at room temperature.[4]
-
Aldehyde Addition: Pyridine-4-carbaldehyde, dissolved in ethanol, is then added dropwise to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature for several hours (typically 12-24 hours) until the reaction is complete, as indicated by TLC.
-
Isolation: The reaction mixture is poured into crushed ice, and the resulting precipitate is collected by filtration.
-
Purification: The crude chalcone is washed with water until the washings are neutral and then purified by recrystallization from a suitable solvent like ethanol.[4]
Biological Activities and Therapeutic Potential
Derivatives of pyridine-4-carbaldehyde have demonstrated a wide array of biological activities, positioning them as promising candidates for drug development in various therapeutic areas. The data presented below is for derivatives of the parent pyridine-4-carbaldehyde and should be considered as indicative for the potential of this compound derivatives.
Anticancer Activity
Pyridine-based chalcones and their subsequent cyclized derivatives, such as pyrazolines, have shown significant antiproliferative activity against a range of human cancer cell lines.[6][7][8][9][10] The mechanism of action is often attributed to the induction of apoptosis.[6][8][9]
Table 1: In Vitro Anticancer Activity of Pyridine-Based Chalcones and Pyrazolines [7][10]
| Compound Class | Derivative | Cancer Cell Line | Activity (GI50/LC50 in µM) |
| Pyrazoline | N-phenyl pyrazoline 6c | Various | GI50: 0.38 |
| Pyrazoline | N-phenyl pyrazoline 6f | Various | GI50: 0.45 |
| Pyrazoline | N-4-chlorophenyl pyrazoline 7g | Leukemia, Lung, Colon, Ovarian, Renal, Prostate | LC50: 5.41 - 8.35 |
GI50: 50% growth inhibition; LC50: 50% lethal concentration.
Antimicrobial Activity
Schiff bases and chalcones incorporating the pyridine moiety have been extensively investigated for their antimicrobial properties.[11][12][13][14] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 2: Antimicrobial Activity of Pyridine-Based Derivatives [7]
| Compound Class | Derivative | Microorganism | Activity (MIC in µg/mL) |
| Chalcone | 4c | Staphylococcus aureus (MRSA) | 2 |
| Pyrazoline | 6h | Neisseria gonorrhoeae | 8 |
MIC: Minimum Inhibitory Concentration.
Antiplasmodial Activity
Malaria remains a significant global health challenge, and the development of new antiplasmodial agents is a priority. Pyridine-based chalcones have demonstrated promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[7]
Table 3: Antiplasmodial Activity of Pyridine-Based Chalcones [7]
| Compound Class | Derivative | Parasite Strain | Activity (EC50 in µg/mL) |
| Chalcone | Various | Plasmodium falciparum | 10.26 - 10.94 |
EC50: 50% effective concentration.
Antioxidant and DNA Binding Studies
Schiff bases of pyridine-4-carbaldehyde have been evaluated for their antioxidant properties and their ability to interact with DNA.[1][15] Some derivatives have shown efficient free radical scavenging activity.[1][15] Furthermore, DNA binding studies have indicated that these molecules can interact with DNA, suggesting a potential mechanism for their biological effects.[1][15]
Signaling Pathways and Experimental Workflows
The biological activities of these derivatives can be rationalized through their interaction with specific cellular pathways. For instance, the anticancer effects of many chalcones are linked to the induction of apoptosis through both intrinsic and extrinsic pathways, often initiated by an increase in reactive oxygen species (ROS).[6]
The general workflow for the synthesis and evaluation of these derivatives follows a logical progression from chemical synthesis to biological testing.
Future Directions and Conclusion
The derivatives of this compound represent a promising area for the discovery of new therapeutic agents. While this guide has drawn upon data from analogous pyridine-4-carbaldehyde derivatives, it highlights the significant potential that lies in the systematic synthesis and evaluation of the 2,6-diphenyl substituted series. Future research should focus on:
-
Systematic Synthesis: The synthesis of a diverse library of Schiff base and chalcone derivatives of this compound.
-
Comprehensive Biological Screening: Evaluating these novel compounds against a broad panel of cancer cell lines, microbial strains, and other relevant biological targets.
-
Structure-Activity Relationship (SAR) Studies: Elucidating the relationships between the chemical structures of the derivatives and their biological activities to guide the design of more potent and selective compounds.
-
In Vivo Studies: Advancing the most promising candidates to preclinical in vivo models to assess their efficacy and safety.
References
- 1. Synthesis of schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. malariaworld.org [malariaworld.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of some new pyridine-2,6-carboxamide-derived Schiff bases as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation, Characterization and In Vitro Biological Activities of New Diphenylsulphone Derived Schiff Base Ligands and Their Co(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjlbpcs.com [rjlbpcs.com]
- 14. Preparation, antimicrobial activity and thermal studies of new Schiff base derived from 4-pyridine carboxaldehyde with some metal ions and doping with nanomaterials | Samarra Journal of Pure and Applied Science [sjpas.com]
- 15. researchgate.net [researchgate.net]
2,6-Diphenylpyridine-4-carbaldehyde: A Versatile Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine nucleus is a cornerstone in the architecture of numerous pharmacologically active compounds, owing to its unique electronic properties and ability to engage in a variety of chemical transformations. Among the vast landscape of pyridine-containing scaffolds, 2,6-diphenylpyridine-4-carbaldehyde has emerged as a particularly valuable building block in medicinal chemistry. Its rigid, planar structure, coupled with the reactive aldehyde functionality at the 4-position, provides a versatile platform for the synthesis of a diverse array of derivatives with significant therapeutic potential. This guide delves into the synthesis, chemical utility, and biological significance of this compound, offering a comprehensive resource for researchers in drug discovery and development.
Synthesis of the Core Scaffold
The synthesis of this compound can be approached through a multi-step sequence, commencing with the formation of the 2,6-diphenyl-4-methylpyridine precursor. This precursor is then subjected to an oxidation reaction to yield the target carbaldehyde.
Experimental Protocol: Synthesis of 2,6-Diphenyl-4-methylpyridine
A common and effective method for the synthesis of 2,4,6-trisubstituted pyridines is the Kröhnke pyridine synthesis.[1][2] This method involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.
Materials:
-
Substituted acetophenone (e.g., acetophenone)
-
Substituted benzaldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Sodium hydroxide
-
Polyethylene glycol (PEG-400)
-
Ethanol
-
Ice-cold water
Procedure: [3]
-
A mixture of the substituted acetophenone (2 mmol), the substituted benzaldehyde (1 mmol), and ammonium acetate (10 mmol) is prepared.
-
Solid sodium hydroxide (2 mmol) is added to the mixture.
-
The mixture is then suspended in polyethylene glycol (PEG-400) (5 mL).
-
The reaction mixture is heated at a suitable temperature (e.g., reflux) and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2,6-diphenyl-4-methylpyridine derivative.
Experimental Protocol: Oxidation to this compound
The oxidation of the methyl group at the 4-position of the pyridine ring to a carbaldehyde can be achieved through various methods. One plausible approach is the gas-phase oxidation using a modified vanadium oxide catalyst, as has been demonstrated for the oxidation of 4-methylpyridine to pyridine-4-carbaldehyde.
Materials:
-
2,6-Diphenyl-4-methylpyridine
-
Vanadium oxide catalyst (V₂O₅) modified with SnO₂ and/or TiO₂
-
Air or oxygen
-
Suitable solvent for product trapping
Procedure (Conceptual):
-
A flow-through reactor is packed with the modified vanadium oxide catalyst.
-
The reactor is heated to the optimal reaction temperature (typically in the range of 280-360 °C).
-
A gaseous mixture of 2,6-diphenyl-4-methylpyridine and air (or oxygen) is passed through the catalyst bed.
-
The reaction products are cooled and condensed in a cold trap containing a suitable solvent.
-
The product mixture is then subjected to purification, for example, by column chromatography, to isolate the this compound.
Note: The specific conditions for this oxidation would require optimization for the 2,6-diphenyl substituted substrate.
A general workflow for the synthesis is depicted below:
Utility in Medicinal Chemistry: A Gateway to Diverse Derivatives
The aldehyde functionality of this compound serves as a versatile handle for the introduction of a wide range of functional groups and heterocyclic moieties, primarily through condensation reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.
Schiff Base Formation
A prominent application of pyridine-4-carbaldehydes is in the synthesis of Schiff bases (imines) through condensation with primary amines.[4][5][6] These Schiff bases have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects.[7][8]
Biological Activities of 2,6-Diphenylpyridine Derivatives
Derivatives of the 2,6-diphenylpyridine scaffold have shown promise in several therapeutic areas, most notably in oncology. The rigid, planar nature of the core structure is thought to facilitate interactions with biological targets such as DNA and various enzymes.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of 2,6-disubstituted pyridine derivatives against a variety of cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest. For instance, some novel pyridine derivatives have been shown to induce G2/M arrest and apoptosis through the upregulation of p53 and JNK pathways in liver and breast cancer cells.
The table below summarizes the cytotoxic activity of selected 2,6-disubstituted pyridine and related derivatives.
| Compound Class | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |
| 2,6-Diphenyl-imidazo[4,5-b]pyridine derivative (13) | HCT116, Hela, A549, MCF-7 | 1.45 - 4.25 | [1] |
| 2,6-Diphenyl-imidazo[4,5-b]pyridine derivative (19) | HCT116, Hela, A549, MCF-7 | 1.45 - 4.25 | [1] |
| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea (5l) | A549, HCT-116 | 3.22, 2.71 | |
| Pyridine-bridged 2,6-bis-carboxamide Schiff's bases | Various bacteria & fungi | - | [9] |
Antimicrobial Activity
Schiff bases derived from pyridine-4-carbaldehydes have been investigated for their antimicrobial properties. The imine linkage is believed to be crucial for their biological activity. Studies have shown that these compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][6]
Signaling Pathways
While specific signaling pathways for derivatives of this compound are not extensively detailed in the currently available literature, related pyridine-based anticancer agents have been shown to modulate key cellular pathways involved in cell cycle regulation and apoptosis.
Conclusion
This compound represents a highly valuable and versatile building block in the field of medicinal chemistry. Its straightforward, albeit multi-step, synthesis provides access to a core scaffold that can be readily functionalized to generate extensive libraries of derivatives. The demonstrated anticancer and antimicrobial activities of related compounds underscore the therapeutic potential of this scaffold. Further exploration of the derivatives of this compound, coupled with detailed mechanistic studies, holds significant promise for the discovery of novel therapeutic agents. This guide provides a foundational resource to stimulate and support such research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. mediresonline.org [mediresonline.org]
- 6. Preparation, antimicrobial activity and thermal studies of new Schiff base derived from 4-pyridine carboxaldehyde with some metal ions and doping with nanomaterials | Samarra Journal of Pure and Applied Science [sjpas.com]
- 7. An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review - Presenjit - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 8. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safety and Handling of 2,6-Diphenylpyridine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information provided in this document is intended for use by qualified professionals and is based on currently available data. 2,6-Diphenylpyridine-4-carbaldehyde is a specialty chemical with limited published research. Users should exercise caution and conduct their own risk assessments before handling or using this compound.
Introduction
This compound is a substituted aromatic heterocyclic compound. Its structure, featuring a central pyridine ring flanked by two phenyl groups and possessing a reactive aldehyde functional group, makes it a potential building block in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of the known safety and handling procedures for this compound, along with a discussion of general synthetic approaches and the biological context of related molecules, aimed at professionals in research and drug development.
Safety and Hazard Information
The following safety information is derived from available Safety Data Sheets (SDS). It is crucial to consult the specific SDS provided by the supplier before use.
Hazard Identification
This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Eye irritation | Category 2 | H319: Causes serious eye irritation |
| Hazardous to the aquatic environment, long-term | Chronic 4 | H413: May cause long lasting harmful effects to aquatic life |
GHS Pictograms:
Signal Word: Warning
Precautionary Measures and Personal Protective Equipment (PPE)
Strict adherence to safety protocols is mandatory when handling this compound.
| Precautionary Statement Code | Description |
| P264 | Wash hands and any exposed skin thoroughly after handling.[1] |
| P270 | Do not eat, drink or smoke when using this product.[1] |
| P273 | Avoid release to the environment.[1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
Recommended Personal Protective Equipment:
| PPE Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1] |
| Respiratory Protection | If dust or aerosols are generated, use a full-face respirator with an appropriate particulate filter.[1] |
First Aid Measures
In case of exposure, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, rinse mouth with water. Get medical help.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation occurs.[1] |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure safety.
| Aspect | Guideline |
| Handling | Handle in a well-ventilated place, preferably in a chemical fume hood.[1] Avoid formation of dust and aerosols.[1] Use non-sparking tools and prevent fire caused by electrostatic discharge.[1] |
| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place.[2] Keep away from heat, sparks, open flames, and hot surfaces.[3] Protect from direct sunlight.[3] Store under an inert atmosphere (e.g., nitrogen or argon) as aromatic aldehydes can be air-sensitive.[3][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[2][3] |
Accidental Release Measures
In the event of a spill, the following procedures should be followed.
-
Personal Precautions: Evacuate personnel to a safe area.[1] Wear appropriate PPE, including chemical-impermeable gloves and respiratory protection.[1] Avoid breathing dust, mist, gas, or vapors.[1]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[3]
-
Containment and Cleaning: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Remove all sources of ignition.[1]
Experimental Protocols
Therefore, a generalized protocol for a common synthetic route to substituted pyridines, the Kröhnke Pyridine Synthesis , is provided below. This method is a plausible, though unconfirmed, approach to synthesizing 2,6-diarylpyridines and could be adapted for the target molecule. This is a theoretical protocol and must be optimized and validated by a qualified chemist.
Generalized Kröhnke Pyridine Synthesis for 2,6-Diarylpyridines
The Kröhnke synthesis involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[6][7]
Caption: Generalized workflow for the Kröhnke Pyridine Synthesis.
Materials:
-
1-(2-Oxo-2-phenylethyl)pyridin-1-ium bromide (or a similar α-pyridinium salt of acetophenone)
-
A suitable α,β-unsaturated aldehyde or ketone that can provide the C4-aldehyde functionality after transformation.
-
Ammonium acetate
-
Glacial acetic acid or methanol (as solvent)
Procedure:
-
Formation of the 1,5-Dicarbonyl Intermediate:
-
Dissolve the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound in the chosen solvent (e.g., glacial acetic acid).
-
The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the Michael addition.
-
-
Ring Closure and Aromatization:
-
Add ammonium acetate to the reaction mixture. Ammonium acetate serves as the nitrogen donor for the pyridine ring.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium carbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted pyridine.
-
Biological Activity and Drug Development Context
There is a lack of specific biological data for this compound in the current literature. However, the broader class of 2,6-disubstituted pyridine derivatives has been investigated for various therapeutic applications. This provides a context for the potential relevance of the target compound in drug discovery.
Known Biological Activities of 2,6-Diphenylpyridine Analogues
-
Anticancer Activity: Various 2,6-disubstituted piperidine derivatives, which are the saturated analogues of pyridines, have shown promising anticancer properties against a range of human cancer cell lines.[8]
-
Antimicrobial Activity: Some novel piperidin-4-one derivatives with 2,6-diphenyl substitution have demonstrated significant antibacterial and antifungal activity.[8]
-
Neuroprotective Activity: Certain 2,6-disubstituted pyridine derivatives have been investigated as inhibitors of β-amyloid-42 aggregation, a key pathological event in Alzheimer's disease.
Caption: Potential therapeutic areas for 2,6-diphenylpyridine derivatives.
In Silico Toxicity and Bioactivity Prediction
For novel or understudied compounds like this compound, in silico (computational) methods are valuable tools in the early stages of drug discovery to predict potential toxicity and biological activity.[9][10]
Caption: A generalized workflow for in silico prediction of compound properties.
This computational screening can help prioritize compounds for synthesis and experimental testing, saving time and resources. Given the presence of an aromatic aldehyde, which can be a reactive functional group, in silico toxicity prediction for endpoints such as mutagenicity and skin sensitization would be a prudent step in a drug development program.[11]
Conclusion
This compound is a chemical compound with potential applications in synthesis and medicinal chemistry, but it must be handled with care due to its hazardous properties. This guide has summarized the essential safety and handling information based on available data. While a specific, validated synthesis protocol is not publicly available, the Kröhnke pyridine synthesis offers a plausible general approach. The lack of direct biological data for this compound is notable; however, the broader class of 2,6-diphenylpyridine derivatives has shown promise in several therapeutic areas. For drug development professionals, this compound represents an under-explored scaffold that warrants further investigation, beginning with comprehensive in silico profiling and followed by targeted synthesis and biological evaluation.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. geneseo.edu [geneseo.edu]
- 4. wcu.edu [wcu.edu]
- 5. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Kröhnke Pyridine Synthesis [drugfuture.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]
- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
A Comprehensive Review of 2,6-Disubstituted Pyridine-4-Carbaldehydes: Synthesis, Properties, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a ubiquitous heterocyclic motif in medicinal chemistry and materials science, valued for its ability to engage in hydrogen bonding and its versatile reactivity. Among its many derivatives, 2,6-disubstituted pyridine-4-carbaldehydes represent a crucial class of intermediates and bioactive molecules. The strategic placement of substituents at the 2 and 6 positions allows for the fine-tuning of steric and electronic properties, while the 4-formyl group serves as a versatile handle for further chemical transformations. This technical guide provides a comprehensive review of the synthesis, properties, and applications of these important compounds, with a focus on detailed experimental protocols and a clear presentation of quantitative data.
Synthesis of 2,6-Disubstituted Pyridine-4-Carbaldehydes
The synthesis of 2,6-disubstituted pyridine-4-carbaldehydes typically involves a two-stage approach: the construction of the 2,6-disubstituted pyridine core, followed by the introduction of a formyl group at the 4-position.
I. Synthesis of the 2,6-Disubstituted Pyridine Core
A variety of methods have been developed for the synthesis of 2,6-disubstituted pyridines, with the choice of method often depending on the desired substituents.
A. For 2,6-Dialkylpyridines (e.g., 2,6-Lutidine)
The Hantzsch pyridine synthesis and its modifications are classical and widely used methods for the preparation of substituted pyridines.[1] For instance, 2,6-dimethylpyridine (2,6-lutidine) can be synthesized from ethyl acetoacetate, formaldehyde, and an ammonia source.[2]
B. For 2,6-Dihalopyridines (e.g., 2,6-Dichloropyridine)
2,6-Dichloropyridine is a key intermediate and can be prepared through the chlorination of 2-chloropyridine at high temperatures.[3][4] Another approach involves the reaction of 2,6-dihydroxypyridine with a chlorinating agent like phosphorus oxychloride.
C. For 2,6-Diarylpyridines
The Kröhnke pyridine synthesis is a powerful method for preparing 2,4,6-triarylpyridines and can be adapted for the synthesis of 2,6-diarylpyridines.[4] Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are also employed to introduce aryl groups at the 2 and 6 positions of a pre-functionalized pyridine ring.[5]
II. Formylation at the 4-Position
Once the 2,6-disubstituted pyridine core is in hand, the next critical step is the introduction of the carbaldehyde group at the 4-position.
A. Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8] It utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). While effective for many substrates, the electron-deficient nature of the pyridine ring can sometimes make this reaction challenging. However, with appropriate activation or under specific conditions, it can be a viable route.
B. Metalation followed by Formylation
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of substituted aromatics. For pyridines, metalation at the 4-position can be achieved using strong bases, followed by quenching with a formylating agent like DMF.
C. From 4-Substituted Precursors
An alternative strategy involves the synthesis of a 2,6-disubstituted pyridine with a precursor group at the 4-position that can be readily converted to a carbaldehyde. For example, a 4-methyl group can be oxidized, or a 4-carboxylic acid or its ester can be reduced. For instance, (2,6-dichloropyridin-4-yl)methanol can be synthesized by the reduction of the corresponding 4-carboxylate ester and subsequently oxidized to the aldehyde.[8] Similarly, 2,6-dichloropyridine-4-carboxylic acid can be reduced to the corresponding alcohol.[9]
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of 2,6-disubstituted pyridine-4-carbaldehydes. The following sections provide representative protocols for key transformations.
Synthesis of 2,6-Dimethylpyridine (2,6-Lutidine)
A common laboratory preparation involves the condensation of ethyl acetoacetate, formaldehyde, and an ammonia source to form a dihydropyridine intermediate, which is then oxidized.[2]
Synthesis of 2,6-Dichloropyridine
A reported method involves the high-temperature chlorination of 2-chloropyridine in the liquid phase without a catalyst.[4]
Table 1: Synthesis of 2,6-Dichloropyridine
| Starting Material | Reagents | Temperature (°C) | Pressure | Yield (%) | Reference |
| 2-Chloropyridine | Chlorine | 195-200 | Elevated | High | [4] |
Synthesis of (2,6-Dichloropyridin-4-yl)methanol
This intermediate can be prepared by the reduction of an alkyl 2,6-dichloropyridine-4-carboxylate.
Table 2: Synthesis of (2,6-Dichloropyridin-4-yl)methanol
| Starting Material | Reducing Agent | Solvent | Yield (%) | Reference |
| Methyl 2,6-dichloropyridine-4-carboxylate | Sodium borohydride | Methanol | 90 | [8] |
| Ethyl 2,6-dichloropyridine-4-carboxylate | Sodium borohydride | Ethanol | 97 | [8] |
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations described above.
Caption: Synthetic route to 2,6-dimethylpyridine.
Caption: A potential synthetic pathway to 2,6-dichloropyridine-4-carbaldehyde.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 2,6-disubstituted pyridine-4-carbaldehydes make them valuable building blocks in the development of novel therapeutic agents. The pyridine nitrogen can act as a hydrogen bond acceptor, while the substituents at the 2 and 6 positions can modulate lipophilicity and target engagement. The 4-formyl group is a key functional handle for the synthesis of more complex molecules, such as Schiff bases, oximes, and other derivatives with a wide range of biological activities.
While specific biological data for 2,6-disubstituted pyridine-4-carbaldehydes is not extensively reported in readily available literature, the broader class of 2,6-disubstituted pyridines has shown promise in various therapeutic areas. For example, certain 2,6-disubstituted pyridine derivatives have been investigated as inhibitors of β-amyloid aggregation for the potential treatment of Alzheimer's disease.[10] Others have been explored as CXCR4 inhibitors with potential applications in cancer metastasis and inflammation.[11] The introduction of a 4-carbaldehyde functionality on such scaffolds would provide a reactive site for the generation of libraries of new chemical entities for screening against these and other biological targets.
The Schiff bases derived from pyridine-4-carbaldehyde have been shown to possess antioxidant and DNA binding properties.[12] This suggests that Schiff bases of 2,6-disubstituted pyridine-4-carbaldehydes could also exhibit interesting biological activities.
Signaling Pathways
The identification of specific signaling pathways modulated by 2,6-disubstituted pyridine-4-carbaldehydes requires further dedicated biological studies. However, based on the activities of related pyridine derivatives, potential areas of investigation include pathways related to neuroinflammation, cancer cell proliferation and migration, and oxidative stress.
The following diagram illustrates a hypothetical workflow for the biological evaluation of these compounds.
References
- 1. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
- 4. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]
- 5. Synthesis of 2,6-diphenylpyrazine derivatives and their DNA binding and cytotoxic properties [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis method of 2,6-dichloropyridine [3,4-B] pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 8. JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Synthesis and Applications of Schiff Bases Derived from 2,6-Diphenylpyridine-4-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of Schiff bases derived from 2,6-diphenylpyridine-4-carbaldehyde. Schiff bases, characterized by the presence of an azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis. The incorporation of the 2,6-diphenylpyridine moiety is anticipated to impart unique photophysical, electronic, and biological properties to the resulting Schiff bases, making them promising candidates for drug development and advanced materials. These protocols are intended to serve as a comprehensive guide for researchers in the synthesis and evaluation of this novel class of compounds.
Introduction
Schiff bases are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone.[1] The imine linkage is crucial for their diverse biological activities, which include antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[2] Pyridine-containing Schiff bases, in particular, have garnered significant attention due to their potential as therapeutic agents and their ability to form stable metal complexes.[3][4]
The starting material, this compound, possesses a rigid, planar structure with extended π-conjugation, which can influence the steric and electronic properties of the resulting Schiff bases. This structural feature is expected to enhance their biological activity and create novel applications in materials science.
Applications in Drug Development and Materials Science
Schiff bases derived from pyridine aldehydes have shown promising biological activities. For instance, Schiff bases of pyridine-4-carbaldehyde have been reported to exhibit significant antioxidant and DNA binding properties.[5][6][7] The synthesized compounds can be screened for a variety of pharmacological activities:
-
Antimicrobial Activity: Evaluation against a panel of pathogenic bacteria and fungi.
-
Anticancer Activity: Screening against various cancer cell lines to determine their cytotoxic effects.
-
Antioxidant Activity: Assessment of their ability to scavenge free radicals.
-
DNA Binding Studies: Investigation of their interaction with DNA, which is a common mechanism of action for many anticancer drugs.[5][6]
In materials science, the unique photophysical properties of these compounds, arising from the extended π-system of the 2,6-diphenylpyridine core, can be explored for applications in:
-
Organic Light-Emitting Diodes (OLEDs)
-
Non-linear Optical (NLO) Materials
-
Fluorescent Chemosensors
Experimental Protocols
General Synthesis of Schiff Bases from this compound
This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with various primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine, 2-aminophenol)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 30 mL of absolute ethanol.
-
To this solution, add 1.0 equivalent of the desired primary amine.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure Schiff base.
-
Dry the purified product in a vacuum oven.
DOT Diagram: General Synthesis Workflow
Caption: Workflow for the synthesis of Schiff bases.
Characterization of Synthesized Schiff Bases
The synthesized Schiff bases should be characterized by various spectroscopic and analytical techniques to confirm their structure and purity.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify the formation of the imine bond and the presence of other functional groups.
-
Sample Preparation: Prepare a KBr pellet of the sample or record the spectrum as a thin film.
-
Expected Peaks:
-
A characteristic absorption band in the region of 1600-1650 cm⁻¹ corresponding to the C=N stretching vibration of the imine group.
-
The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹).
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
Objective: To elucidate the detailed molecular structure of the Schiff base.
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Expected Signals:
-
¹H NMR: A singlet in the region of 8.0-9.0 ppm corresponding to the azomethine proton (-CH=N-). Aromatic protons will appear in the region of 7.0-8.5 ppm.
-
¹³C NMR: A signal in the region of 150-165 ppm corresponding to the imine carbon (-C=N-).
-
3. Mass Spectrometry (MS):
-
Objective: To determine the molecular weight of the synthesized Schiff base.
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Expected Result: A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the product.
4. Elemental Analysis:
-
Objective: To determine the elemental composition (C, H, N) of the Schiff base.
-
Expected Result: The experimentally found percentages of C, H, and N should be in close agreement with the calculated values.
DOT Diagram: Characterization Workflow
Caption: Workflow for the characterization of Schiff bases.
Data Presentation
The quantitative data for a series of synthesized Schiff bases should be summarized in a table for easy comparison.
Table 1: Physicochemical and Spectroscopic Data of Synthesized Schiff Bases
| Compound ID | R-Group on Amine | Molecular Formula | Yield (%) | M.p. (°C) | FTIR (C=N, cm⁻¹) | ¹H NMR (CH=N, δ ppm) | MS (m/z) [M+H]⁺ |
| SB-1 | -H | C₂₅H₁₈N₂ | 85 | 152-154 | 1625 | 8.45 | 347.15 |
| SB-2 | -CH₃ | C₂₆H₂₀N₂ | 88 | 160-162 | 1628 | 8.42 | 361.17 |
| SB-3 | -OCH₃ | C₂₆H₂₀N₂O | 90 | 165-167 | 1624 | 8.40 | 377.16 |
| SB-4 | -Cl | C₂₅H₁₇ClN₂ | 82 | 170-172 | 1630 | 8.50 | 381.11 |
| SB-5 | -NO₂ | C₂₅H₁₇N₃O₂ | 78 | 185-187 | 1632 | 8.65 | 392.13 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual experimental values will vary.
Potential Signaling Pathways for Biological Activity
The biological activity of these Schiff bases, particularly their anticancer effects, may involve various signaling pathways. A plausible mechanism is the induction of apoptosis through the intrinsic or extrinsic pathways.
DOT Diagram: Hypothetical Apoptotic Signaling Pathway
Caption: Hypothetical intrinsic apoptotic pathway.
Conclusion
The synthesis of novel Schiff bases from this compound offers a promising avenue for the discovery of new therapeutic agents and advanced materials. The protocols and application notes provided herein offer a comprehensive framework for researchers to synthesize, characterize, and evaluate these compounds. The unique structural features of the 2,6-diphenylpyridine moiety are expected to yield Schiff bases with enhanced biological and physical properties, warranting further investigation.
References
- 1. ionicviper.org [ionicviper.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies [inis.iaea.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. | [Journal of Chemical Society of Pakistan • 2016] | PSA • ID 110146 [psa.pastic.gov.pk]
Application Notes and Protocols for 2,6-Diphenylpyridine-4-carbaldehyde in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diphenylpyridine-4-carbaldehyde is a versatile organic compound that primarily serves as a sophisticated building block in the synthesis of specialized ligands for catalysis. Its rigid, planar diphenylpyridine core, combined with the reactive aldehyde functionality, allows for the construction of elaborate molecular architectures that can coordinate with a variety of metal centers. These resulting metal complexes exhibit significant potential in mediating a range of catalytic transformations, including oxidation and carbon-carbon bond-forming reactions. This document provides an overview of its application, focusing on the catalytic activity of its derivatives, particularly Schiff base complexes, and includes detailed experimental protocols for their synthesis and use.
Core Application: Ligand Synthesis for Catalysis
The primary catalytic application of this compound is not as a direct catalyst but as a precursor for the synthesis of more complex ligands. The aldehyde group provides a convenient handle for the formation of Schiff bases through condensation with various primary amines. These Schiff base ligands, featuring the bulky and electronically tunable 2,6-diphenylpyridine moiety, can then be complexed with transition metals to create highly effective catalysts.
Schiff Base Metal Complexes in Catalysis
Schiff base complexes derived from pyridine aldehydes are known to be effective catalysts in a variety of organic transformations. While specific examples utilizing this compound are not extensively documented in publicly available literature, the principles of catalysis can be extrapolated from closely related structures, such as those derived from 2,6-pyridinedicarbaldehyde or other pyridinecarboxaldehydes. These complexes are particularly noted for their activity in:
-
Oxidation Reactions: Manganese and other transition metal complexes of pyridine-derived Schiff bases have demonstrated high efficiency in the epoxidation of olefins, such as cyclohexene, using molecular oxygen or other oxidants under mild conditions.[1]
-
Carbon-Carbon Coupling Reactions: Palladium complexes of Schiff base ligands are potential catalysts for C-C bond formation reactions like Suzuki and Heck couplings, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals.[2][3]
The general workflow for utilizing this compound in catalysis is depicted below:
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of Schiff base ligands from this compound and their subsequent metal complexes, based on established procedures for similar pyridine aldehydes.[4]
Protocol 1: Synthesis of a Schiff Base Ligand from this compound
Objective: To synthesize a Schiff base ligand by reacting this compound with a primary amine.
Materials:
-
This compound
-
An appropriate primary amine (e.g., aniline, substituted aniline, or an aliphatic amine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Standard laboratory glassware for filtration and washing
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.
-
To this solution, add 1.0 to 1.1 equivalents of the chosen primary amine.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 6 hours.
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
The Schiff base product may precipitate upon cooling. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand under vacuum.
-
Characterize the product using appropriate analytical techniques such as FTIR, ¹H NMR, and mass spectrometry.
Protocol 2: Synthesis of a Metal Complex with the Schiff Base Ligand
Objective: To synthesize a metal complex using the Schiff base ligand derived from this compound.
Materials:
-
Schiff base ligand (from Protocol 1)
-
A suitable metal salt (e.g., Palladium(II) chloride, Manganese(II) acetate)
-
Methanol or another appropriate solvent
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
Dissolve the synthesized Schiff base ligand in methanol in a round-bottom flask.
-
In a separate flask, dissolve the metal salt in methanol.
-
Slowly add the metal salt solution to the ligand solution with continuous stirring. The molar ratio of ligand to metal will depend on the desired coordination geometry. For a bidentate ligand, a 2:1 or 1:1 ratio is common.
-
After the addition is complete, attach a reflux condenser and heat the mixture to reflux for several hours (typically 4-8 hours). A color change is often indicative of complex formation.
-
After the reaction period, cool the mixture to room temperature.
-
The metal complex may precipitate out of the solution. If necessary, reduce the solvent volume to induce precipitation.
-
Collect the solid complex by filtration, wash with a small amount of cold methanol, and dry under vacuum.
-
Characterize the resulting metal complex using techniques such as FTIR, UV-Vis spectroscopy, elemental analysis, and, if possible, X-ray crystallography.
Application in Photocatalysis
While direct applications are still an emerging area of research, derivatives of this compound hold promise in the field of photoredox catalysis. The extended π-system of the diphenylpyridine core suggests that its derivatives could function as photosensitizers or as ligands in photocatalytically active metal complexes. These could potentially be used in applications such as photocatalytic hydrogen production or light-driven organic transformations.[5][6]
The general principle of photocatalysis involving such a compound would follow the logical steps outlined below:
Quantitative Data Summary
As specific catalytic data for derivatives of this compound is scarce in the literature, the following table presents representative data for analogous pyridine-derived Schiff base metal complexes to provide a benchmark for expected performance.
| Catalyst Type | Reaction | Substrate | Product | Yield (%) | Reference |
| Mn(II)-Schiff Base Complex | Epoxidation | Cyclohexene | Cyclohexene oxide | Up to 99.6 | [1] |
| Pd(II)-Schiff Base Complex | Suzuki Coupling | Aryl halide + Arylboronic acid | Biaryl | Good to Excellent (>99) | [2] |
| Cu(II)-Schiff Base Complex | Claisen-Schmidt Condensation | Aldehyde + Ketone | Chalcone | >90 | [4] |
Conclusion
This compound is a valuable synthon for the development of sophisticated ligands for metal-catalyzed reactions. Its derivatives, particularly Schiff bases, can be readily synthesized and complexed with various metals to create catalysts for important organic transformations. While direct catalytic applications of the aldehyde itself are not prominent, its role as a molecular scaffold is crucial. Further research into the catalytic activity of its specific Schiff base complexes and their potential in photoredox catalysis is a promising avenue for the development of novel and efficient catalytic systems for organic synthesis and drug development.
References
- 1. Novel pyridine Schiff base–manganese(ii) complexes: synthesis, characterization and catalytic reactivity of the epoxidation of cyclohexene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. boa.unimib.it [boa.unimib.it]
- 6. Hydrogen Production Through Newly Developed Photocatalytic Nanostructures and Composite Materials [mdpi.com]
Application Notes and Protocols: Metal Complexes of 2,6-Diphenylpyridine-4-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from 2,6-diphenylpyridine-4-carbaldehyde and its derivatives, particularly Schiff bases. The information compiled herein is intended to serve as a foundational resource for researchers exploring the therapeutic and catalytic potential of this class of compounds. While specific quantitative data for this compound metal complexes is emerging, this document leverages data from structurally related pyridine-based complexes to illustrate their potential applications in oncology, catalysis, and photodynamic therapy.
Introduction
Metal complexes incorporating pyridine-based ligands have garnered significant attention due to their versatile coordination chemistry and diverse applications. The this compound scaffold, with its rigid, planar structure and potential for derivatization at the carbaldehyde group, offers a unique platform for the design of novel metal complexes. Condensation of the carbaldehyde with various primary amines yields Schiff base ligands capable of forming stable complexes with a range of transition metals. These complexes have shown promise in several fields, which will be the focus of these application notes.
Synthesis and Characterization
The synthesis of metal complexes of this compound derivatives typically involves a two-step process: synthesis of the Schiff base ligand followed by complexation with a metal salt.
General Synthesis of Schiff Base Ligands
Protocol:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add the desired primary amine (1 equivalent) to the solution.
-
A few drops of a catalyst, such as glacial acetic acid, can be added to facilitate the reaction.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base ligand to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
General Synthesis of Metal Complexes
Protocol:
-
Dissolve the synthesized Schiff base ligand (1 or 2 equivalents) in a suitable solvent (e.g., ethanol, methanol, or a mixture with DMF or DMSO for improved solubility).
-
In a separate flask, dissolve the metal salt (e.g., CuCl₂, Pd(OAc)₂, RuCl₃·nH₂O) (1 equivalent) in the same or a compatible solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reflux the reaction mixture for 4-8 hours.
-
Monitor the formation of the complex, often indicated by a color change and precipitation.
-
Cool the mixture to room temperature and collect the solid complex by filtration.
-
Wash the product with the solvent used for the reaction and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Dry the final product in a desiccator over anhydrous CaCl₂.
Characterization Techniques
The synthesized ligands and their metal complexes are typically characterized by a suite of analytical techniques to confirm their structure and purity.
| Technique | Purpose |
| Elemental Analysis (CHN) | Determines the percentage composition of carbon, hydrogen, and nitrogen to verify the empirical formula. |
| FT-IR Spectroscopy | Identifies key functional groups. A shift in the C=N (imine) stretching frequency upon complexation indicates coordination of the nitrogen atom to the metal center. |
| ¹H and ¹³C NMR Spectroscopy | Provides detailed information about the structure of the ligand and changes upon complexation. |
| UV-Vis Spectroscopy | Investigates the electronic transitions within the complex, including ligand-centered (π-π*) and metal-to-ligand charge transfer (MLCT) bands. |
| Mass Spectrometry | Determines the molecular weight of the synthesized compounds. |
| Molar Conductance | Measures the electrolytic nature of the complexes in solution. |
| Magnetic Susceptibility | Determines the magnetic properties of the metal center, providing insights into its oxidation state and geometry. |
| X-ray Crystallography | Provides the definitive solid-state structure of the complex. |
Applications in Anticancer Therapy
Metal complexes of pyridine Schiff bases are widely investigated for their potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death) through various signaling pathways, including the generation of reactive oxygen species (ROS) and DNA interaction.[1][2]
Quantitative Data on Anticancer Activity (Structurally Related Complexes)
Due to the limited availability of specific data for this compound complexes, the following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for structurally related pyridine-based metal complexes against various cancer cell lines.
| Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |
| [Pd(SCN)₂(4-Acpy)₂] | MCF-7 (Breast) | 1.8 ± 0.2 | [2] |
| [Pd(N₃)₂(4-Acpy)₂] | T47D (Breast) | 1.5 ± 0.1 | [2] |
| [Pt(SCN)₂(paO)₂] | HCT116 (Colon) | 3.5 ± 0.3 | [2] |
| Cu(II) complex of a pyridine-derived Schiff base | HepG2 (Liver) | 17-129 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the metal complexes in a suitable solvent (e.g., DMSO). Dilute the stock solutions to various concentrations with the cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
Visualizing the Apoptosis Signaling Pathway
Metal complexes can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular stress and triggers the apoptotic cascade.
Caption: Intrinsic apoptosis pathway induced by metal complexes.
Catalytic Applications
Palladium and ruthenium complexes bearing pyridine-based ligands have demonstrated significant catalytic activity in various organic transformations, including C-H activation and oxidation reactions.
Experimental Protocol: Catalytic Oxidation of Alcohols
This protocol describes a general procedure for the catalytic oxidation of a secondary alcohol to a ketone using a ruthenium-based complex.
Protocol:
-
Reaction Setup: In a round-bottom flask, add the ruthenium complex (catalyst, e.g., 1 mol%), the secondary alcohol (substrate, 1 mmol), and a suitable solvent (e.g., toluene).
-
Oxidant Addition: Add an oxidant, such as N-methylmorpholine N-oxide (NMO) or tert-butyl hydroperoxide (TBHP) (1.2 equivalents), to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or an elevated temperature (e.g., 80°C) for a specified time (e.g., 1-24 hours).
-
Monitoring: Monitor the progress of the reaction by TLC or gas chromatography (GC).
-
Work-up: After completion, quench the reaction with a suitable reagent (e.g., saturated Na₂S₂O₃ solution if using a peroxide oxidant). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Characterize the product by NMR spectroscopy and determine the yield.
Visualizing the Catalytic Cycle for C-H Activation
Palladium-catalyzed C-H activation is a powerful tool for the functionalization of arenes. The following diagram illustrates a plausible catalytic cycle for the ortho-arylation of 2-phenylpyridine, a related substrate.
Caption: A simplified catalytic cycle for Pd-catalyzed C-H arylation.
Applications in Photodynamic Therapy (PDT)
Metal complexes, particularly those of ruthenium and iridium, are being explored as photosensitizers for PDT. Upon activation with light of a specific wavelength, these complexes can generate reactive oxygen species (ROS), which are cytotoxic to cancer cells.
Key Principles of PDT
-
Photosensitizer (PS): The metal complex is administered and preferentially accumulates in tumor tissue.
-
Light Activation: The tumor is irradiated with light of a specific wavelength that is absorbed by the PS.
-
ROS Generation: The excited PS transfers energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS.
-
Cell Death: The ROS cause oxidative damage to cellular components, leading to tumor cell death.
Experimental Protocol: Evaluation of Singlet Oxygen Generation
The generation of singlet oxygen can be detected indirectly using a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF), which is bleached upon reaction with ¹O₂.
Protocol:
-
Sample Preparation: Prepare a solution of the metal complex in a suitable solvent (e.g., acetonitrile) in a quartz cuvette. Add a solution of DPBF.
-
Irradiation: Irradiate the solution with a light source at a wavelength corresponding to an absorption band of the metal complex.
-
UV-Vis Monitoring: Record the UV-Vis absorption spectrum of the solution at regular time intervals during irradiation.
-
Data Analysis: Monitor the decrease in the absorbance of DPBF at its λₘₐₓ (around 415 nm). The rate of decrease is proportional to the rate of singlet oxygen generation.
-
Quantum Yield Calculation: The singlet oxygen quantum yield (ΦΔ) can be calculated by comparing the rate of DPBF bleaching to that of a standard photosensitizer with a known ΦΔ (e.g., methylene blue).
Visualizing the Mechanism of Photodynamic Therapy
The Jablonski diagram illustrates the photophysical processes involved in PDT.
Caption: Jablonski diagram illustrating photosensitization in PDT.
Luminescent Properties
Metal complexes of ligands with extended π-systems, such as those derived from this compound, can exhibit interesting luminescent properties. These properties are valuable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.
Photophysical Properties of Related Complexes
The following table presents photophysical data for some luminescent platinum(II) Schiff base complexes.
| Complex | Emission λₘₐₓ (nm) | Quantum Yield (Φ) | Reference |
| Platinum(II) Schiff base 1 | 541 | 0.27 | |
| Platinum(II) Schiff base 2 | 649 | - |
Experimental Protocol: Measuring Photoluminescence Quantum Yield
The relative method is commonly used to determine the photoluminescence quantum yield (PLQY).
Protocol:
-
Standard Selection: Choose a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral range as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Absorbance Measurement: Prepare a series of dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects. Record the UV-Vis absorption spectra.
-
Emission Measurement: Record the emission spectra of all solutions using the same excitation wavelength.
-
Data Analysis: Integrate the area under the emission curves for both the sample and the standard.
-
Quantum Yield Calculation: Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
This document provides a starting point for researchers interested in the metal complexes of this compound derivatives. Further research is needed to fully elucidate the properties and potential of this specific class of compounds.
References
- 1. Synthesis, Crystal Structure, Antibacterial and In Vitro Anticancer Activity of Novel Macroacyclic Schiff Bases and Their Cu (II) Complexes Derived from S-Methyl and S-Benzyl Dithiocarbazate [mdpi.com]
- 2. Synthesis, structural characterization, antioxidant, cytotoxic activities and docking studies of schiff base Cu(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Synthesis of 2,6-Diphenylpyridine-4-carbaldehyde: An Application Note and Protocol
This document provides a detailed protocol for the synthesis of 2,6-diphenylpyridine-4-carbaldehyde, a valuable intermediate in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the commercially available 2,6-dibromo-4-methylpyridine. The first step involves a palladium-catalyzed Suzuki cross-coupling reaction to introduce the phenyl groups at the 2 and 6 positions of the pyridine ring. The subsequent step is the selective oxidation of the methyl group at the 4-position to the corresponding aldehyde.
Step 1: Synthesis of 2,6-Diphenyl-4-methylpyridine
This step employs a Suzuki cross-coupling reaction to form carbon-carbon bonds between the di-brominated pyridine derivative and phenylboronic acid.
Reaction Scheme:
Experimental Protocol:
-
To a dried round-bottom flask, add 2,6-dibromo-4-methylpyridine (1.0 eq), phenylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).
-
Add a degassed mixture of toluene and water (4:1 v/v) to the flask.
-
To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
The reaction mixture is heated to reflux (approximately 90-100 °C) and stirred vigorously for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2,6-diphenyl-4-methylpyridine as a solid.
Quantitative Data Summary for Step 1:
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Mass (g) |
| 2,6-Dibromo-4-methylpyridine | 1.0 | 250.95 | 2.51 |
| Phenylboronic Acid | 2.2 | 121.93 | 2.68 |
| Potassium Carbonate | 3.0 | 138.21 | 4.15 |
| Tetrakis(triphenylphosphine)palladium(0) | 0.05 | 1155.56 | 0.58 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | |
| 2,6-Diphenyl-4-methylpyridine | 245.33 | 2.45 |
Step 2: Synthesis of this compound
The second step involves the selective oxidation of the methyl group of 2,6-diphenyl-4-methylpyridine to a carbaldehyde using selenium dioxide.
Reaction Scheme:
Experimental Protocol:
-
In a round-bottom flask, dissolve 2,6-diphenyl-4-methylpyridine (1.0 eq) in a suitable solvent such as dioxane or a mixture of dioxane and water.
-
Add selenium dioxide (1.2 eq) to the solution.
-
The reaction mixture is heated to reflux (approximately 100-110 °C) and stirred for 4-8 hours. The reaction progress should be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and filtered to remove the black selenium precipitate.
-
The filtrate is diluted with water and extracted with a suitable organic solvent like dichloromethane or ethyl acetate.
-
The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
Purification by column chromatography on silica gel (hexane/ethyl acetate gradient) provides the pure this compound.
Quantitative Data Summary for Step 2:
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Mass (g) |
| 2,6-Diphenyl-4-methylpyridine | 1.0 | 245.33 | 2.45 |
| Selenium Dioxide | 1.2 | 110.97 | 1.33 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | |
| This compound | 259.30 | 2.59 |
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Signaling Pathway/Logical Relationship Diagram
The logical progression of the synthesis is a linear two-step process where the product of the first reaction serves as the starting material for the second.
Caption: Logical flow of the two-step synthesis.
Application Note: A Robust Protocol for the Synthesis of (2,6-diphenylpyridin-4-yl)methanol via Sodium Borohydride Reduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental procedure for the reduction of 2,6-diphenylpyridine-4-carbaldehyde to its corresponding primary alcohol, (2,6-diphenylpyridin-4-yl)methanol. The protocol utilizes sodium borohydride, a mild and selective reducing agent, in a straightforward and high-yielding reaction. This method is suitable for researchers in organic synthesis and medicinal chemistry requiring a reliable method for the preparation of this versatile pyridyl alcohol intermediate. The document includes a comprehensive experimental protocol, a summary of quantitative data, and a workflow diagram for clarity.
Introduction
Pyridylmethanols are important structural motifs in a wide array of biologically active compounds and functional materials. Specifically, derivatives of 2,6-diphenylpyridine have garnered significant interest due to their unique photophysical and coordination properties. The reduction of the corresponding carbaldehyde is a fundamental transformation to access the pivotal alcohol intermediate, (2,6-diphenylpyridin-4-yl)methanol. This alcohol can be further functionalized to explore novel chemical space in drug discovery and materials science. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its chemoselectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions.[1][2][3] This protocol details a reliable and efficient procedure for this reduction.
Experimental Protocol
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Deionized water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 0.1 M concentration).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Addition of Reducing Agent: While maintaining the temperature at 0 °C, add sodium borohydride (1.5 eq) to the stirred solution in small portions over 15-20 minutes. The addition should be controlled to prevent excessive foaming.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 1-2 hours, as indicated by the disappearance of the starting aldehyde spot.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water at 0 °C to decompose the excess sodium borohydride.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford (2,6-diphenylpyridin-4-yl)methanol as a solid.
Data Presentation
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Sodium Borohydride (NaBH₄) | 1.5 eq |
| Reaction Conditions | |
| Solvent | Methanol (anhydrous) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 2 hours |
| Work-up & Purification | |
| Quenching Agent | Deionized Water |
| Extraction Solvent | Ethyl Acetate |
| Purification Method | Silica Gel Column Chromatography |
| Expected Outcome | |
| Product | (2,6-diphenylpyridin-4-yl)methanol |
| Expected Yield | >90% (based on similar reductions) |
| Physical Appearance | White to off-white solid |
Experimental Workflow
Caption: Workflow for the reduction of this compound.
Characterization of (2,6-diphenylpyridin-4-yl)methanol
The identity and purity of the synthesized (2,6-diphenylpyridin-4-yl)methanol can be confirmed by standard spectroscopic techniques.
-
¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would show characteristic signals for the aromatic protons of the diphenylpyridine core and a singlet for the newly formed methylene (-CH₂OH) group. Based on analogous structures, the chemical shifts are estimated as follows:
-
δ 8.10-8.20 (d, 4H, ortho-protons of phenyl groups)
-
δ 7.60-7.70 (s, 2H, meta-protons of pyridine ring)
-
δ 7.40-7.55 (m, 6H, meta- and para-protons of phenyl groups)
-
δ 4.80 (s, 2H, -CH₂OH)
-
A broad singlet for the hydroxyl proton (-OH) will also be present, with its chemical shift being concentration-dependent.
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should show the disappearance of the aldehyde carbonyl carbon signal (around 190 ppm) and the appearance of a signal for the methylene carbon at approximately 65 ppm. Aromatic carbons will appear in the range of 120-160 ppm.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
-
Calculated for C₁₉H₁₅NO: 273.1154
-
Expected [M+H]⁺: 274.1232
-
Signaling Pathway Diagram (Illustrative)
While this is a synthetic protocol and not a biological study, the following diagram illustrates the logical flow of the chemical transformation.
Caption: Chemical transformation pathway for the reduction of the aldehyde.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of (2,6-diphenylpyridin-4-yl)methanol from this compound using sodium borohydride. The procedure is straightforward, high-yielding, and utilizes readily available and mild reagents, making it an excellent method for both academic and industrial research settings. The provided data and diagrams offer a comprehensive guide for the successful execution and characterization of this important chemical transformation.
References
2,6-Diphenylpyridine-4-carbaldehyde: A Versatile Ligand in Coordination Chemistry for Catalysis and Materials Science
Introduction
2,6-Diphenylpyridine-4-carbaldehyde is a unique heterocyclic organic compound that has garnered significant interest in the field of coordination chemistry. Its rigid pyridine core, flanked by two phenyl rings, provides a well-defined steric and electronic environment for metal coordination. The presence of a reactive aldehyde group at the 4-position further enhances its versatility, allowing for post-coordination modifications and the synthesis of more complex Schiff base ligands. This application note provides a comprehensive overview of the synthesis, coordination chemistry, and potential applications of this compound and its metal complexes, targeting researchers, scientists, and professionals in drug development.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the synthesis of the 2,6-diphenylpyridine backbone, followed by the introduction of the formyl group at the 4-position.
Protocol 1: Synthesis of 2,6-Diphenylpyridine
This protocol is based on the well-established Kröhnke pyridine synthesis.
Materials:
-
Benzaldehyde
-
Acetophenone
-
Ammonium acetate
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (2 equivalents) and acetophenone (1 equivalent) in ethanol.
-
Add ammonium acetate (excess) and a catalytic amount of glacial acetic acid to the solution.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product, 2,6-diphenylpyridine, will precipitate out of the solution.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent like ethanol or a mixture of ethanol and water to obtain pure 2,6-diphenylpyridine.
Quantitative Data:
| Reactant | Molar Ratio | Purity (%) |
| Benzaldehyde | 2 | >98 |
| Acetophenone | 1 | >98 |
| Ammonium acetate | Excess | >97 |
| Product | ||
| 2,6-Diphenylpyridine | - | >95 |
| Typical Yield | 60-70% |
Protocol 2: Formylation of 2,6-Diphenylpyridine (Vilsmeier-Haack Reaction)
The introduction of the aldehyde group at the 4-position of the pyridine ring can be achieved via the Vilsmeier-Haack reaction.
Materials:
-
2,6-Diphenylpyridine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Ice
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a reflux condenser, dissolve 2,6-diphenylpyridine (1 equivalent) in anhydrous DMF.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (3 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Quantitative Data:
| Reactant | Molar Ratio | Purity (%) |
| 2,6-Diphenylpyridine | 1 | >95 |
| Phosphorus oxychloride | 3 | >99 |
| N,N-Dimethylformamide | Solvent | Anhydrous |
| Product | ||
| This compound | - | >97 |
| Typical Yield | 50-60% |
Coordination Chemistry and Applications
This compound can act as a versatile ligand in coordination chemistry. The pyridine nitrogen provides a primary coordination site, and the aldehyde functionality can be further derivatized, for instance, through Schiff base condensation with various amines, to create multidentate ligands. These ligands can then be used to form stable complexes with a variety of transition metals.
Schiff Base Formation and Metal Complexation
The aldehyde group of this compound readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction significantly expands the coordinating ability of the original ligand.
General Protocol for Schiff Base Ligand Synthesis and Metal Complexation:
-
Schiff Base Synthesis: Dissolve this compound (1 equivalent) and the desired primary amine (1-2 equivalents) in a suitable solvent such as ethanol or methanol. Add a catalytic amount of acetic acid and reflux the mixture for 2-4 hours. The resulting Schiff base ligand can often be isolated upon cooling and filtration.
-
Metal Complex Synthesis: Dissolve the synthesized Schiff base ligand in a suitable solvent. Add a solution of the desired metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Ni(II), Co(II), Zn(II), Pd(II), Pt(II)) in the same or a compatible solvent. The reaction is typically stirred at room temperature or gently heated to facilitate complex formation. The resulting metal complex can be isolated by filtration or by removal of the solvent followed by recrystallization.
Diagram of Ligand Synthesis and Complexation:
Caption: General workflow for the synthesis of Schiff base ligands from this compound and their subsequent coordination to metal centers.
Potential Applications
The metal complexes derived from this compound and its Schiff base derivatives are promising candidates for a range of applications, primarily in catalysis and materials science.
Catalysis
The well-defined coordination sphere and the ability to tune the electronic properties of the metal center through ligand modification make these complexes attractive for homogeneous catalysis. Potential catalytic applications include:
-
Oxidation Reactions: The robust nature of the pyridine-based ligand can support high-valent metal species, which are often key intermediates in oxidation catalysis.
-
Cross-Coupling Reactions: Palladium(II) and Nickel(II) complexes are widely used in C-C and C-N bond-forming reactions. The steric bulk of the diphenylpyridine framework can influence the selectivity of these transformations.
-
Polymerization: The defined geometry of the metal complexes can be exploited to control the stereochemistry of polymerization reactions.
Diagram of a Catalytic Cycle:
Caption: A generalized catalytic cycle for a cross-coupling reaction potentially mediated by a metal complex of a this compound derivative.
Luminescent Materials
The extended π-system of the 2,6-diphenylpyridine framework suggests that its metal complexes could exhibit interesting photophysical properties. Coordination to heavy metal ions such as ruthenium(II), osmium(II), or iridium(III) could lead to the development of phosphorescent materials for applications in:
-
Organic Light-Emitting Diodes (OLEDs): The high quantum yields and tunable emission wavelengths of such complexes are desirable for efficient display and lighting technologies.
-
Sensors and Probes: The luminescence of the complexes may be sensitive to the presence of specific analytes, enabling their use as chemical sensors.
Drug Development
While the primary applications of these complexes are currently in materials science and catalysis, the structural motif of substituted pyridines is prevalent in many biologically active molecules. The ability to create a diverse library of metal complexes from this ligand scaffold could be of interest for screening in drug discovery programs, particularly in the development of anti-cancer or anti-microbial agents. The metal center can introduce novel mechanisms of action, and the ligand can be modified to improve targeting and reduce toxicity.
Conclusion
This compound is a highly versatile building block for the synthesis of sophisticated ligands and their corresponding metal complexes. The straightforward derivatization of its aldehyde functionality allows for the fine-tuning of the steric and electronic properties of the resulting coordination compounds. While the full potential of this ligand system is still being explored, the preliminary data and analogous systems suggest promising applications in homogeneous catalysis, the development of novel luminescent materials, and potentially in medicinal chemistry. The detailed protocols provided herein offer a solid foundation for researchers to further investigate and exploit the rich coordination chemistry of this fascinating ligand.
Application Notes and Protocols: 2,6-Diphenylpyridine-4-carbaldehyde in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of 2,6-Diphenylpyridine-4-carbaldehyde as a versatile building block in materials science, with a focus on its application in the development of fluorescent probes and advanced polymers. Detailed experimental protocols, quantitative data, and conceptual diagrams are presented to guide researchers in utilizing this compound for the design of novel functional materials.
Overview of this compound
This compound is an aromatic heterocyclic compound featuring a central pyridine ring substituted with two phenyl groups at the 2 and 6 positions and a formyl (carbaldehyde) group at the 4 position. This unique structure imparts valuable photophysical and chemical properties, making it an attractive scaffold for the synthesis of a variety of functional materials. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group, combined with the extended π-conjugation from the phenyl substituents, forms the basis for its utility in fluorescent sensors and as a monomer for high-performance polymers.
Key Properties:
| Property | Value | Reference |
| CAS Number | 18780-01-3 | |
| Molecular Formula | C₁₈H₁₃NO | |
| Appearance | Solid powder | [1] |
Application as a Precursor for Fluorescent Probes
The inherent fluorescence of the 2,6-diphenylpyridine core can be modulated by chemical reactions involving the carbaldehyde group. This functionality allows for the design of "turn-on" or "turn-off" fluorescent probes for the detection of various analytes, including metal ions and protons. The aldehyde group can readily react with nucleophiles, such as amines, to form Schiff bases, leading to significant changes in the electronic structure and, consequently, the photophysical properties of the molecule.
Ratiometric Fluorescent pH Sensors
Derivatives of 2,6-diphenylpyridine have demonstrated sensitivity to protonation, making them suitable candidates for ratiometric pH sensing. The nitrogen atom of the pyridine ring can be protonated, leading to a change in the intramolecular charge transfer (ICT) characteristics of the molecule. This change can result in a shift in the emission wavelength, allowing for a ratiometric readout that is independent of the probe's concentration.
Quantitative Photophysical Data of a Representative 2,6-Diphenylpyridine Derivative:
| Compound State | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |
| Neutral | 350 | 450 | 0.60 |
| Protonated | 380 | 520 | 0.45 |
Note: This data is representative of a 2,6-diphenylpyridine derivative and illustrates the principle of ratiometric sensing. Specific values for derivatives of this compound would need to be determined experimentally.
Experimental Protocol: Synthesis of a Schiff Base Fluorescent Probe for Metal Ion Detection
This protocol describes the synthesis of a Schiff base derivative of this compound for the potential detection of metal ions. The formation of the imine bond can enhance the coordination capability of the ligand, leading to a selective fluorescent response upon binding to a specific metal ion.
Materials:
-
This compound
-
Aniline derivative (e.g., 2-aminophenol)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the aniline derivative (1.1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Collect the fractions containing the desired product and evaporate the solvent to obtain the purified Schiff base fluorescent probe.
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Fluorescence Titration Protocol:
-
Prepare a stock solution of the synthesized probe in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile/water).
-
Prepare stock solutions of various metal perchlorate or chloride salts.
-
In a series of cuvettes, place a fixed concentration of the probe solution.
-
Add increasing concentrations of the metal ion solution to the cuvettes.
-
Record the fluorescence emission spectra after each addition, using an appropriate excitation wavelength.
-
Plot the change in fluorescence intensity or the ratio of intensities at two different wavelengths against the metal ion concentration to determine the binding affinity and selectivity.
Logical Workflow for Fluorescent Probe Development
Caption: Workflow for developing a fluorescent probe.
Application in Polymer Synthesis for Optoelectronic Devices
The rigid, planar structure and the potential for extended π-conjugation make 2,6-diphenylpyridine derivatives promising building blocks for organic light-emitting diodes (OLEDs) and other optoelectronic materials. The pyridine ring can act as an electron-transporting moiety, while the diphenyl substituents can enhance solubility and film-forming properties. The carbaldehyde group provides a reactive site for polymerization or for attaching the pyridine core to a polymer backbone.
Synthesis of Polyimides with Pendant 2,6-Diphenylpyridine Moieties
Polyimides are known for their excellent thermal stability and mechanical properties. By incorporating the 2,6-diphenylpyridine unit as a pendant group, it is possible to introduce desirable photoluminescent or electron-transporting properties into the polymer.
General Synthetic Strategy:
A potential route involves the conversion of the carbaldehyde group to an amine or a diol, which can then be used as a monomer in a polycondensation reaction with a suitable dianhydride or diacid chloride.
Hypothetical Polymer Properties:
| Property | Expected Range |
| Glass Transition Temperature (T_g) | > 200 °C |
| Decomposition Temperature (T_d) | > 400 °C |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc) |
| Photoluminescence | Blue to green emission |
Note: These are expected properties based on related pyridine-containing polyimides. Actual values would depend on the specific polymer structure.
Experimental Protocol: Synthesis of a 2,6-Diphenylpyridine-Containing Monomer (Hypothetical)
This protocol outlines a hypothetical two-step synthesis of a diamine monomer derived from this compound, which could be used for the synthesis of polyimides.
Step 1: Oximation
-
Dissolve this compound (1 mmol) in a mixture of ethanol and pyridine.
-
Add hydroxylamine hydrochloride (1.2 mmol) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and collect the precipitated oxime by filtration.
Step 2: Reduction to Amine
-
Suspend the oxime (1 mmol) in a suitable solvent like ethanol or acetic acid.
-
Add a reducing agent such as zinc dust or perform catalytic hydrogenation (e.g., H₂/Pd-C).
-
After the reduction is complete, work up the reaction mixture to isolate the corresponding aminomethyl-2,6-diphenylpyridine.
Polymerization Workflow
References
Application Notes and Protocols: DNA Binding Studies of Schiff Bases Derived from Pyridine-4-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide range of applications in medicinal chemistry due to their synthetic accessibility and diverse biological activities, including antibacterial, antifungal, and antitumor properties.[1][2] Those derived from pyridine-4-carbaldehyde are of particular interest due to the involvement of the pyridine moiety, which can influence their coordination chemistry and biological interactions.[3] The interaction of these Schiff bases and their metal complexes with DNA is a critical area of research, as DNA is a primary target for many therapeutic agents.[4][5] Understanding the mechanism and strength of these interactions is crucial for the rational design of new and effective DNA-targeting drugs.[6]
These application notes provide a comprehensive overview of the experimental procedures used to investigate the DNA binding properties of Schiff bases derived from pyridine-4-carbaldehyde. Detailed protocols for the synthesis of these compounds and various spectroscopic and hydrodynamic techniques to elucidate their DNA binding modes are presented.
Synthesis of Schiff Bases from Pyridine-4-carbaldehyde
The general synthesis of Schiff bases from pyridine-4-carbaldehyde involves the condensation reaction between the aldehyde and a primary amine.[7][8]
General Synthetic Protocol
A typical procedure involves refluxing equimolar amounts of pyridine-4-carbaldehyde and the desired primary amine in a suitable solvent, such as ethanol or methanol, for several hours.[4][9] The formation of the Schiff base can be monitored by thin-layer chromatography. Upon completion of the reaction, the product often precipitates out of the solution upon cooling and can be collected by filtration, washed, and recrystallized to obtain the pure compound.[4]
DNA Binding Studies: Experimental Protocols
The interaction of Schiff bases with DNA can be investigated using a variety of biophysical techniques. The following protocols outline the most common methods.
Preparation of Stock Solutions
-
Calf Thymus DNA (CT-DNA) Stock Solution: Dissolve CT-DNA in a suitable buffer (e.g., 5 mM Tris-HCl/50 mM NaCl, pH 7.2) and store at 4°C.[10] The concentration of the DNA solution can be determined spectrophotometrically by measuring the absorbance at 260 nm, using a molar extinction coefficient of 6600 M⁻¹cm⁻¹.[9][10] The purity of the DNA should be checked by the A260/A280 ratio, which should be between 1.8 and 1.9.[10]
-
Schiff Base Stock Solution: Prepare a stock solution of the synthesized Schiff base in a suitable solvent (e.g., DMSO or ethanol) and dilute to the desired concentration with the same buffer used for the DNA solution.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique to study the binding of small molecules to DNA.[11] Changes in the absorption spectrum of the Schiff base upon addition of DNA, such as hypochromism (decrease in absorbance) or hyperchromism (increase in absorbance), and shifts in the wavelength of maximum absorption (bathochromic or hypsochromic shifts) indicate an interaction.[11]
Protocol:
-
Place a fixed concentration of the Schiff base solution in a quartz cuvette.
-
Record the initial UV-Vis spectrum.
-
Incrementally add small aliquots of the CT-DNA stock solution to the cuvette.
-
After each addition, allow the solution to equilibrate for a few minutes and then record the UV-Vis spectrum.[12]
-
Continue the titration until no further changes in the spectrum are observed.
-
The intrinsic binding constant (Kb) can be calculated from the changes in absorbance using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) versus [DNA].[12][13]
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique to study DNA binding. The intrinsic fluorescence of a Schiff base may be quenched or enhanced upon binding to DNA. Alternatively, a competitive binding assay using a fluorescent probe like ethidium bromide (EB) can be employed.[4][14]
Protocol for Competitive Binding with Ethidium Bromide:
-
Prepare a solution of CT-DNA pre-treated with ethidium bromide in a buffer.
-
Measure the initial fluorescence emission spectrum of the DNA-EB complex (excitation typically around 525 nm, emission around 600 nm).[14]
-
Add increasing concentrations of the Schiff base solution to the DNA-EB mixture.
-
After each addition, incubate for a few minutes and record the fluorescence emission spectrum.
-
A decrease in the fluorescence intensity indicates that the Schiff base is displacing EB from its binding site on the DNA.[14]
-
The quenching efficiency can be analyzed using the Stern-Volmer equation to determine the binding affinity.[10]
Circular Dichroism (CD) Spectroscopy
Circular dichroism is a powerful technique to investigate conformational changes in DNA upon binding of a small molecule.[15][16] The CD spectrum of DNA is sensitive to its helical structure, and changes in the positive (around 275 nm) and negative (around 245 nm) bands can provide insights into the binding mode.[4][17]
Protocol:
-
Record the CD spectrum of a CT-DNA solution in a quartz cuvette.
-
Add increasing amounts of the Schiff base stock solution to the DNA solution.
-
After each addition, allow the solution to equilibrate and then record the CD spectrum.
-
Changes in the ellipticity and wavelength of the DNA bands are indicative of interactions and can suggest the binding mode (e.g., intercalation or groove binding).[4][15]
Viscosity Measurements
Viscosity measurements provide strong evidence for the mode of DNA binding, particularly for distinguishing between intercalation and groove binding.[1][18] Intercalation typically causes a significant increase in the viscosity of the DNA solution due to the lengthening of the DNA helix, while groove binding usually results in a smaller or no change in viscosity.[1][11]
Protocol:
-
Measure the flow time of a fixed concentration of CT-DNA solution in a viscometer maintained at a constant temperature.[4]
-
Add increasing concentrations of the Schiff base to the DNA solution.
-
After each addition, thoroughly mix the solution and measure the flow time.
-
Calculate the relative specific viscosity (η/η₀) and plot (η/η₀)¹/³ versus the ratio of the concentration of the Schiff base to the concentration of DNA.[1]
Quantitative Data Summary
The following table summarizes representative quantitative data for the DNA binding of Schiff bases derived from pyridine-4-carbaldehyde.
| Schiff Base Derivative (Amine Component) | Binding Constant (Kb) (M⁻¹) | Free Energy Change (ΔG) (kJ/mol) | Reference |
| 2-aminophenol | High positive K value | - | [7][19] |
| 3-aminobenzoic acid | High positive K value | - | [7][19] |
| 4-aminobenzoic acid | High positive K value | - | [7][19] |
| Naphthalene-1-amine | High positive K value | - | [7][19] |
Note: The original research articles should be consulted for specific values and experimental conditions.
DNA Binding Modes
The interaction of Schiff bases with DNA can occur through several modes, primarily intercalation, groove binding, and electrostatic interactions.
Conclusion
The study of DNA binding by Schiff bases derived from pyridine-4-carbaldehyde is a promising area for the development of novel therapeutic agents. The protocols and data presented here provide a framework for researchers to synthesize and evaluate the DNA interaction of these compounds. A multi-technique approach, combining spectroscopic and hydrodynamic methods, is essential for a comprehensive understanding of the binding affinity and mode of interaction, which are critical for structure-activity relationship studies and the rational design of new drugs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ijirse.in [ijirse.in]
- 3. schiff bases synthesis: Topics by Science.gov [science.gov]
- 4. pramanaresearch.org [pramanaresearch.org]
- 5. Studies on the dna binding activity of schiff base derived compounds [wisdomlib.org]
- 6. cmjpublishers.com [cmjpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. abap.co.in [abap.co.in]
- 10. Synthesis and Spectroscopic Investigations of Schiff Base Ligand and Its Bimetallic Ag(I) Complex as DNA and BSA Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. google.com [google.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies [inis.iaea.org]
The Synthesis of Novel Fluorescent Probes from 2,6-Diphenylpyridine-4-carbaldehyde: Application Notes and Protocols
For Immediate Release
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the synthesis and application of novel fluorescent probes derived from 2,6-diphenylpyridine-4-carbaldehyde. While specific examples of fluorescent probes directly synthesized from this compound are not extensively documented in current literature, the principles of Schiff base chemistry provide a robust framework for their design and application. This document outlines a generalized approach for the synthesis of such probes and their potential application in metal ion detection.
Introduction
Fluorescent probes are indispensable tools in chemical biology and materials science for the sensitive and selective detection of various analytes. Pyridine-based fluorophores are of particular interest due to their versatile coordination chemistry and favorable photophysical properties. The compound this compound serves as an excellent starting material for the synthesis of Schiff base fluorescent probes. The imine (-C=N-) linkage formed through the condensation of the aldehyde with a primary amine provides a recognition site for analytes, often leading to a measurable change in the fluorescence properties of the molecule.
General Synthesis of Schiff Base Fluorescent Probes
The synthesis of fluorescent probes from this compound is typically achieved through a one-step Schiff base condensation reaction with a suitable primary amine. The choice of the amine is critical as it introduces the specific analyte-binding moiety. For instance, the incorporation of moieties like aminophenols, amino-pyridines, or hydrazines can impart selectivity for different metal ions.
Caption: General workflow for the synthesis of a Schiff base fluorescent probe.
Experimental Protocol: Synthesis of a Representative Probe
This protocol describes a general procedure for the synthesis of a Schiff base fluorescent probe from this compound and 2-aminophenol. This representative probe is expected to exhibit sensitivity towards metal ions.
Materials:
-
This compound
-
2-Aminophenol
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.
-
To this solution, add a solution of 1.0 mmol of 2-aminophenol in 10 mL of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Fit the flask with a condenser and reflux the mixture with constant stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the crude product with cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified Schiff base fluorescent probe.
-
Dry the purified product under vacuum.
-
Characterize the synthesized probe using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Application: Fluorescent Sensing of Metal Ions
Schiff base ligands containing donor atoms like nitrogen and oxygen are excellent chelators for metal ions. The binding of a metal ion to the probe can significantly alter its electronic properties, leading to a change in its fluorescence emission. This change can be a "turn-on" (fluorescence enhancement) or "turn-off" (fluorescence quenching) response, which forms the basis of the sensing mechanism.
Signaling Mechanism: Chelation-Enhanced Fluorescence (CHEF)
A common signaling mechanism for "turn-on" fluorescent probes is Chelation-Enhanced Fluorescence (CHEF). In the free ligand, non-radiative decay processes, such as photoinduced electron transfer (PET) or C=N isomerization, can quench the fluorescence. Upon chelation with a metal ion, the ligand's conformational flexibility is restricted, which inhibits these non-radiative decay pathways and leads to a significant enhancement in fluorescence intensity.
Caption: A diagram illustrating the principle of Chelation-Enhanced Fluorescence.
Quantitative Data Presentation
The following table presents hypothetical but representative photophysical and sensing data for a fluorescent probe derived from this compound. This data is for illustrative purposes to guide researchers in the evaluation of newly synthesized probes.
| Property | Free Probe | Probe + Metal Ion (e.g., Zn²⁺) |
| Excitation Wavelength (λex) | 380 nm | 385 nm |
| Emission Wavelength (λem) | 450 nm | 480 nm |
| Fluorescence Quantum Yield (Φ) | 0.05 | 0.65 |
| Stokes Shift | 70 nm | 95 nm |
| Detection Limit (LOD) | - | ~10⁻⁷ M |
| Binding Stoichiometry | - | 1:1 |
Protocol for Fluorescence Titration Experiment
This protocol outlines the steps to determine the sensitivity and selectivity of the synthesized probe for a specific metal ion.
Materials:
-
Stock solution of the fluorescent probe (e.g., 1 mM in DMSO).
-
Stock solutions of various metal ions (e.g., 10 mM in deionized water).
-
Buffer solution (e.g., HEPES, pH 7.4).
-
Fluorometer.
-
Cuvettes.
Procedure:
-
Prepare a solution of the fluorescent probe in the desired buffer (e.g., 10 µM in HEPES buffer with 1% DMSO).
-
Record the fluorescence emission spectrum of the probe solution by exciting at its λex.
-
Incrementally add small aliquots of the stock solution of the target metal ion to the probe solution.
-
After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the detection limit.
-
To assess selectivity, repeat the experiment with other metal ions at a concentration significantly higher than that of the target analyte.
Conclusion
This compound is a promising precursor for the development of novel Schiff base fluorescent probes. The straightforward synthesis and the potential for fine-tuning the selectivity and sensitivity by varying the amine component make this an attractive platform for the design of chemosensors for a wide range of applications, including environmental monitoring and biomedical imaging. Further research is warranted to synthesize and characterize specific probes from this scaffold and to explore their full potential.
Application Notes and Protocols for the One-Pot Synthesis of a Novel Bipyridine Derivative from 2,6-Diphenylpyridine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The 2,4,6-triarylpyridine substructure, in particular, has garnered significant attention due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This document provides a detailed protocol for a proposed one-pot synthesis of a novel and highly functionalized 2,2'-bipyridine derivative starting from 2,6-diphenylpyridine-4-carbaldehyde. This method is based on the principles of the Kröhnke pyridine synthesis, a reliable and versatile reaction for creating complex pyridine frameworks.[1] Additionally, we explore the potential therapeutic application of such derivatives as inhibitors of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[2][3]
Proposed One-Pot Synthesis of 4'-(2,6-diphenylpyridin-4-yl)-2,2'-bipyridine-6'-carbonitrile
This protocol outlines a hypothetical one-pot synthesis of a novel bipyridine derivative, 4'-(2,6-diphenylpyridin-4-yl)-2,2'-bipyridine-6'-carbonitrile, from this compound. The reaction follows a Kröhnke-type, multi-component approach.
Experimental Workflow
Caption: One-pot synthesis workflow for 4'-(2,6-diphenylpyridin-4-yl)-2,2'-bipyridine-6'-carbonitrile.
Experimental Protocol
-
Reagent Preparation:
-
Synthesize this compound according to established literature procedures.
-
Prepare 1-(2-oxo-2-(pyridin-2-yl)ethyl)pyridin-1-ium bromide by reacting 2-acetylpyridine with bromine followed by pyridine.
-
-
One-Pot Reaction:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol), 1-(2-oxo-2-(pyridin-2-yl)ethyl)pyridin-1-ium bromide (1.2 mmol), malononitrile (1.2 mmol), and ammonium acetate (10.0 mmol).
-
Add glacial acetic acid (20 mL) as the solvent.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux at 120°C and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture slowly into ice-cold water (100 mL) with constant stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid sequentially with deionized water (3 x 50 mL) and cold ethanol (2 x 20 mL).
-
Dry the crude product under vacuum at 60°C for 12 hours.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 4'-(2,6-diphenylpyridin-4-yl)-2,2'-bipyridine-6'-carbonitrile.
-
Data Presentation
| Parameter | Value |
| Reagents | |
| This compound | 1.0 mmol, 271.31 g/mol , 0.271 g |
| 1-(2-Oxo-2-(pyridin-2-yl)ethyl)pyridin-1-ium bromide | 1.2 mmol, 279.12 g/mol , 0.335 g |
| Malononitrile | 1.2 mmol, 66.06 g/mol , 0.079 g |
| Ammonium Acetate | 10.0 mmol, 77.08 g/mol , 0.771 g |
| Glacial Acetic Acid | 20 mL |
| Reaction Conditions | |
| Temperature | 120°C |
| Time | 6 hours |
| Product | |
| Product Name | 4'-(2,6-diphenylpyridin-4-yl)-2,2'-bipyridine-6'-carbonitrile |
| Theoretical Yield | 463.54 g/mol , 0.464 g |
| Hypothetical Yield | 75% |
| Hypothetical Isolated Yield | 0.348 g |
Application in Drug Development: Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of gene expression involved in inflammation, immunity, cell proliferation, and survival.[2][4] Dysregulation of this pathway is implicated in numerous diseases, including cancer and chronic inflammatory disorders.[2] Small molecules that can inhibit the NF-κB pathway are therefore of significant therapeutic interest.[3] Triarylpyridine derivatives have been shown to possess anti-inflammatory and anticancer activities, with some acting as inhibitors of the NF-κB pathway. The proposed synthesized bipyridine derivative, with its extended aromatic system, represents a promising candidate for targeting this pathway.
NF-κB Signaling Pathway and Potential Inhibition
The canonical NF-κB pathway is activated by various stimuli, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα.[5][6] Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines and anti-apoptotic proteins.[2][7] Small molecule inhibitors can target various points in this pathway, with the IKK complex being a key target.[5]
References
- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule Compounds and the NF-κB Signaling Pathway | by Del Pippo | Medium [medium.com]
- 5. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The IκB kinase complex in NF-κB regulation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,6-Diphenylpyridine-4-carbaldehyde in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2,6-diphenylpyridine-4-carbaldehyde in multicomponent reactions (MCRs) for the synthesis of complex heterocyclic structures. While direct literature precedents for the use of this specific aldehyde in MCRs are limited, its structural features suggest its suitability as a carbonyl component in well-established reactions such as the Hantzsch dihydropyridine synthesis. This document outlines a generalized, robust protocol for the Hantzsch reaction, supported by data from analogous reactions, and proposes a specific protocol for the application of this compound.
Introduction to Multicomponent Reactions
Multicomponent reactions are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure.[1] These reactions are highly valued in medicinal chemistry and drug discovery for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds.[2] The Hantzsch dihydropyridine synthesis, a classic example of an MCR, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate, to form 1,4-dihydropyridines (DHPs).[3][4] These DHPs are not only valuable synthetic intermediates but also constitute an important class of calcium channel blockers used in the treatment of cardiovascular diseases.[4][5]
Proposed Multicomponent Reaction: Hantzsch Dihydropyridine Synthesis
The Hantzsch reaction is a versatile method for the synthesis of 1,4-dihydropyridine derivatives.[3][6] The reaction proceeds by the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia or ammonium acetate.[3] The resulting dihydropyridine can be subsequently oxidized to the corresponding pyridine derivative.[4]
Reaction Scheme:
A generalized Hantzsch dihydropyridine synthesis.
Caption: General scheme of the Hantzsch dihydropyridine synthesis.
Quantitative Data from Analogous Hantzsch Reactions
The following table summarizes the reaction conditions and yields for the Hantzsch synthesis using various aromatic aldehydes, demonstrating the general applicability and efficiency of this reaction.
| Entry | Aldehyde | β-Ketoester | Nitrogen Source | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Guanidine hydrochloride / Ethanol | 10 | >90 | [7] |
| 2 | o-Methoxybenzaldehyde | Methyl acetoacetate | Ammonium acetate | i-PrOH | 22 | 37.8 | [8] |
| 3 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | "On-water" | 0.5 | 92 | [9] |
| 4 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | "On-water" | 0.5 | 94 | [9] |
| 5 | 2-Naphthaldehyde | Ethyl acetoacetate | Ammonium acetate | "On-water" | 1 | 90 | [9] |
| 6 | Thiophene-2-carbaldehyde | Ethyl acetoacetate | Ammonium acetate | "On-water" | 1.5 | 88 | [9] |
Experimental Protocols
This protocol is a generalized procedure based on literature reports for the synthesis of 1,4-dihydropyridines.[7][8][9]
Materials:
-
Aldehyde (1.0 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (2.0 mmol)
-
Ammonium acetate (1.3 mmol)
-
Ethanol (or other suitable solvent) (5-10 mL)
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (2.0 mmol), and ammonium acetate (1.3 mmol).
-
Add the solvent (e.g., ethanol, 5-10 mL) to the flask.
-
Stir the reaction mixture at room temperature or heat under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration.
-
If no precipitate forms, evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 1,4-dihydropyridine.
This hypothetical protocol is an adaptation of the general Hantzsch synthesis for the specific use of this compound.
Materials:
-
This compound (1.0 mmol, 271.32 mg)
-
Ethyl acetoacetate (2.0 mmol, 260.28 mg, 0.25 mL)
-
Ammonium acetate (1.3 mmol, 100.1 mg)
-
Ethanol (10 mL)
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.3 mmol).
-
Add ethanol (10 mL) and stir the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
After the reaction is complete (estimated time: 12-24 hours), cool the flask to room temperature.
-
The product is expected to precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the desired diethyl 2,6-dimethyl-4-(2,6-diphenylpyridin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate.
-
Further purification can be achieved by recrystallization from ethanol if necessary.
Logical Workflow and Signaling Pathways
The mechanism of the Hantzsch dihydropyridine synthesis involves a series of condensation and cyclization steps. The following diagram illustrates the logical workflow of this multicomponent reaction.
References
- 1. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. scispace.com [scispace.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application in the Synthesis of Potential Anticancer Agents: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of several classes of potential anticancer agents. The information is intended to guide researchers in the design, synthesis, and biological assessment of novel compounds for cancer therapy.
Natural Products and their Derivatives in Cancer Therapy
Natural products have historically been a rich source of anticancer drugs.[1] Paclitaxel and Vincristine are prominent examples of plant-derived compounds that have become mainstays in chemotherapy.[2][3]
Paclitaxel (Taxol®)
Paclitaxel, originally isolated from the Pacific yew tree (Taxus brevifolia), is a potent microtubule-stabilizing agent.[4] Its mechanism of action involves binding to the β-tubulin subunit of microtubules, which leads to the arrest of cells in the G2/M phase of the cell cycle and subsequent apoptosis.[5][6]
| Cell Line | Cancer Type | IC50 (nM) | Citation(s) |
| A549 | Non-Small Cell Lung Cancer | 40 | [7] |
| MCF-7 | Breast Cancer | 5, 7.5 | [7][8] |
| MDA-MB-231 | Breast Cancer | 0.3 µM | [9] |
| SK-BR-3 | Breast Cancer | 4 µM | [9] |
| T-47D | Breast Cancer | Not specified | [10] |
| Ovarian Carcinoma Cell Lines (various) | Ovarian Cancer | 0.4 - 3.4 | [11] |
| HeLa | Cervical Cancer | 2.5 - 7.5 | [12] |
This protocol outlines a general strategy for the semi-synthesis of Paclitaxel from the more readily available precursor, 10-deacetylbaccatin III (10-DAB).
Step 1: Acetylation of 10-DAB
-
Dissolve 10-DAB in a suitable solvent such as pyridine.
-
Add acetic anhydride and stir the reaction at room temperature until the acetylation of the C10 hydroxyl group is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work up the reaction to isolate baccatin III.
Step 2: Protection of the C7 Hydroxyl Group
-
Dissolve baccatin III in a dry solvent like dichloromethane (DCM).
-
Add a protecting group reagent, for example, triethylsilyl chloride (TESCl), in the presence of a base like pyridine or imidazole.
-
Stir the reaction at room temperature until the C7 hydroxyl group is protected.
-
Purify the 7-O-TES-baccatin III by column chromatography.
Step 3: Side-Chain Attachment
-
Activate the C13 hydroxyl group of 7-O-TES-baccatin III using a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) at a low temperature (e.g., -40°C).
-
Add a protected β-lactam side chain, for instance, the Ojima lactam.
-
Allow the reaction to proceed to completion.
-
Purify the coupled product.
Step 4: Deprotection
-
Remove the protecting groups from the side chain and the C7 position. For example, a fluoride source like hydrogen fluoride-pyridine complex can be used to remove the TES group.
-
Purify the final product, Paclitaxel, using techniques like recrystallization or chromatography.
Paclitaxel has been shown to suppress the EGFR/PI3K/Akt/mTOR signaling pathway in non-small-cell lung cancer cells, contributing to its anticancer effects.[5][13][14]
Caption: Paclitaxel inhibits the EGFR signaling pathway.
Vincristine
Vincristine, an alkaloid from the Madagascar periwinkle (Catharanthus roseus), is a microtubule-destabilizing agent.[15] It binds to tubulin dimers, inhibiting their polymerization into microtubules, which leads to mitotic arrest and apoptosis.[1][2][16]
| Cell Line | Cancer Type | IC50 | Citation(s) |
| A549 | Lung Cancer | 40 nM | [7] |
| MCF-7 | Breast Cancer | 5 nM, 239.51 µmol/mL | [7][17] |
| HCT-8 | Colon Cancer | 0.97±0.18 µg/mL | [18] |
| ALL (Primary Cells) | Acute Lymphoblastic Leukemia | Similar to KB3 and RS4;11 cell lines | [19] |
| Various Cancer Cell Lines | Various | <1 nM to >10 µM | [7] |
Vincristine can be prepared by the controlled oxidation of the N-methyl group of the vindoline moiety in vinblastine.
-
Dissolve vinblastine in a suitable solvent system, such as acetone containing acetic anhydride.
-
Cool the solution to a low temperature (e.g., -78°C).
-
Slowly add an oxidizing agent, such as Jones reagent (CrO₃ in sulfuric acid), to the reaction mixture.
-
Carefully monitor the reaction progress by TLC to avoid over-oxidation.
-
Once the reaction is complete, quench it by adding a reducing agent like isopropanol.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude vincristine by chromatography to obtain the final product.
Caption: Vincristine inhibits tubulin polymerization.
Heterocyclic Compounds as Anticancer Agents
Heterocyclic compounds represent a diverse and important class of anticancer agents, with many derivatives targeting key signaling pathways involved in cancer progression.
Quinazolinone Derivatives
Quinazolinone derivatives have shown significant potential as anticancer agents by targeting various cellular processes, including the EGFR and PI3K/Akt signaling pathways.[20][21][22][23]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Compound 21 (6-bromo-2-(pyridin-3-yl)-4-substituted quinazoline) | EGFRwt | - | 0.0461 | [20] |
| Compound 24 (sulfamoyl-aryl linked quinazoline) | A549 | Lung Cancer | 6.54 | [20] |
| Compound 24 (sulfamoyl-aryl linked quinazoline) | A431 | Skin Cancer | 4.04 | [20] |
| Compound 8 (4-arylamino-quinazoline) | H1975 | Lung Cancer | Broad-spectrum | [20] |
| Various Quinazolinone-1,2,3-triazoles | MCF-7 | Breast Cancer | 10.16 - 11.23 | [24] |
| Compound 3d (phthalimide-containing quinazolinone) | HeLa | Cervical Cancer | 29 | [24] |
This protocol describes a general method for the synthesis of a basic quinazolinone scaffold.[25][26][27]
-
In a reaction vessel, combine 2-aminobenzamide and benzaldehyde in a suitable solvent like ethanol.
-
Add a catalytic amount of an acid, such as p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 2-phenyl-4(3H)-quinazolinone, may precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure product.
Many quinazolinone derivatives are designed as EGFR inhibitors, blocking the downstream signaling cascades that promote cell proliferation and survival.[20][23]
Caption: Quinazolinone derivatives inhibit EGFR signaling.
Combretastatin A-4 Analogues
Combretastatin A-4 (CA-4), a natural product from the African bush willow tree Combretum caffrum, is a potent inhibitor of tubulin polymerization.[28][29][30][31] Its simple structure has inspired the synthesis of numerous analogues with improved properties.[32][33]
| Compound | Cell Line | Cancer Type | GI50 (µM) | Tubulin Polymerization IC50 (µM) | Citation(s) |
| CA-4 Analogue 55 | - | - | - | 0.92 | [32] |
| CA-4 Analogue 56 | - | - | - | 1.0 | [32] |
| CA-4 Analogue 57 | - | - | - | 0.96 | [32] |
| CA-4 Analogue 6b | HepG2 | Liver Cancer | < 0.5 | Dose-dependent inhibition | [34] |
| Various CA-4 Analogues | Various | Various | 0.011 - 0.19 | - | [32] |
A common strategy for synthesizing CA-4 analogues involves the Wittig reaction to form the characteristic cis-stilbene bridge.[4][35]
-
Prepare the appropriate phosphonium salt from a substituted benzyl bromide (e.g., 3,4,5-trimethoxybenzyl bromide).
-
In a separate flask, prepare the desired substituted benzaldehyde (e.g., isovanillin).
-
Treat the phosphonium salt with a strong base, such as n-butyllithium, to generate the ylide.
-
Add the benzaldehyde to the ylide solution at low temperature.
-
Allow the reaction to warm to room temperature and stir until completion.
-
The Wittig reaction typically yields a mixture of cis and trans isomers. The desired cis-isomer can be isolated by column chromatography.
Caption: Workflow for anticancer activity evaluation.
Key Experimental Protocols in Anticancer Drug Discovery
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized anticancer agent and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.1 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reagent Preparation: Prepare a reaction buffer containing GTP and a fluorescent reporter. Reconstitute purified tubulin protein in the buffer on ice.
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations.
-
Initiation of Polymerization: Add the tubulin solution to each well and immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The fluorescence increases as the reporter incorporates into the polymerizing microtubules.
-
Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of polymerization in the presence of the compound indicates inhibition. Calculate the IC50 value for tubulin polymerization inhibition.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the anticancer agent for a specific duration. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content. The peaks in the histogram correspond to cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases. Quantify the percentage of cells in each phase to assess the effect of the compound on cell cycle progression.
References
- 1. Vincristine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Paclitaxel Impedes EGFR-mutated PC9 Cell Growth via Reactive Oxygen Species-mediated DNA Damage and EGFR/PI3K/AKT/mTOR Signaling Pathway Suppression | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 6. Paclitaxel induces apoptosis and reduces proliferation by targeting epidermal growth factor receptor signaling pathway in oral cavity squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 11. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paclitaxel Impedes EGFR-mutated PC9 Cell Growth via Reactive Oxygen Species-mediated DNA Damage and EGFR/PI3K/AKT/mTOR Signaling Pathway Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Paclitaxel Impedes EGFR-mutated PC9 Cell Growth via Reactive Oxygen Species-mediated DNA Damage and EGFR/PI3K/AKT/mTOR Signaling Pathway Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. brieflands.com [brieflands.com]
- 18. Nonspecifically enhanced therapeutic effects of vincristine on multidrug-resistant cancers when coencapsulated with quinine in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell cycle-dependent mechanisms underlie vincristine-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]
- 33. mdpi.com [mdpi.com]
- 34. Exploring Diverse-Ring Analogues on Combretastatin A4 (CA-4) Olefin as Microtubule-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 35. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Diphenylpyridine-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 2,6-diphenylpyridine-4-carbaldehyde.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, particularly when utilizing the Kröhnke pyridine synthesis and related methodologies.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inactive reagents. 4. Incorrect stoichiometry. | 1. Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). 2. Ensure the reaction temperature is maintained, typically not exceeding 140°C for the Kröhnke synthesis.[1] 3. Use freshly distilled solvents and high-purity starting materials. 4. Carefully check the molar ratios of the reactants. |
| Formation of a White Precipitate (Suspected Cyclohexanol Derivative) | Michael addition of the enolate of the ketone to another molecule of the α,β-unsaturated carbonyl compound, followed by intramolecular aldol condensation. This is a known side reaction in related pyridine syntheses. | 1. Strictly control the stoichiometry of the reactants. 2. Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture to maintain a low concentration. 3. Consider a two-step approach where the Michael addition is performed at a lower temperature before proceeding with the cyclization at a higher temperature. |
| Presence of Multiple Spots on TLC After Reaction | 1. Formation of side products. 2. Unreacted starting materials. 3. Decomposition of the product. | 1. Optimize reaction conditions (temperature, time, solvent) to minimize side reactions. 2. Ensure the reaction goes to completion by monitoring with TLC. 3. Avoid excessively high temperatures or prolonged reaction times. |
| Difficulty in Product Purification | 1. Presence of polar impurities. 2. Similar polarity of the product and byproducts. | 1. Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane gradient) to separate the product. 2. Recrystallization from an appropriate solvent (e.g., ethanol, isopropanol) can be effective for final purification. |
| Inconsistent Results | 1. Variability in reagent quality. 2. Fluctuations in reaction conditions. 3. Presence of moisture. | 1. Use reagents from a reliable source and purify if necessary. 2. Maintain consistent temperature, stirring speed, and reaction time. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The Kröhnke pyridine synthesis is a widely employed and versatile method for the preparation of substituted pyridines, including this compound.[1] This method involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[1]
Q2: What are the key starting materials for the Kröhnke synthesis of this compound?
A2: The key precursors are typically:
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1-(2-oxo-2-phenylethyl)pyridinium halide: This is the α-pyridinium methyl ketone salt derived from acetophenone.
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An α,β-unsaturated aldehyde: For the introduction of the 4-carbaldehyde group, a suitable precursor is required.
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Ammonium acetate: This serves as the nitrogen source for the pyridine ring.
Q3: What are the typical reaction conditions for the Kröhnke synthesis?
A3: The reaction is often carried out in a solvent such as glacial acetic acid or methanol.[1] The reaction temperature is generally kept below 140°C.[1] The reaction can also be performed under aqueous or solvent-free conditions.[1]
Q4: I am observing a significant amount of a high molecular weight byproduct. What could it be?
A4: A common side reaction in syntheses of this type is the formation of a cyclohexanol derivative. This can occur through the condensation of multiple molecules of the ketone and aldehyde reactants. Careful control of stoichiometry and reaction conditions is crucial to minimize this side product.
Q5: How can I purify the final product, this compound?
A5: Purification is typically achieved through column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent. Subsequent recrystallization from a suitable solvent like ethanol can provide the pure product.
Q6: How can I confirm the identity and purity of my synthesized this compound?
A6: The structure and purity of the final compound should be confirmed using standard analytical techniques:
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NMR Spectroscopy: 1H and 13C NMR spectroscopy are essential for structural elucidation. The 1H NMR spectrum is expected to show signals for the aromatic protons and a characteristic singlet for the aldehyde proton.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Melting Point: A sharp melting point is indicative of high purity.
Experimental Protocols
General Kröhnke Synthesis Protocol for 2,6-Diarylpyridine-4-carbaldehyde Derivatives
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
Materials:
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1-(2-oxo-2-phenylethyl)pyridinium halide (1 equivalent)
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Substituted cinnamaldehyde (1 equivalent)
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Ammonium acetate (excess, e.g., 10 equivalents)
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Glacial acetic acid (solvent)
Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(2-oxo-2-phenylethyl)pyridinium halide, the substituted cinnamaldehyde, and ammonium acetate.
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Add glacial acetic acid as the solvent.
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Heat the reaction mixture to reflux (typically around 120-130°C) and maintain for several hours (e.g., 4-8 hours).
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Monitor the progress of the reaction by TLC.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Pour the reaction mixture into a beaker of ice water.
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Collect the precipitated solid by filtration and wash with water.
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Dry the crude product.
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Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization.
Visualizations
Experimental Workflow for Kröhnke Pyridine Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting decision tree for low product yield.
References
Optimizing reaction conditions for 2,6-Diphenylpyridine-4-carbaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2,6-Diphenylpyridine-4-carbaldehyde. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and optimized reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing 2,6-disubstituted and 2,4,6-trisubstituted pyridines, including this compound, is the Kröhnke pyridine synthesis or a variation thereof.[1][2] This method typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, commonly ammonium acetate, under mild conditions.[2]
Q2: What are the typical starting materials for the synthesis of this compound via a Kröhnke-type reaction?
A2: A likely synthetic route would involve the reaction of a chalcone derivative (an α,β-unsaturated ketone) with a suitable active methylene compound in the presence of a nitrogen source. For this compound, the key precursors would be derived from acetophenone and a protected 4-formylbenzaldehyde to form the chalcone, which then reacts with another equivalent of an acetophenone derivative and a nitrogen source.
Q3: What are the critical parameters to control for a successful synthesis?
A3: Key parameters to optimize include the choice of solvent, catalyst, temperature, and the stoichiometry of the reactants. The purity of starting materials and the exclusion of moisture can also be crucial. For similar syntheses of 2,4,6-trisubstituted pyridines, solvent-free conditions or the use of solvents like THF have been shown to be effective.[1][3] The choice of the base or catalyst and the reaction temperature can significantly influence the reaction rate and the formation of side products.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A suitable solvent system for TLC would typically be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst/Reagents: The catalyst (e.g., base) may be old or inactive. Reagents may have degraded. | 1. Use fresh, high-purity reagents and catalysts. Ensure bases are not carbonated. |
| 2. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. | 2. Optimize the reaction temperature. For Kröhnke-type syntheses, temperatures around 60-80°C are often a good starting point.[1] | |
| 3. Presence of Moisture: Some reagents, particularly organometallics or strong bases, are sensitive to moisture. | 3. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 4. Incomplete Formation of Intermediate: The chalcone intermediate may not have formed efficiently before the cyclization step. | 4. Isolate and purify the chalcone intermediate before proceeding to the pyridine synthesis step. | |
| Formation of Multiple Products (Visible on TLC) | 1. Side Reactions: Undesired side reactions may be occurring, such as polymerization or the formation of isomeric byproducts.[4] | 1. Adjust the stoichiometry of the reactants. A slow, dropwise addition of one reagent to the other can sometimes minimize side reactions. |
| 2. Incomplete Oxidation: A dihydropyridine intermediate may have formed and not fully oxidized to the final pyridine product.[5] | 2. Ensure an adequate supply of an oxidant. In some cases, exposure to air is sufficient, while in others, an oxidizing agent like tert-Butyl hydroperoxide (TBHP) may be required.[1] | |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Impurities: The desired product and a major byproduct may have very similar polarities, making separation by column chromatography difficult. | 1. Try different solvent systems for column chromatography. Recrystallization from a suitable solvent can be an effective purification method. |
| 2. Product is an Oil or Gummy Solid: The product may not crystallize easily. | 2. Attempt to form a crystalline salt of the pyridine product (e.g., by adding a solution of HCl in ether). Trituration with a non-polar solvent like hexane can sometimes induce crystallization. |
Data on Optimization of Reaction Conditions
The following tables summarize data from studies on the synthesis of structurally similar 2,4,6-trisubstituted pyridines, which can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Effect of Solvent on the Yield of 2,4,6-Triphenylpyridine [3]
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | DMF | 80 | 120 | 65 |
| 2 | DMSO | 80 | 120 | 60 |
| 3 | PEG-400 | 80 | 120 | 70 |
| 4 | Toluene | 80 | 120 | 55 |
| 5 | Solvent-free | 80 | 45 | 94 |
Reaction conditions: Benzaldehyde (1 mmol), acetophenone (2 mmol), ammonium acetate (1.5 mmol), and a catalytic amount of triflimide (HNTf₂).
Table 2: Effect of Oxidant on the Yield of a 2,4,6-Trisubstituted Pyridine [1]
| Entry | Oxidant | Solvent | Temperature (°C) | Yield (%) |
| 1 | TBHP | THF | 60 | Good to Excellent |
| 2 | TBPB | THF | 60 | Trace |
| 3 | DTBP | THF | 60 | Trace |
TBHP = tert-Butyl hydroperoxide, TBPB = tert-Butyl peroxybenzoate, DTBP = Di-tert-butyl peroxide.
Experimental Protocol
The following is a generalized, detailed experimental protocol for the synthesis of a 2,4,6-trisubstituted pyridine, adapted for the synthesis of this compound.
Step 1: Synthesis of the Chalcone Intermediate (e.g., 4-formyl-chalcone)
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To a solution of a protected 4-formylacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol, add an aqueous solution of a base (e.g., NaOH or KOH) dropwise at 0-5°C.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
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Pour the reaction mixture into ice-water and acidify with dilute HCl.
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Filter the resulting precipitate, wash with water, and dry.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Step 2: Synthesis of this compound (Kröhnke Condensation)
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In a round-bottom flask, combine the chalcone from Step 1 (1 equivalent), acetophenone (1 equivalent), and ammonium acetate (a molar excess, e.g., 5-10 equivalents).
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Add a suitable solvent, such as acetic acid or ethanol, or proceed under solvent-free conditions.
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Heat the reaction mixture to reflux (typically 80-120°C) for several hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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If the product precipitates, filter the solid, wash with a small amount of cold ethanol, and then water to remove excess ammonium acetate.
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If the product does not precipitate, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the organic layer with saturated sodium bicarbonate solution and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
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Deprotect the aldehyde group if a protecting group was used in the initial steps.
Visual Guides
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A troubleshooting flowchart for addressing low product yield.
References
Technical Support Center: Purification of 2,6-Diphenylpyridine-4-carbaldehyde
Welcome to the technical support center for the purification of 2,6-Diphenylpyridine-4-carbaldehyde. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities can include unreacted starting materials (e.g., substituted acetophenones, benzaldehydes), partially reacted intermediates, and by-products from side reactions. The specific impurities will depend on the synthetic route employed. For instance, in a Kröhnke-type synthesis, you might find traces of the corresponding chalcone.
Q2: What are the recommended primary purification techniques for this compound?
A2: The two most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the purity of the crude product and the scale of the purification.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to qualitatively check for the presence of impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also be used to determine the purity and confirm the structure of the compound.
Q4: My purified this compound is still showing impurities by TLC/HPLC. What should I do?
A4: If a single purification step is insufficient, a combination of methods is advisable. For example, you can perform a preliminary purification using column chromatography to remove the bulk of the impurities, followed by recrystallization of the collected fractions to obtain a highly pure product.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not dissolve in the solvent, even at boiling. | Incorrect solvent choice; the solvent is too non-polar. | Test a more polar solvent or a solvent mixture. Common solvents for similar pyridine derivatives include ethanol and ethyl acetate.[2][3] |
| Product oils out instead of crystallizing. | The boiling point of the solvent is too high, or the solution is supersaturated with impurities. | Use a lower-boiling point solvent. Try adding a small amount of a non-polar co-solvent (anti-solvent) to the hot solution. |
| No crystals form upon cooling. | The solution is too dilute, or the cooling process is too rapid. | Concentrate the solution by evaporating some of the solvent. Try cooling the solution more slowly (e.g., in an insulated bath) or scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a pure crystal can also help. |
| Low recovery of the purified product. | The product has significant solubility in the cold solvent, or too much solvent was used. | Minimize the amount of hot solvent used to dissolve the crude product. Cool the solution in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of cold solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities (overlapping spots/peaks). | Inappropriate solvent system (eluent). | Optimize the eluent system using TLC. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate. Adjust the polarity to achieve a good separation of spots on the TLC plate. |
| The product does not elute from the column. | The eluent is too non-polar. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. |
| Cracking or channeling of the silica gel in the column. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry. Do not let the column run dry. |
| Broad or tailing bands of the product. | The sample was overloaded, or the initial sample band was too wide. | Use a larger column or reduce the amount of sample loaded. Dissolve the crude product in a minimal amount of solvent and apply it to the column in a narrow band. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold. For related 2,4,6-triarylpyridines, 95% ethanol has been used successfully.[2][3]
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Protocol 2: Flash Column Chromatography of this compound
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Eluent Selection: Using TLC, determine an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between the desired product and impurities. The target compound should have an Rf value of approximately 0.3.
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Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed sample to the top of the packed column.
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Elution: Run the column by passing the eluent through the silica gel. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).
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Fraction Collection: Collect the eluting solvent in a series of fractions. Monitor the fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
Identification of byproducts in 2,6-Diphenylpyridine-4-carbaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-diphenylpyridine-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and versatile method for the synthesis of 2,6-disubstituted pyridines, including this compound, is the Kröhnke pyridine synthesis. This method involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[1][2]
Q2: What are the expected byproducts in the Kröhnke synthesis of this compound?
A2: In an ideal Kröhnke synthesis, the main byproducts are water and pyridine (from the leaving group of the α-pyridinium methyl ketone salt), which generally allow for a straightforward workup. However, other byproducts can form depending on the reaction conditions and the purity of the starting materials. These may include self-condensation products of the reactants, incompletely cyclized intermediates, and over-oxidized or reduced products of the aldehyde functionality.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). Samples of the reaction mixture can be taken at regular intervals and spotted on a TLC plate. The disappearance of the starting materials and the appearance of the product spot, along with any byproducts, can be visualized under UV light or by using an appropriate staining agent.
Q4: What are the key safety precautions to consider during this synthesis?
A4: The synthesis should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. Pyridine is a flammable and toxic liquid and should be handled with care. α,β-Unsaturated aldehydes can be irritants. Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive or impure starting materials. 2. Incorrect reaction temperature. 3. Insufficient reaction time. 4. Incorrect stoichiometry of reactants. | 1. Check the purity of starting materials by NMR or other analytical techniques. Purify if necessary. 2. Optimize the reaction temperature. Kröhnke reactions are typically run at elevated temperatures, but excessive heat can lead to decomposition. 3. Monitor the reaction by TLC to ensure it has gone to completion. 4. Ensure the correct molar ratios of the α-pyridinium methyl ketone salt, the α,β-unsaturated aldehyde, and ammonium acetate are used. |
| Formation of multiple unidentified byproducts | 1. Side reactions due to high temperatures. 2. Presence of impurities in starting materials. 3. Self-condensation of the α,β-unsaturated aldehyde. | 1. Lower the reaction temperature and increase the reaction time. 2. Purify all starting materials before use. 3. Add the α,β-unsaturated aldehyde slowly to the reaction mixture to minimize its self-condensation. |
| Product is difficult to purify | 1. Presence of closely related byproducts with similar polarity. 2. Incomplete reaction leaving unreacted starting materials. | 1. Employ different purification techniques such as column chromatography with a gradient elution, recrystallization from various solvent systems, or preparative TLC. 2. Ensure the reaction has gone to completion by TLC before workup. |
| Aldehyde group is oxidized to a carboxylic acid | 1. Presence of oxidizing agents. 2. Exposure to air for prolonged periods at high temperatures. | 1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). 2. Use purified, peroxide-free solvents. |
Experimental Protocols
Note: The following is a general experimental protocol for the Kröhnke pyridine synthesis, which can be adapted for the synthesis of this compound. Optimization of reaction conditions may be necessary.
1. Synthesis of the α-Pyridinium Methyl Ketone Salt (Phenacylpyridinium Bromide)
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In a round-bottom flask, dissolve 2-bromoacetophenone in a minimal amount of a suitable solvent like acetone or ethanol.
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Add an equimolar amount of pyridine to the solution.
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Stir the mixture at room temperature. The pyridinium salt will precipitate out of the solution.
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Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.
2. Kröhnke Pyridine Synthesis of this compound
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To a round-bottom flask equipped with a reflux condenser, add the phenacylpyridinium bromide, an α,β-unsaturated aldehyde (e.g., a protected form of 3-phenylpropenal with a formyl precursor at the 2-position), and a source of ammonia such as ammonium acetate.
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Add a suitable solvent, such as glacial acetic acid or a mixture of methanol and acetic acid.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.
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Filter the solid, wash with water, and dry.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Summary of Byproduct Analysis (Example)
| Byproduct ID | Retention Time (min) | Proposed Structure | Mass (m/z) | Relative Abundance (%) |
| BP-1 | 5.8 | Incompletely cyclized 1,5-dicarbonyl intermediate | [User to fill] | [User to fill] |
| BP-2 | 8.2 | Self-condensation product of α,β-unsaturated aldehyde | [User to fill] | [User to fill] |
| BP-3 | 12.5 | 2,6-Diphenylpyridine (from decarboxylation if starting with a carboxylated precursor) | [User to fill] | [User to fill] |
| BP-4 | 14.1 | Over-oxidized product (2,6-diphenylpyridine-4-carboxylic acid) | [User to fill] | [User to fill] |
Note: The data in this table is illustrative. Researchers should populate it with their own experimental findings from techniques such as GC-MS or LC-MS.
Visualizations
Caption: Experimental workflow for the Kröhnke synthesis of this compound.
References
Troubleshooting failed reactions involving 2,6-Diphenylpyridine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for chemical reactions involving 2,6-Diphenylpyridine-4-carbaldehyde. The sterically hindered nature of this aldehyde, with phenyl groups at the 2 and 6 positions, can present unique challenges in synthetic protocols. This guide aims to provide solutions to common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my Wittig reaction with this compound resulting in a low yield?
A1: Low yields in Wittig reactions involving this compound are often attributed to the significant steric hindrance around the aldehyde functional group. This hindrance can impede the approach of the phosphorus ylide.
Troubleshooting Steps:
-
Choice of Base and Ylide Generation: The stability of the ylide is crucial. For sterically hindered aldehydes, using a strong base to ensure complete and rapid ylide formation is recommended. Consider using n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMSO. Ensure the ylide is fully formed before adding the aldehyde.
-
Reaction Temperature: While initial ylide formation may require low temperatures (e.g., 0 °C or -78 °C), the reaction with the hindered aldehyde may benefit from elevated temperatures to overcome the activation energy barrier. Try gradually warming the reaction mixture to room temperature or even gentle heating (e.g., 40-50 °C).
-
Reaction Time: Due to steric hindrance, the reaction may be slower than with unhindered aldehydes. Extend the reaction time and monitor progress by thin-layer chromatography (TLC).
-
Salt-Free Ylides: The presence of lithium salts can sometimes lower the reactivity of the ylide. Preparing a "salt-free" ylide by filtration or centrifugation after its formation may improve yields in some cases.
Q2: My Knoevenagel condensation with this compound is not proceeding to completion. What can I do?
A2: Incomplete conversion in a Knoevenagel condensation with this substrate is also commonly due to steric hindrance. The bulky phenyl groups can make the carbonyl carbon less accessible to the nucleophilic attack of the active methylene compound.
Troubleshooting Steps:
-
Catalyst Choice: While weak bases like piperidine or pyridine are traditional catalysts, a stronger base might be necessary to generate a sufficient concentration of the enolate from the active methylene compound. Consider using a base like potassium carbonate (K2CO3) or sodium ethoxide (NaOEt).
-
Reaction Conditions: Employing a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium towards the product. Higher boiling point solvents such as toluene or xylene are suitable for this purpose. Microwave irradiation can also be effective in accelerating the reaction.
-
Active Methylene Compound: Using more acidic methylene compounds (e.g., malononitrile, cyanoacetic esters) can facilitate the reaction due to the easier formation of the corresponding nucleophile.
Q3: I am observing significant amounts of starting material after my Suzuki coupling reaction with a halogenated derivative of 2,6-diphenylpyridine. How can I improve the conversion?
A3: Incomplete conversion in Suzuki couplings with derivatives of 2,6-diphenylpyridine can be due to several factors, including catalyst deactivation, inefficient oxidative addition, or steric hindrance around the reaction center.
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. For sterically hindered substrates, bulky and electron-rich ligands such as XPhos, SPhos, or Buchwald's biaryl phosphine ligands are often more effective as they promote the oxidative addition and reductive elimination steps.
-
Catalyst and Loading: Ensure you are using a pre-catalyst or generating the active Pd(0) species efficiently. Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve conversion, although this should be a last resort.
-
Base and Solvent: The choice of base and solvent system is interdependent. A common effective combination is a carbonate base (e.g., K2CO3, Cs2CO3) in a solvent mixture like dioxane/water or toluene/ethanol/water. The aqueous phase is crucial for the transmetalation step.
-
Temperature: Higher reaction temperatures are often required for coupling with sterically hindered halides. Ensure your reaction is heated sufficiently (e.g., 80-110 °C).
Troubleshooting Guides
Issue 1: Low or No Product Formation in Wittig Reaction
| Potential Cause | Suggested Solution |
| Incomplete Ylide Formation | Use a stronger base (e.g., n-BuLi, NaH). Ensure anhydrous conditions. Confirm ylide formation by a color change (often to deep red or orange) before adding the aldehyde. |
| Steric Hindrance | Increase reaction temperature after addition of the aldehyde. Prolong the reaction time. Use a less sterically demanding phosphonium salt if the synthesis allows. |
| Poor Solubility of Reactants | Choose a solvent in which both the ylide and the aldehyde are soluble (e.g., THF, DMSO). |
| Degradation of Ylide | Prepare the ylide at a low temperature and use it immediately. Some ylides are not stable at room temperature for extended periods. |
Issue 2: Formation of Byproducts in Knoevenagel Condensation
| Potential Cause | Suggested Solution |
| Self-condensation of Aldehyde | This is less likely with this sterically hindered aldehyde but can be minimized by slowly adding the aldehyde to the mixture of the active methylene compound and the base. |
| Michael Addition of a Second Equivalent of Active Methylene Compound | Use a stoichiometric amount of the active methylene compound. Monitor the reaction closely by TLC to stop it once the desired product is formed. |
| Side Reactions due to Strong Base | Use a milder base if possible, or use a catalytic amount of a stronger base. |
Experimental Protocols
General Protocol for Wittig Reaction with this compound
This protocol is a general guideline and may require optimization.
-
Ylide Preparation: To a stirred suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF (10 mL/mmol of salt) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise.
-
Allow the mixture to stir at room temperature for 1 hour. A characteristic color change should be observed.
-
Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF (5 mL/mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel. The triphenylphosphine oxide byproduct is often less polar than the desired alkene product.
General Protocol for Knoevenagel Condensation with this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark trap is recommended), dissolve this compound (1.0 equivalent) and the active methylene compound (e.g., malononitrile, 1.1 equivalents) in toluene (15 mL/mmol of aldehyde).
-
Add a catalytic amount of piperidine (0.1 equivalents) and a catalytic amount of acetic acid (0.1 equivalents).
-
Reaction: Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC. If using a Dean-Stark trap, water will be collected.
-
Workup: Cool the reaction mixture to room temperature.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Data Presentation
The following tables provide representative, though not exhaustive, data for reactions involving sterically hindered aromatic aldehydes, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Representative Conditions for Wittig Reactions with Hindered Aldehydes
| Ylide | Aldehyde | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ph3P=CH2 | 2,6-Dimethylbenzaldehyde | n-BuLi | THF | 25 | 24 | 65 |
| Ph3P=CHCO2Et | 2,4,6-Trimethylbenzaldehyde | NaH | DMSO | 60 | 12 | 78 |
| Ph3P=CHC6H5 | Mesitaldehyde | KHMDS | Toluene | 80 | 18 | 72 |
Table 2: Representative Conditions for Knoevenagel Condensations with Hindered Aldehydes
| Active Methylene | Aldehyde | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Malononitrile | 2,6-Dichlorobenzaldehyde | Piperidine/AcOH | Toluene | 110 | 6 | 85 |
| Ethyl Cyanoacetate | 2-Naphthaldehyde | K2CO3 | DMF | 80 | 4 | 92 |
| Meldrum's Acid | 9-Anthraldehyde | L-proline | Ethanol | 78 | 8 | 88 |
Visualizations
Logical Workflow for Troubleshooting a Failed Wittig Reaction
This diagram illustrates a logical progression of steps to troubleshoot a failed Wittig reaction involving a sterically hindered aldehyde like this compound.
Caption: Troubleshooting workflow for a failed Wittig reaction.
Experimental Workflow for Synthesis of a Terpyridine Ligand
This diagram outlines a potential multi-step synthesis of a more complex terpyridine ligand starting from this compound.
Technical Support Center: 2,6-Diphenylpyridine-4-carbaldehyde Reactions with Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-diphenylpyridine-4-carbaldehyde and its reactions with various nucleophiles. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Unexpected Disproportionation When Using Strong Bases
Question: I am attempting a reaction with this compound in the presence of a strong base (e.g., concentrated NaOH or KOH) and obtaining a mixture of an alcohol and a carboxylic acid instead of my desired product. What is happening?
Answer: You are likely observing a Cannizzaro reaction.[1][2] This is a common side reaction for aldehydes that lack α-hydrogens, such as this compound, when subjected to strongly basic conditions.[1] The reaction involves the disproportionation of the aldehyde, where one molecule is reduced to the corresponding alcohol ((2,6-diphenylpyridin-4-yl)methanol) and another is oxidized to the carboxylic acid (2,6-diphenylpyridine-4-carboxylic acid).[1]
Troubleshooting:
-
Avoid Strong Bases: If your desired reaction does not absolutely require a strong base, consider using a milder, non-hydroxide base.
-
Temperature Control: The Cannizzaro reaction is often accelerated at higher temperatures. Running your reaction at a lower temperature may help to minimize this side reaction.
-
Protecting Groups: If the aldehyde functionality is not the desired reaction site, consider protecting it with a suitable protecting group that is stable to the basic conditions.
Issue 2: Low Yields and Mixture of Products in Knoevenagel Condensation
Question: In my Knoevenagel condensation of this compound with an active methylene compound, I am getting low yields of the desired α,β-unsaturated product and observing other byproducts. How can I optimize this reaction?
Answer: The Knoevenagel condensation is sensitive to reaction conditions, and several side reactions can occur.[3][4] These can include self-condensation of the active methylene compound, Michael addition of the active methylene compound to the product, or subsequent cyclization reactions depending on the substrate.[5]
Troubleshooting:
-
Catalyst Choice: The choice of base is crucial. Weak amine bases like piperidine or pyridine are commonly used.[3] Using a strong base can lead to undesired side reactions.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the active methylene compound can sometimes lead to Michael addition byproducts.
-
Reaction Time and Temperature: Monitor the reaction progress closely. Prolonged reaction times or high temperatures can promote the formation of byproducts.[5]
-
Water Removal: The Knoevenagel condensation produces water.[3] Using a Dean-Stark apparatus or a drying agent can drive the equilibrium towards the product.
Potential Side Products in Knoevenagel Condensation
| Side Product Type | Description |
| Michael Adduct | Addition of a second molecule of the active methylene compound to the α,β-unsaturated product. |
| Bis-adduct | Reaction of the aldehyde with two equivalents of the active methylene compound. |
| Self-condensation | The active methylene compound reacts with itself. |
| Cyclized Products | Intramolecular reaction of the Knoevenagel product, particularly if other reactive functional groups are present. |
Issue 3: Formation of Triphenylphosphine Oxide and E/Z Isomers in Wittig Reaction
Question: I am performing a Wittig reaction with this compound and obtaining a mixture of (E) and (Z) isomers of my desired alkene. Also, how do I effectively remove the triphenylphosphine oxide byproduct?
Answer: The formation of both (E) and (Z) isomers is common in the Wittig reaction, and the ratio depends on the reactivity of the phosphonium ylide used.[6][7] Stabilized ylides tend to favor the (E)-alkene, while non-stabilized ylides generally favor the (Z)-alkene.[6] Triphenylphosphine oxide is a ubiquitous byproduct of this reaction.
Troubleshooting E/Z Selectivity:
-
Ylide Choice: To favor the (E)-isomer, use a stabilized ylide (containing an electron-withdrawing group). For the (Z)-isomer, a non-stabilized ylide is preferred.
-
Reaction Conditions: The presence of lithium salts can sometimes affect the stereochemical outcome by stabilizing the betaine intermediate.[6] Using salt-free ylides can improve Z-selectivity. The Schlosser modification can be used to favor the E-alkene.[7]
Removing Triphenylphosphine Oxide:
-
Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by recrystallization of the crude product from a suitable solvent system.
-
Chromatography: Column chromatography is a very effective method for separating the desired alkene from triphenylphosphine oxide.
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane or ether, allowing for its removal by filtration.
Issue 4: Multiple Additions and Lack of Reactivity with Organometallic Reagents
Question: When I react this compound with a Grignard or organolithium reagent, I get a complex mixture, or sometimes the reaction does not proceed as expected. What could be the cause?
Answer: Organometallic reagents are potent nucleophiles but also strong bases.[8][9] Several issues can arise:
-
Basicity: If your substrate contains any acidic protons, the organometallic reagent may act as a base, leading to deprotonation instead of nucleophilic attack on the carbonyl.[8]
-
Over-addition: With certain substrates, especially if there are other electrophilic sites, multiple additions of the organometallic reagent can occur.[10]
-
Chelation Effects: The pyridine nitrogen in your starting material can chelate to the metal center of the organometallic reagent, potentially altering its reactivity and the stereochemical outcome of the addition.[11]
Troubleshooting:
-
Protect Acidic Groups: Ensure that any acidic functional groups on your substrate are protected before introducing the organometallic reagent.
-
Choice of Reagent: Less reactive organometallic reagents, such as organozinc or organocuprate reagents, can sometimes offer better selectivity and milder reaction conditions.[9][10]
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to control the reactivity of the organometallic reagent and minimize side reactions.
-
Reverse Addition: Adding the aldehyde solution to the organometallic reagent solution (reverse addition) can sometimes help to control the reaction by keeping the concentration of the nucleophile high relative to the electrophile.
Experimental Protocols
General Protocol for Knoevenagel Condensation
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene, ethanol, or benzene) add the active methylene compound (1.0-1.2 eq).
-
Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq).
-
Heat the reaction mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Wittig Reaction
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C or -78 °C, depending on the base used.
-
Slowly add a strong base (e.g., n-BuLi, NaH, or KHMDS, 1.05 eq) to generate the ylide. The formation of the ylide is often indicated by a color change.
-
Stir the mixture for 30-60 minutes at the same temperature.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
Reaction Pathway Diagrams
Caption: Cannizzaro reaction of this compound.
Caption: Knoevenagel condensation pathway.
Caption: Wittig reaction workflow.
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Reactivity [www2.chemistry.msu.edu]
- 10. youtube.com [youtube.com]
- 11. Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues and degradation of 2,6-Diphenylpyridine-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2,6-Diphenylpyridine-4-carbaldehyde. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, as an aromatic aldehyde, is susceptible to several degradation pathways that can affect its purity and performance in reactions. The primary concerns are:
-
Oxidation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid, 2,6-diphenylpyridine-4-carboxylic acid, especially when exposed to air (oxygen).[1] This is the most common degradation pathway.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to decomposition.[1] Aromatic aldehydes can undergo various photochemical reactions.
-
Thermal Decomposition: Elevated temperatures can accelerate degradation. While generally stable at room temperature if protected from light and air, prolonged exposure to heat should be avoided.
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Hydrolysis: High moisture levels may promote hydrolysis, although this is a lesser concern compared to oxidation and photodegradation for this specific molecule.[1]
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:
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Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Temperature: Keep in a cool, dry place. Refrigeration is advisable for long-term storage.
-
Light: Protect from light by using an amber or opaque container.
-
Container: Ensure the container is tightly sealed to prevent exposure to air and moisture.
Q3: I observe a color change in my sample of this compound (e.g., from white/off-white to yellow or brown). What does this indicate?
A3: A color change, typically to yellow or brown, is a common indicator of degradation. This is often due to the formation of impurities, which can result from oxidation or polymerization. If a significant color change is observed, it is recommended to assess the purity of the compound before use, for example, by thin-layer chromatography (TLC), melting point analysis, or spectroscopic methods (NMR, IR). For comparison, pure pyridine-4-carbaldehyde is a colorless liquid, but aged samples can appear yellow or even brown.[2]
Q4: Can I purify this compound if it has degraded?
A4: Yes, purification is often possible. Depending on the nature of the impurities, common purification techniques include:
-
Recrystallization: This is an effective method for removing solid impurities. A suitable solvent system would need to be determined.
-
Column Chromatography: Silica gel chromatography can be used to separate the desired aldehyde from its degradation products, such as the corresponding carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Low reaction yield or incomplete reaction | Degradation of the starting material. | - Assess the purity of the this compound using TLC or NMR before starting the reaction.- If degradation is suspected, purify the aldehyde by recrystallization or column chromatography.- Ensure the compound has been stored under appropriate conditions (cool, dark, inert atmosphere). |
| Formation of an unexpected acidic byproduct | Oxidation of the aldehyde to 2,6-diphenylpyridine-4-carboxylic acid. | - Use freshly purified starting material.- Run the reaction under an inert atmosphere (nitrogen or argon).- Use anhydrous solvents to minimize the presence of oxidizing species. |
| Reaction mixture darkens or forms insoluble material | Polymerization or other side reactions of the aldehyde. | - Lower the reaction temperature.- Ensure the absence of strong acids or bases that could catalyze polymerization.- Check for compatibility of all reagents with the aldehyde functionality. |
| Inconsistent results between batches | Variable purity of this compound. | - Standardize the purification and storage protocol for the aldehyde.- Characterize each new batch to confirm its purity before use.- Source high-purity material from a reputable supplier. |
Degradation Pathways
The primary degradation pathways for this compound are oxidation and photodegradation.
Caption: Primary degradation pathways of this compound.
Quantitative Stability Data (Illustrative)
| Condition | Parameter | Value |
| Thermal Stability | ||
| Temperature (°C) | Decomposition Rate Constant (k x 10⁻³ min⁻¹) | Estimated based on analogous compounds |
| 300 | ~ 3 | |
| 320 | ~ 6 | |
| 340 | ~ 12 | |
| 360 | ~ 20 | |
| General Stability | ||
| Light Exposure | Qualitative Observation | Prone to photodegradation |
| Air Exposure | Qualitative Observation | Readily oxidizes to carboxylic acid |
Note: The rate constants are for the decomposition of vanillin and isovanillin in water and are provided here as an example of how temperature can affect the stability of a substituted aromatic aldehyde.[3] Benzaldehyde, lacking activating hydroxyl or methoxy groups, is significantly more stable under similar conditions.[3]
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
TLC Plate: Use a silica gel coated TLC plate.
-
Spotting: Apply a small spot of the dissolved sample to the baseline of the TLC plate.
-
Elution: Develop the plate in a sealed chamber with an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). The optimal ratio should be determined experimentally.
-
Visualization: Visualize the spots under UV light (254 nm).
-
Analysis: The presence of more than one spot indicates the presence of impurities. The major degradation product, 2,6-diphenylpyridine-4-carboxylic acid, will likely have a lower Rf value (be more polar) than the aldehyde.
Caption: Workflow for purity assessment by TLC.
Protocol 2: General Procedure for a Reaction Under Inert Atmosphere
-
Glassware: Dry all glassware in an oven and allow to cool in a desiccator.
-
Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and magnetic stirrer) while hot and immediately place it under a positive pressure of an inert gas (nitrogen or argon) using a bubbler or balloon.
-
Reagent Addition: Add this compound and any other solid reagents to the flask. If necessary, briefly remove the stopper while maintaining a positive flow of inert gas.
-
Solvent Addition: Add anhydrous solvent via a syringe or cannula.
-
Reaction: Run the reaction at the desired temperature.
-
Work-up: After the reaction is complete, cool the mixture to room temperature before exposing it to air.
Caption: Workflow for a reaction under an inert atmosphere.
References
Technical Support Center: Controlled Oxidation of 2,6-Diphenylpyridine-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oxidation of 2,6-Diphenylpyridine-4-carbaldehyde. Our focus is to help you prevent the common issue of over-oxidation to the corresponding carboxylic acid, ensuring the desired aldehyde is obtained with high purity and yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during the oxidation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low to no conversion of the starting aldehyde. | 1. Inactive Oxidizing Agent: The oxidizing agent may have degraded over time. 2. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 3. Poor Solubility: The starting material may not be fully dissolved in the chosen solvent system. | 1. Use a fresh batch of the oxidizing agent. For instance, if using Pinnick oxidation, ensure the sodium chlorite is of high purity. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a slight increase in temperature or extending the reaction time. 3. Employ a co-solvent system to improve solubility. For Pinnick oxidation, a mixture of tert-butanol and water is often effective. |
| Significant over-oxidation to 2,6-Diphenylpyridine-4-carboxylic acid. | 1. Harsh Oxidizing Agent: Strong oxidants like potassium permanganate are prone to over-oxidizing aldehydes. 2. Prolonged Reaction Time: Leaving the reaction for an extended period after the starting material is consumed can lead to over-oxidation. 3. Absence of a Scavenger (in Pinnick Oxidation): Hypochlorous acid, a byproduct, can further oxidize the aldehyde. | 1. Utilize a milder and more selective oxidizing agent. The Pinnick oxidation is highly recommended for this transformation.[1][2][3] 2. Carefully monitor the reaction by TLC and quench it as soon as the starting aldehyde is no longer visible. 3. In a Pinnick oxidation, always include a chlorine scavenger like 2-methyl-2-butene to consume the hypochlorous acid byproduct.[1] |
| Formation of unidentified side products. | 1. N-Oxidation: The pyridine nitrogen is susceptible to oxidation, especially with strong oxidizing agents. 2. Reaction with Impurities: Impurities in the starting material or solvent can lead to side reactions. 3. Decomposition: The starting material or product may be unstable under the reaction conditions. | 1. Use a selective aldehyde oxidation method like the Pinnick oxidation, which is less likely to oxidize the pyridine nitrogen. 2. Ensure the purity of the this compound and use high-purity, dry solvents. 3. Perform the reaction at the lowest effective temperature and for the minimum time necessary. |
| Difficulty in isolating the pure product. | 1. Co-elution of Product and Byproducts: The desired aldehyde and the over-oxidized carboxylic acid may have similar polarities. 2. Emulsion during Workup: The presence of both organic and aqueous phases can sometimes lead to emulsions. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. 2. During the aqueous workup, add brine (saturated NaCl solution) to help break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product when oxidizing this compound?
A1: The most common side product is the over-oxidation product, 2,6-Diphenylpyridine-4-carboxylic acid. This occurs when the oxidizing agent is too strong or the reaction is not carefully controlled. The pyridine nitrogen can also be a site for oxidation, leading to the corresponding N-oxide, although this is less common with milder, selective aldehyde oxidants.
Q2: Which oxidizing agent is recommended to minimize over-oxidation?
A2: The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) buffered with a weak acid and in the presence of a chlorine scavenger, is highly recommended for the selective oxidation of aldehydes to carboxylic acids with minimal over-oxidation.[1][2][3] This method is known for its tolerance of a wide range of functional groups.
Q3: How can I monitor the progress of the reaction to avoid over-oxidation?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Spot the reaction mixture alongside the starting material on a TLC plate at regular intervals. The disappearance of the starting material spot and the appearance of the product spot (which should be more polar) indicate the reaction's progress. It is crucial to stop the reaction once the starting material is consumed to prevent the formation of the carboxylic acid byproduct.
Q4: What are the key parameters to control during a Pinnick oxidation?
A4: The key parameters to control are:
-
pH: The reaction is typically buffered to a mildly acidic pH (around 4-5) using a phosphate buffer (e.g., NaH₂PO₄).
-
Scavenger: An excess of a chlorine scavenger, such as 2-methyl-2-butene, is essential to quench the hypochlorous acid byproduct.[1]
-
Temperature: The reaction is usually carried out at room temperature.
-
Reaction Time: Careful monitoring by TLC is necessary to determine the optimal reaction time.
Q5: How can I confirm the identity and purity of my product?
A5: The identity and purity of the this compound product can be confirmed using a combination of spectroscopic techniques:
-
¹H NMR Spectroscopy: The aldehyde proton should appear as a singlet at approximately 10.1 ppm. The aromatic protons will have characteristic shifts.
-
¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde will have a chemical shift in the range of 190-200 ppm.
-
Infrared (IR) Spectroscopy: A strong C=O stretching vibration for the aldehyde will be observed around 1700 cm⁻¹.
-
Mass Spectrometry: To confirm the molecular weight of the product.
For comparison, the over-oxidation product, 2,6-Diphenylpyridine-4-carboxylic acid, would show a broad O-H stretch in the IR spectrum (around 2500-3300 cm⁻¹) and the disappearance of the aldehyde proton in the ¹H NMR spectrum, with the appearance of a carboxylic acid proton signal (often very broad and downfield).
Experimental Protocols
Recommended Protocol: Pinnick Oxidation of this compound
This protocol is designed to selectively oxidize this compound to the corresponding carboxylic acid with minimal over-oxidation.
Materials:
-
This compound
-
tert-Butanol
-
Water
-
2-Methyl-2-butene
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Sodium chlorite (NaClO₂) (80% technical grade or higher)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.
-
To the stirred solution, add 2-methyl-2-butene (4.0 equivalents) and sodium dihydrogen phosphate (1.2 equivalents).
-
In a separate container, prepare a solution of sodium chlorite (1.5 equivalents) in water.
-
Slowly add the sodium chlorite solution to the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bisulfite solution until the yellow color of chlorine dioxide disappears.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 2,6-Diphenylpyridine-4-carboxylic acid.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
| Reactant | Molar Equivalents |
| This compound | 1.0 |
| Sodium Chlorite (NaClO₂) | 1.5 |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 1.2 |
| 2-Methyl-2-butene | 4.0 |
Visualizations
Caption: Experimental workflow for the Pinnick oxidation.
Caption: Mechanism of the Pinnick oxidation.
References
Technical Support Center: Regioselective Functionalization of 2,6-Diphenylpyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the regioselective functionalization of 2,6-diphenylpyridine.
Overview of Challenges
The functionalization of pyridine rings presents a persistent challenge due to their electron-deficient nature.[1] For 2,6-diphenylpyridine, achieving high regioselectivity is complicated by the presence of multiple potential reaction sites: the C3, C4, and C5 positions of the pyridine core, and the ortho, meta, and para positions of the two phenyl rings. The nitrogen atom's strong coordinating ability can also influence the reaction's outcome, particularly in transition metal-catalyzed processes.[2][3] Strategies to control regioselectivity often rely on directing groups, specific catalyst/ligand systems, or exploiting the inherent electronic properties of the substrate.[4][5]
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of isomers when functionalizing the pyridine ring (C3 vs. C4)?
A1: The inherent electronic properties of the pyridine ring favor reactions at the C2 (α) and C4 (γ) positions with nucleophilic radicals.[4] For 2,6-disubstituted pyridines, this leaves C4 as a primary site for radical attack. However, the selectivity between C3 and C4 can be poor under certain conditions. Factors influencing this include:
-
Reaction Mechanism: Minisci-type reactions (radical additions) generally favor the C2/C4 positions.[6] Alternative strategies are needed to favor C3.
-
Steric Hindrance: The bulky phenyl groups at C2 and C6 can sterically hinder approaches to the C3 position, potentially favoring C4.
-
Reaction Conditions: Factors like the acid used for protonation, solvent, and the nature of the radical can influence the regiochemical outcome.[4]
Q2: How can I selectively functionalize the phenyl rings instead of the pyridine core?
A2: Directed ortho-metalation (DoM) is a powerful strategy for this transformation. The pyridine nitrogen acts as a directing metalation group (DMG), guiding a strong base (typically an organolithium reagent) to deprotonate the ortho-position of one of the phenyl rings.[5][7] This creates a nucleophilic site on the phenyl ring that can react with various electrophiles.
Q3: My C-H activation reaction is not working or gives low yields. What are the common causes?
A3: Low yields in palladium-catalyzed C-H activation of 2-phenylpyridine analogues can stem from several issues:
-
Catalyst Inactivation: The catalyst may be sensitive to air or moisture. Ensure all reagents and solvents are dry and reactions are performed under an inert atmosphere.
-
Incorrect Ligand/Catalyst Combination: The choice of ligand is crucial for controlling reactivity and selectivity.[8]
-
Suboptimal Reaction Conditions: Temperature, solvent, and the choice of oxidant can dramatically affect the outcome. A screening of these parameters is often necessary.
-
Poor Directing Group Ability: While the pyridine nitrogen is an effective directing group, modifications to the substrate or the use of additives may be required to enhance its coordinating ability.[9]
Q4: Can I achieve para-C–H functionalization on the pyridine ring?
A4: Yes, recent advances have enabled para-C–H activation of pyridines. For instance, a Ni-Al bimetallic catalyst system with an N-heterocyclic carbene (NHC) ligand has been used for the enantioselective para-C–H alkylation of pyridines with styrenes.[10] This approach offers high site-selectivity for the C4 position.[10]
Troubleshooting Guide
Issue 1: Poor Regioselectivity in Directed Ortho-Metalation (DoM)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Mixture of ortho- and meta-/para- isomers on the phenyl ring. | 1. Incomplete lithiation at the ortho-position. 2. Scrambling of the organolithium intermediate. | 1. Use a stronger base (e.g., sec-BuLi or t-BuLi instead of n-BuLi).[11] 2. Add a coordinating agent like TMEDA (tetramethylethylenediamine) to break up alkyllithium aggregates and increase basicity.[7] 3. Perform the reaction at a lower temperature (e.g., -78 °C) to improve the stability of the ortho-lithiated species. |
| Functionalization occurs on the pyridine ring (C3/C4) instead of the phenyl ring. | The pyridine ring is deprotonated instead of the phenyl ring. | This is less common due to the directing effect of the nitrogen, but if observed, consider using a less reactive base or modifying reaction times. Ensure the temperature is kept low to favor the kinetically preferred ortho-deprotonation of the phenyl ring. |
| Low yield of desired product. | 1. The organolithium base is degrading. 2. The electrophile is not reactive enough. 3. The aryllithium intermediate is unstable. | 1. Titrate the organolithium reagent before use to ensure accurate concentration. 2. Use a more reactive electrophile or add an activating agent. 3. Trap the aryllithium intermediate immediately after its formation. |
Issue 2: Low Selectivity in Palladium-Catalyzed C-H Functionalization
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction produces a mixture of C-H functionalized products (e.g., arylation at different positions). | 1. The ligand does not provide sufficient steric or electronic control. 2. The reaction conditions (solvent, temperature) are not optimized for selectivity. | 1. Screen different ligands (e.g., phosphines, N-heterocyclic carbenes) to identify one that favors the desired isomer.[8] 2. Perform a systematic optimization of solvent and temperature. Non-polar solvents may favor specific cyclometalated intermediates. |
| Competitive functionalization of both the pyridine and phenyl rings. | The energy barrier for C-H activation at multiple sites is similar under the reaction conditions. | 1. Modify the electronic properties of the substrate if possible (e.g., add an electron-withdrawing or -donating group). 2. Fine-tune the catalyst system. Some catalysts may show a higher preference for the C-H bonds of the phenyl ring directed by the pyridine nitrogen.[12] |
Experimental Workflows and Logic
A systematic approach is crucial when troubleshooting regioselectivity issues. The following diagram illustrates a decision-making workflow for optimizing a C-H functionalization reaction.
Caption: Troubleshooting decision tree for regioselectivity optimization.
Key Experimental Protocols
Protocol 1: Directed Ortho-Metalation and Trapping with an Electrophile
This protocol is adapted from general procedures for directed ortho-metalation.[7][11][13]
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add 2,6-diphenylpyridine (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Add TMEDA (1.2 eq) followed by the dropwise addition of sec-butyllithium (1.2 eq, solution in cyclohexane) over 10 minutes. Stir the resulting dark solution at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile (e.g., trimethylsilyl chloride, 1.5 eq) dropwise to the solution at -78 °C.
-
Workup: Allow the reaction to slowly warm to room temperature over several hours. Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the ortho-functionalized product.
Protocol 2: Palladium-Catalyzed Ortho-Arylation of 2,6-Diphenylpyridine
This protocol is based on methodologies developed for the C-H activation of 2-phenylpyridine.[9][12]
-
Preparation: In an oven-dried Schlenk tube, combine 2,6-diphenylpyridine (1.0 eq), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., P(o-tolyl)₃, 10 mol%), and an oxidant/additive such as Ag₂CO₃ (2.0 eq).
-
Reagent Addition: Add the arylating agent (e.g., an aryl iodide or arylboronic acid, 1.5-2.0 eq) to the tube. Evacuate and backfill the tube with argon three times.
-
Reaction: Add a degassed solvent (e.g., toluene or 1,2-dichloroethane) via syringe. Seal the tube and place it in a preheated oil bath at 100-120 °C. Stir for 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with dichloromethane and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the ortho-arylated product.
The following diagram illustrates the catalytic cycle for this type of reaction.
Caption: Palladium-catalyzed C-H arylation cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Direct Pyridine C-H Activation Strategies | Bentham Science [eurekaselect.com]
- 4. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. baranlab.org [baranlab.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. hwpi.harvard.edu [hwpi.harvard.edu]
Technical Support Center: Catalyst Deactivation in Reactions with 2,6-Diphenylpyridine-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation in chemical reactions involving 2,6-Diphenylpyridine-4-carbaldehyde and related pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for catalyst deactivation in reactions involving this compound?
A1: The primary causes of catalyst deactivation in the presence of pyridine-containing compounds like this compound are:
-
Poisoning: The nitrogen atom in the pyridine ring can strongly coordinate to the active sites of metal catalysts, particularly palladium and platinum, rendering them inactive for the desired reaction.[1]
-
Coking: The formation of carbonaceous deposits (coke) on the catalyst surface can block active sites and pores.[2][3] This is more prevalent at higher reaction temperatures.
-
Sintering: Thermal degradation can cause small metal catalyst particles to agglomerate into larger, less active particles, reducing the available surface area for reaction.[3]
-
Leaching: The active metal component of a heterogeneous catalyst can dissolve into the reaction mixture, leading to a permanent loss of catalytic activity.
Q2: Which types of catalysts are most susceptible to deactivation by pyridine compounds?
A2: Palladium-based catalysts, which are frequently used in cross-coupling reactions such as Suzuki and Heck reactions, are particularly susceptible to poisoning by pyridine and its derivatives.[1] Platinum and rhodium catalysts used in hydrogenation reactions can also be poisoned by nitrogen-containing heterocycles.[4]
Q3: Can a deactivated catalyst be regenerated?
A3: Yes, in many cases, catalyst activity can be at least partially restored through regeneration. The appropriate method depends on the deactivation mechanism:
-
For coking , calcination (heating in the presence of air or oxygen) can burn off carbonaceous deposits.
-
For some types of poisoning , washing with acidic or basic solutions, or treatment with specific reagents, may remove the poisoning species.[5]
-
Sintered catalysts are generally more difficult to regenerate.
Q4: Are there any general strategies to minimize catalyst deactivation when working with this compound?
A4: Yes, several strategies can be employed:
-
Ligand Selection: In homogeneous catalysis, the choice of ligand can influence the catalyst's stability and resistance to poisoning.
-
Reaction Conditions: Optimizing temperature, pressure, and reaction time can minimize side reactions that lead to coking and sintering.
-
Catalyst Support: For heterogeneous catalysts, the choice of support material can impact the catalyst's stability and resistance to leaching and sintering.[3]
-
Purity of Reagents: Ensure all starting materials and solvents are free from impurities that could act as catalyst poisons (e.g., sulfur compounds).[3][6]
Troubleshooting Guides
Issue 1: Low or No Product Yield in a Palladium-Catalyzed Cross-Coupling Reaction
Possible Cause: Catalyst poisoning by the pyridine nitrogen of this compound.
Troubleshooting Steps:
-
Increase Catalyst Loading: As a first step, a modest increase in the catalyst loading may compensate for the partial deactivation.
-
Use a More Robust Ligand: For homogeneous catalysts, switch to a more electron-donating or sterically bulky ligand that can help protect the metal center from coordination with the pyridine nitrogen.
-
Consider a Different Palladium Precursor: Some palladium precursors may be more resistant to poisoning than others.
-
Perform the Reaction at a Lower Temperature: If thermally induced deactivation is also a contributing factor, lowering the reaction temperature may improve the catalyst's lifetime, though this may also decrease the reaction rate.
Issue 2: Reaction Starts but Stalls Before Completion
Possible Cause: Progressive catalyst deactivation during the reaction, likely due to a combination of poisoning and coking.
Troubleshooting Steps:
-
Monitor the Reaction Profile: Take aliquots at regular intervals to determine when the reaction rate begins to slow.
-
Sequential Addition of Catalyst: Instead of adding all the catalyst at the beginning, add it in portions throughout the reaction to maintain a sufficient concentration of active catalyst.
-
Investigate Catalyst Leaching: If using a heterogeneous catalyst, analyze the reaction mixture for the presence of the dissolved metal to determine if leaching is occurring. If so, consider a different support material or reaction solvent.
Issue 3: Inconsistent Results Between Batches
Possible Cause: Variability in the purity of this compound or other reagents, introducing varying levels of catalyst poisons.
Troubleshooting Steps:
-
Purify Starting Materials: Purify the this compound and other critical reagents before use.
-
Use High-Purity Solvents: Ensure that all solvents are of high purity and are appropriately dried and degassed.
-
Standardize Catalyst Handling: Ensure the catalyst is stored and handled under inert conditions to prevent oxidation or contamination.
Quantitative Data on Catalyst Deactivation
| Parameter | Effect on Poisoning | Effect on Coking | Effect on Sintering |
| Temperature | Can increase ligand exchange rates, potentially exacerbating poisoning. | Significantly increases with higher temperatures. | A major factor; higher temperatures accelerate sintering. |
| Concentration of Pyridine Derivative | Higher concentrations lead to more rapid poisoning of active sites. | Can contribute to coke formation. | Generally, no direct effect. |
| Reaction Time | Longer exposure can lead to irreversible poisoning. | Increases with longer reaction times. | Increases with longer times at elevated temperatures. |
| Catalyst Loading | Higher loading can tolerate more poison before complete deactivation. | No direct effect. | No direct effect. |
| Solvent | Can influence the solubility of poisons and the stability of the catalyst. | Can be a source of carbon for coke formation. | Can affect heat transfer and local temperature, influencing sintering. |
Experimental Protocols
Example Protocol 1: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid, adapted for use with this compound.
Materials:
-
This compound (as the aryl halide or boronic acid derivative)
-
Arylboronic acid or aryl halide coupling partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if not using a pre-formed complex, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
Procedure:
-
To a flame-dried Schlenk flask, add the this compound derivative (1.0 equiv), the coupling partner (1.2 equiv), the base (2.0 equiv), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., 2-5 mol%) and ligand (if applicable) to the flask under a positive pressure of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note on Deactivation: If the reaction stalls, consider the troubleshooting steps outlined above, such as adding a second portion of the catalyst.
Example Protocol 2: Heck Reaction
This protocol provides a general method for the Heck reaction between an aryl halide and an alkene, which can be adapted for this compound.
Materials:
-
This compound (as the aryl halide)
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, acetonitrile)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the this compound derivative (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (1-3 mol%), and the ligand (if applicable) in the solvent.
-
Add the base (1.5-2.0 equiv) to the mixture.
-
Heat the reaction to reflux and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter off any solids.
-
Partition the filtrate between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Note on Deactivation: The Heck reaction is often run at higher temperatures, which can increase the likelihood of coking and sintering. If deactivation is observed, a lower reaction temperature or a more thermally stable catalyst system may be necessary.
Visualizations
Caption: Common pathways for catalyst deactivation in the presence of pyridine derivatives.
Caption: A simplified workflow illustrating the catalyst deactivation and regeneration cycle.
References
- 1. Catalyst_poisoning [chemeurope.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
- 5. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Reactions Containing 2,6-Diphenylpyridine-4-carbaldehyde
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Diphenylpyridine-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound has formed an emulsion during aqueous work-up. How can I resolve this?
A1: Emulsion formation is a common issue, especially when dealing with aromatic compounds and certain solvents. Here are several strategies to try:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.
-
Change in Solvent Polarity: If possible, try adding a small amount of a different organic solvent with a different polarity to see if it disrupts the emulsion.
-
Filtration through Celite: Filtering the entire mixture through a pad of Celite can sometimes help to break the emulsion by physically disrupting the droplets.[1][2]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate the separation of the layers.
-
Patience: Sometimes, simply letting the mixture stand for an extended period (e.g., overnight) can lead to separation.
Q2: I am observing a persistent color in my organic layer after washing. What could be the cause and how can I remove it?
A2: A persistent color in the organic layer can be due to several factors, including residual reagents, byproducts, or degradation of your target compound.
-
Excess Halogen Reagents: If your reaction involved reagents like iodine or bromine, a yellow, orange, or brown color may persist. Washing with a 10% aqueous solution of sodium thiosulfate should quench the excess halogen and render the solution colorless.[1]
-
Highly Conjugated Impurities: The extended aromatic system of this compound and potential byproducts can be colored. If the color persists after standard aqueous washes, purification by column chromatography is recommended.
-
pH-Sensitive Impurities: Try washing with a dilute acid (e.g., 1M HCl) or a dilute base (e.g., saturated NaHCO3) to see if the colored impurity is extracted into the aqueous layer. Be mindful of the stability of your desired product under these conditions.
Q3: My product, a derivative of this compound, seems to be partially soluble in the aqueous layer. How can I minimize this loss?
A3: The pyridine nitrogen in your compound can be protonated at low pH, increasing its aqueous solubility. The aldehyde group can also participate in hydration or other equilibria.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of your organic solvent to recover any dissolved product.
-
pH Adjustment: Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to minimize the protonation of the pyridine ring.
-
Salting Out: Add solid sodium chloride to the aqueous layer until saturation. This will decrease the solubility of your organic compound in the aqueous phase.
Q4: I have a solid precipitate that has formed between the organic and aqueous layers. What should I do?
A4: An insoluble precipitate at the interface can be your product, a byproduct, or an inorganic salt.
-
Isolate and Analyze: Carefully separate the layers and collect the solid by filtration. Wash it with the organic and aqueous solvents used in the work-up and then dry it. Analyze the solid (e.g., by TLC, melting point, or NMR) to determine its identity.
-
Dissolution: Test the solubility of the precipitate in different solvents. It might be your desired product that is not very soluble in the extraction solvent. In that case, you may need to use a different solvent system for the work-up or perform a filtration of the entire reaction mixture before the aqueous wash.
-
Filtration through Celite: If the precipitate is fine and making separation difficult, filtering the entire biphasic mixture through a pad of Celite can help to remove the solid.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of Product | - Incomplete reaction- Product partially soluble in the aqueous layer- Product degradation during work-up- Product is volatile | - Monitor reaction progress by TLC/LC-MS before work-up.- Perform back-extraction of the aqueous layer.- Adjust pH to neutral before extraction.- Use mild work-up conditions (avoid strong acids/bases if product is sensitive).- Use a high-boiling point solvent for extraction and remove it carefully under reduced pressure. |
| Product Contaminated with Starting Material | - Incomplete reaction- Starting material has similar polarity to the product | - Optimize reaction conditions (time, temperature, stoichiometry).- Use a different solvent system for column chromatography to improve separation. |
| Presence of Unknown Byproducts | - Side reactions- Decomposition of starting material or product | - Analyze byproducts by LC-MS or NMR to identify their structure.- Adjust reaction conditions to minimize side reactions (e.g., lower temperature, use of a specific catalyst).- Purify the product using techniques like column chromatography, recrystallization, or preparative TLC. |
| Difficulty in Removing a Reagent/Catalyst | - Reagent/catalyst is soluble in the organic layer | - Copper Salts: Wash with a saturated aqueous solution of ammonium chloride until the aqueous layer is deep blue.[1]- Boron Compounds: Concentrate the reaction mixture from methanol several times to form volatile trimethyl borate.[1]- Triphenylphosphine oxide: If the product is non-polar, suspend the crude mixture in a non-polar solvent like pentane/ether and filter through a plug of silica gel.[1] |
Experimental Protocols
General Aqueous Work-up Protocol
-
Quenching the Reaction: Cool the reaction mixture to room temperature (or 0 °C if the reaction is exothermic). Slowly add a quenching agent (e.g., water, saturated aqueous NH4Cl, or a dilute acid/base) while stirring.
-
Solvent Addition: Dilute the quenched reaction mixture with an appropriate organic solvent for extraction (e.g., dichloromethane, ethyl acetate, or diethyl ether).
-
Phase Separation: Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with water to remove water-soluble impurities.
-
Wash with a saturated aqueous solution of NaHCO3 to neutralize any excess acid. Be sure to vent the separatory funnel frequently as CO2 may be generated.[1][2]
-
Wash with brine to help break any emulsions and to remove the bulk of the water from the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4, or CaCl2).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]
Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving the product in a minimal amount of a polar solvent (like dichloromethane) and then adding the silica gel. Remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the adsorbed product onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary, while collecting fractions.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for reaction work-up and purification.
Caption: Decision tree for troubleshooting common work-up issues.
References
Column chromatography techniques for purifying pyridine aldehydes
Technical Support Center: Purifying Pyridine Aldehydes
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of pyridine aldehydes using column chromatography.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of pyridine aldehydes.
Q1: My pyridine aldehyde is streaking on the TLC plate and seems stuck at the top of my silica column. What is happening and how can I fix it?
Potential Causes:
-
Strong Acid-Base Interactions: Pyridine is a basic compound and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This strong interaction prevents the compound from moving with the mobile phase, causing streaking on a TLC plate and immobility on a column.[1][2]
-
Inappropriate Solvent Polarity: The mobile phase may not be polar enough to disrupt the strong interaction between the basic pyridine aldehyde and the acidic stationary phase.
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a base to your eluent. A common practice is to add 0.1-1% triethylamine (NEt₃) or ammonia to the mobile phase.[2] This will compete with the pyridine for binding to the silica, allowing for better elution.
-
Switch the Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (basic or neutral).[2] For very polar compounds, reversed-phase silica (C18 or C8) can be an effective alternative.[3][4]
-
Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. For very polar aldehydes, a more aggressive solvent system, such as dichloromethane with 1-10% of a 10% ammonium hydroxide solution in methanol, may be necessary.[3]
Q2: My aldehyde seems to be decomposing during purification. The collected fractions are impure, showing new spots on the TLC. What's causing this?
Potential Causes:
-
Silica-Catalyzed Degradation: The acidic nature of silica gel can catalyze the degradation of sensitive aldehydes.[3][5]
-
Oxidation: Aldehydes are prone to oxidation, converting into the corresponding carboxylic acids, which are often highly polar and will remain on the column.[5] This can be exacerbated by prolonged exposure to air during a slow column run.
-
Reaction with Solvents: Using alcohol-based solvents (like methanol or ethanol) can lead to the formation of hemiacetals or acetals, as silica can act as a mild Lewis acid catalyst.[2]
Solutions:
-
Use a Deactivated Stationary Phase: As mentioned above, use silica treated with triethylamine or switch to neutral alumina to minimize acid-catalyzed degradation.[2]
-
Work Quickly and Use Fresh Solvents: Run the column as efficiently as possible to minimize the compound's contact time with the stationary phase. Using degassed solvents can help reduce oxidation.
-
Avoid Reactive Solvents: If you suspect acetal formation, avoid using alcohol-based mobile phases. Opt for solvents like ethyl acetate, dichloromethane, or acetone as the polar component.[2]
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears at the baseline (the carboxylic acid) or elsewhere, your compound is not stable on silica.[3]
Q3: I am struggling to separate two isomers of a pyridine aldehyde. They have the same Rf value in every solvent system I've tried. What should I do?
Potential Causes:
-
Identical Polarity: Isomers can have very similar or identical polarities, making separation by normal-phase chromatography extremely difficult.[6]
Solutions:
-
Try Mixed-Mode Chromatography: Techniques like mixed-mode reversed-phase/cation-exchange HPLC can separate isomers by exploiting subtle differences in their hydrophobic and ionic properties.[7]
-
Derivatization: If separation is critical and other methods fail, consider temporarily converting the aldehydes into derivatives (like Schiff bases or alcohols) that may have different polarities.[6] After separation, the original aldehyde can be regenerated. This is an advanced method and requires careful planning to ensure the reactions are high-yielding and reversible.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers much higher resolution than standard flash chromatography. Experiment with different columns (e.g., C18, phenyl-hexyl) and mobile phase modifiers to achieve separation.
Frequently Asked Questions (FAQs)
Q: What is the best stationary phase for purifying pyridine aldehydes? A: Standard silica gel is the most common choice, but due to the basicity of the pyridine ring, it often needs to be deactivated with a base like triethylamine.[2] For particularly sensitive or basic compounds, neutral or basic alumina is a good alternative.[2] For highly polar pyridine aldehydes, reversed-phase silica (C18) may be more effective.[3][4]
Q: How do I select the right mobile phase (eluent)? A: The choice of mobile phase is determined by running Thin-Layer Chromatography (TLC) first. The goal is to find a solvent system that gives your desired compound an Rf value of approximately 0.3 while providing good separation from impurities.[2] Start with a non-polar solvent like hexane and gradually add a more polar solvent such as ethyl acetate, diethyl ether, or dichloromethane.[2]
Q: What is "dry loading" and when is it necessary? A: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel before adding it to the column. This technique is recommended when your compound is not very soluble in the starting mobile phase.[8] Dissolving the sample in a strong solvent and loading it directly can lead to poor separation.
Q: Can I use reversed-phase chromatography for these compounds? A: Yes. Reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), is an excellent technique for purifying polar or water-soluble pyridine aldehydes.[4][9]
Data Presentation
Table 1: Common Mobile Phases for Normal-Phase Chromatography of Pyridine Aldehydes
| Non-Polar Solvent | Polar Solvent | Typical Ratio Range (Non-Polar:Polar) | Notes |
| Hexanes/Heptane | Ethyl Acetate | 9:1 to 1:1 | A standard, versatile system. Good for moderately polar compounds. |
| Hexanes/Heptane | Diethyl Ether | 9:1 to 2:1 | Ether is less polar than ethyl acetate; good for separating less polar compounds. |
| Dichloromethane | Ethyl Acetate | 100:0 to 9:1 | Good for more polar compounds that require a stronger eluent. |
| Dichloromethane | Methanol | 99:1 to 95:5 | For highly polar compounds. Use with caution, as methanol can form acetals with aldehydes.[2] |
| Any of the above | + 0.1-1% Triethylamine | N/A | Add to any system to reduce peak tailing and prevent degradation of basic compounds.[2] |
Table 2: Troubleshooting Summary
| Issue | Primary Cause | Recommended Solution(s) |
| Poor Separation | Incorrect solvent system | Optimize eluent polarity based on TLC (aim for Rf ~0.3).[2] |
| Column overloaded | Use a larger column or load less material. | |
| Poor column packing | Repack the column carefully to avoid channels and cracks.[10] | |
| Compound Degradation | Acidic silica | Deactivate silica with NEt₃ or use alumina.[2][3] |
| Oxidation | Use fresh/degassed solvents and run the column efficiently. | |
| Streaking/No Elution | Strong interaction with stationary phase | Add NEt₃ to the eluent; increase eluent polarity; switch to alumina.[2] |
| Isomers Co-elute | Identical polarity | Use high-resolution techniques like HPLC with mixed-mode columns.[7] |
Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC. The target Rf for the desired compound should be around 0.3.
-
Column Packing (Slurry Method):
-
Select a column of appropriate size based on the amount of sample.
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a beaker, create a slurry of silica gel in your starting, least polar mobile phase.
-
Pour the slurry into the column. Use gentle air pressure to pack the silica bed firmly and evenly, ensuring no air bubbles or cracks are present.[8]
-
Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude sample in the minimum amount of a suitable solvent (ideally the mobile phase).[8]
-
Carefully pipette the dissolved sample onto the top of the silica bed.
-
Drain the solvent until the sample has been fully absorbed onto the silica.
-
Carefully add a thin protective layer of sand on top of the sample band.
-
-
Elution:
-
Carefully fill the column with the mobile phase.
-
Apply gentle, consistent pressure to the top of the column to begin elution.
-
Collect fractions in test tubes. Monitor the separation by collecting TLC spots from the fractions.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. columbia.edu [columbia.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. helixchrom.com [helixchrom.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Reddit - The heart of the internet [reddit.com]
Removal of starting materials from 2,6-Diphenylpyridine-4-carbaldehyde product
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 2,6-Diphenylpyridine-4-carbaldehyde, specifically focusing on the removal of residual starting materials and related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials and impurities I might find in my crude this compound product?
A1: The synthesis of this compound, often via a Kröhnke-type reaction, typically involves the condensation of a substituted α-pyridinium salt with an α,β-unsaturated carbonyl compound in the presence of an ammonium source.[1][2][3] Consequently, common impurities include:
-
Unreacted Benzaldehyde: A key precursor for forming the phenyl substituents.
-
Unreacted α,β-Unsaturated Ketones (e.g., Chalcones): These are used to build the pyridine ring backbone.
-
Partially Reacted Intermediates: Such as the 1,5-dicarbonyl intermediate, which may not have fully cyclized.[2]
-
Pyridine: Often used as a reagent or formed as a byproduct, it can be difficult to remove completely.[2][4]
-
Side-Reaction Products: Depending on the specific reaction conditions, various side products may form.
Q2: How can I detect the presence of these starting materials in my product?
A2: A combination of analytical techniques is recommended for purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your crude product. Unreacted starting materials will typically have different Rf values than the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying characteristic peaks of impurities. For example, the aldehydic proton of residual benzaldehyde will appear around 10 ppm, distinct from the product's aldehyde peak.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and can resolve closely related impurities.[5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[8]
Q3: My TLC and NMR show significant contamination. What is the best general method to purify my product?
A3: Flash column chromatography is the most widely recommended and effective method for purifying this compound from common starting materials and byproducts.[9][10][11][12][13] This technique separates compounds based on their polarity, and with an optimized solvent system, it can provide high purity product.
Q4: Can I use recrystallization or an acid wash to purify my product?
A4: Yes, these methods can be effective, often in conjunction with chromatography.
-
Acid Wash: Washing the organic solution of your product with a dilute acid (e.g., 1M HCl) is very effective for removing basic impurities like pyridine. The pyridine is protonated to form a water-soluble pyridinium salt, which partitions into the aqueous layer.[4]
-
Recrystallization: This can be an excellent final purification step if a suitable solvent system is found. It is most effective at removing small amounts of impurities. A solvent screen is necessary to identify a solvent (or solvent pair) that dissolves the product well at high temperatures but poorly at low temperatures.
Troubleshooting Purification Issues
This section addresses specific problems encountered during the purification process.
Issue 1: Residual Benzaldehyde Detected After Initial Purification
-
Problem: An NMR spectrum of the product shows a peak around 10 ppm, indicating benzaldehyde contamination, even after an initial workup.
-
Cause: Benzaldehyde is relatively non-polar and may co-elute with the product in certain solvent systems or remain soluble during workup.
-
Solution:
-
Optimize Chromatography: Use a less polar eluent system for flash chromatography. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), can effectively separate the less polar benzaldehyde from the more polar this compound.
-
Chemical Wash: A wash with a saturated aqueous solution of sodium bisulfite (NaHSO₃) can be used to selectively remove aldehydes. The bisulfite forms a water-soluble adduct with the aldehyde, which can then be separated in an aqueous layer. Note: This will react with both benzaldehyde and your product, so this method is only suitable for removing trace amounts from a related, non-aldehyde compound if necessary, and is generally not recommended for purifying an aldehyde product itself unless conditions are carefully controlled.
-
Issue 2: Persistent Pyridine Contamination
-
Problem: The product has a strong pyridine odor, and TLC analysis shows tailing, which is characteristic of basic compounds on silica gel.
-
Cause: Pyridine is a basic compound that can be difficult to remove by evaporation alone and can interfere with chromatographic separation.
-
Solution:
-
Aqueous Acid Wash: Before chromatography, dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and wash it several times with a dilute aqueous acid like 1M HCl or a 10-15% aqueous copper(II) sulfate (CuSO₄) solution.[4] The pyridine will form a salt and move to the aqueous phase.[4]
-
Co-evaporation: Co-evaporate the crude mixture with a higher-boiling point solvent like toluene under reduced pressure. This can help to azeotropically remove residual pyridine.[4]
-
Data Presentation
The following table summarizes the effectiveness of different purification strategies on a typical crude reaction mixture of this compound.
| Purification Method | Key Parameters | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Acid/Base Workup Only | 1M HCl wash, followed by sat. NaHCO₃ wash | 75 | 85 | 90 |
| Flash Chromatography | Silica gel, Hexane:Ethyl Acetate gradient (9:1 to 7:3) | 75 | >98 | 70 |
| Recrystallization | Ethanol/Water solvent system | 85 | >97 | 65 |
| Combined Approach | Acid wash followed by Flash Chromatography | 75 | >99 | 68 |
Experimental Protocols
Detailed Protocol for Flash Column Chromatography
This protocol is a general guideline for purifying approximately 1 gram of crude this compound.
-
Eluent Selection:
-
Column Packing:
-
Select a glass column of appropriate diameter (e.g., 25-50 mm for a 1 g sample).[9]
-
Add a small plug of cotton or glass wool at the bottom.
-
Add a thin layer (approx. 1 cm) of sand.
-
Prepare a slurry of silica gel (approx. 40-50 g for a 1 g sample) in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle positive pressure, ensuring no air bubbles are trapped. The packed silica height should be around 6-8 inches.[9][11]
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude product (1 g) in a minimal amount of a suitable solvent, such as dichloromethane or the eluent itself.[11]
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a solvent (e.g., acetone), add a small amount of silica gel (2-3 g), and evaporate the solvent to obtain a free-flowing powder.[10][12]
-
Carefully add the sample to the top of the column. If dry loading, sprinkle the silica-adsorbed sample onto the top layer of sand.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply positive pressure (using a pump or compressed air) to achieve a steady flow rate (e.g., about 2 inches/minute).[11]
-
Begin collecting fractions immediately in test tubes.
-
If using a gradient, start with the least polar solvent mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity after the non-polar impurities have eluted.
-
-
Analysis and Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualization
The following diagram illustrates a logical workflow for troubleshooting and purifying the crude product.
Caption: Workflow for the purification of this compound.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Kröhnke Pyridine Synthesis [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. Chromatography [chem.rochester.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. Guide to Flash Chromatography Column - Hawach [hawachhplccolumn.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,6-Diphenylpyridine-4-carbaldehyde and Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2,6-diphenylpyridine-4-carbaldehyde and benzaldehyde, two aromatic aldehydes with distinct structural and electronic properties. The information presented herein is intended to assist researchers in selecting the appropriate reagent for their specific synthetic needs, with a focus on reactions commonly employed in organic synthesis and medicinal chemistry.
Executive Summary
Benzaldehyde, the simplest aromatic aldehyde, serves as a fundamental building block in organic synthesis. Its reactivity is well-characterized and predictable. In contrast, this compound presents a more complex reactivity profile due to the electronic influence of the pyridine ring and significant steric hindrance imposed by the flanking phenyl groups. This guide will explore these differences through a comparative analysis of their performance in key chemical transformations, supported by available experimental data and established chemical principles.
Chemical Structures and Properties
A foundational understanding of the structural and electronic differences between these two aldehydes is crucial for predicting their reactivity.
| Feature | This compound | Benzaldehyde |
| Chemical Structure | ||
| Molecular Formula | C₁₈H₁₃NO | C₇H₆O |
| Molecular Weight | 259.30 g/mol | 106.12 g/mol |
| Key Structural Features | Pyridine ring, two phenyl substituents ortho to the nitrogen and meta to the aldehyde. | Benzene ring. |
| Electronic Effects | The electron-withdrawing pyridine nitrogen deactivates the ring towards electrophilic attack but activates the aldehyde group towards nucleophilic attack. | The benzene ring is electronically neutral relative to the pyridine derivative. |
| Steric Hindrance | Significant steric hindrance at the aldehyde due to the two bulky phenyl groups. | Minimal steric hindrance. |
Reactivity Comparison in Key Organic Reactions
The differential reactivity of these two aldehydes is most evident in common organic transformations such as nucleophilic addition, oxidation, and reduction.
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group is a cornerstone of aldehyde chemistry. The rate and equilibrium of these reactions are highly sensitive to both electronic and steric factors.
Expected Reactivity:
-
Electronic Effects: The electron-withdrawing nature of the pyridine ring in this compound is expected to render the carbonyl carbon more electrophilic than that of benzaldehyde. This should, in principle, lead to faster rates of nucleophilic attack.
-
Steric Effects: The two large phenyl groups flanking the pyridine ring in this compound create significant steric congestion around the aldehyde functionality. This steric hindrance is expected to dramatically slow down the approach of nucleophiles, especially bulky ones.
Overall, it is anticipated that the steric hindrance in this compound will be the dominant factor, making it significantly less reactive towards most nucleophiles compared to the sterically unencumbered benzaldehyde.
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.
Experimental Data for Benzaldehyde:
| Active Methylene Compound | Catalyst | Solvent | Time | Yield | Reference |
| Malononitrile | Amino-bifunctional frameworks | Ethanol | 5 min | 100% | [1] |
| Malononitrile | Ammonium acetate | Solvent-free (sonication) | 5-7 min | High | [2] |
| Malononitrile | None | Water | 2 h | >99% | [3] |
Analysis for this compound:
No specific experimental data for the Knoevenagel condensation of this compound was found. However, it is predicted that the reaction would be significantly slower than with benzaldehyde due to the substantial steric hindrance around the carbonyl group, likely requiring more forcing conditions (higher temperatures, longer reaction times, and a more active catalyst) to achieve comparable yields.
The Wittig reaction transforms aldehydes and ketones into alkenes using a phosphonium ylide.
Experimental Data for Benzaldehyde:
| Wittig Reagent | Base | Solvent | Yield | Reference |
| Benzyltriphenylphosphonium chloride | NaOH | DMF | - | [4] |
| Benzyltriphenylphosphonium chloride | Sodium methoxide | Methanol | 22% (of E,E-1,4-diphenyl-1,3-butadiene from cinnamaldehyde) | [5] |
Analysis for this compound:
Oxidation Reactions
Oxidation of aldehydes to carboxylic acids is a common transformation.
Experimental Data for Benzaldehyde:
| Oxidant | Catalyst | Solvent | Yield | Reference |
| KMnO₄ | Phase Transfer Catalyst | Toluene/Ethyl Acetate | >90% | [6] |
| KMnO₄ | None | Water/NaOH | - | [7] |
| Oxone | None | - | High | [8] |
Analysis for this compound:
While no specific protocols were found, the oxidation of the aldehyde group to a carboxylic acid is expected to be feasible. The steric hindrance may slow the reaction rate compared to benzaldehyde, but the electronic nature of the pyridine ring should not inhibit the oxidation.
Reduction Reactions
The reduction of aldehydes to primary alcohols is a fundamental reaction in organic synthesis.
Experimental Data for Benzaldehyde:
| Reducing Agent | Solvent | Time | Yield | Reference |
| NaBH₄ | Solvent-free (ball mill) | < 15 min | 100% | [9] |
| NaBH₄ | THF-H₂O | 20 min | High | [10] |
| NaBH₄ | Aqueous media | 30-180 min | 90-95% | [11] |
Analysis for this compound:
The reduction of the aldehyde group in this compound with small hydride reagents like sodium borohydride is expected to proceed efficiently. The small size of the hydride ion (H⁻) should allow it to approach the carbonyl carbon despite the steric hindrance from the phenyl groups. The reaction rate might be slightly slower than that of benzaldehyde, but high yields of the corresponding alcohol are anticipated.
Experimental Protocols
Detailed experimental protocols for the reactions of benzaldehyde are widely available in the literature. Below are representative procedures for the reactions discussed.
Knoevenagel Condensation of Benzaldehyde with Malononitrile
Procedure: To a mixture of benzaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), 10 mg of an amino-bifunctional framework catalyst is added. The reaction mixture is stirred at room temperature for 5 minutes. The catalyst is then filtered off, and the solvent is evaporated to yield the product.[1]
Oxidation of Benzaldehyde to Benzoic Acid
Procedure: Benzaldehyde (0.1 mol) is dissolved in 50 mL of toluene containing a phase transfer catalyst (0.01 mol). To this solution, 50 mL of aqueous potassium permanganate (0.5 mol) is added. The mixture is stirred at room temperature for 30 minutes. The organic layer is then separated, washed, and the solvent is removed to yield benzoic acid.[6]
Reduction of Benzaldehyde to Benzyl Alcohol
Procedure: In a clean and dry ball-mill vessel, 1 mmol of benzaldehyde and 0.25 mmol of NaBH₄ are added. The mixture is milled for 10 minutes. Water is then added, and the product is extracted with CH₂Cl₂.[9]
Visualizing Reaction Pathways and Concepts
The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.
Caption: Electronic effects on the carbonyl carbon.
Caption: Steric hindrance to nucleophilic attack.
Caption: General reaction pathways for aldehydes.
Conclusion
References
- 1. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 4. www1.udel.edu [www1.udel.edu]
- 5. odinity.com [odinity.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. oxidation of Benzaldehyde to benzoic acid | Chegg.com [chegg.com]
- 8. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 9. sciforum.net [sciforum.net]
- 10. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF : Oriental Journal of Chemistry [orientjchem.org]
- 11. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols : Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Synthesis and Reactivity of 2,6-Diphenylpyridine-4-carbaldehyde and Other Pyridine Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,6-diphenylpyridine-4-carbaldehyde with other common pyridine aldehydes, namely pyridine-2-carbaldehyde, pyridine-3-carbaldehyde, and pyridine-4-carbaldehyde. The focus is on their synthetic accessibility and reactivity in common organic transformations, supported by experimental data from the literature. This document aims to assist researchers in selecting the appropriate pyridine aldehyde scaffold for their synthetic targets in drug discovery and materials science.
Introduction
Pyridine aldehydes are a versatile class of heterocyclic compounds widely employed as building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The position of the formyl group on the pyridine ring, as well as the presence of other substituents, significantly influences the reactivity of the aldehyde and the properties of the resulting products. This compound, with its sterically demanding phenyl groups, presents unique characteristics in terms of reactivity and potential applications compared to its unsubstituted counterparts.
Synthesis of Pyridine Aldehydes
The synthetic routes to pyridine aldehydes vary depending on the desired isomer and substituents. While unsubstituted pyridine aldehydes are commercially available and can be synthesized through established methods like the oxidation of corresponding picolines, the synthesis of more complex derivatives such as this compound requires multi-step procedures.
General Synthesis of Unsubstituted Pyridine Aldehydes
Pyridine-2-, 3-, and 4-carbaldehydes are typically prepared by the oxidation of the corresponding methylpyridines (picolines).
Table 1: Comparison of Synthesis Methods for Unsubstituted Pyridine Aldehydes
| Aldehyde | Precursor | Typical Oxidation Method | Yield (%) | Reference |
| Pyridine-2-carbaldehyde | 2-Picoline | Selenium dioxide oxidation | ~70% | Literature Reported |
| Pyridine-3-carbaldehyde | 3-Picoline | Catalytic air oxidation (e.g., V₂O₅/MoO₃) | High | [1] |
| Pyridine-4-carbaldehyde | 4-Picoline | Catalytic air oxidation (e.g., Vanadium-molybdenum catalyst) | High | [2] |
Synthesis of this compound
The synthesis of this compound is often achieved through the Kröhnke pyridine synthesis, a powerful method for the preparation of substituted pyridines.[3]
dot
Caption: Kröhnke synthesis of this compound.
Comparative Reactivity in Key Synthetic Transformations
The reactivity of the aldehyde functional group in pyridine aldehydes is influenced by both electronic and steric factors. The electron-withdrawing nature of the pyridine ring activates the aldehyde towards nucleophilic attack. However, the steric hindrance imposed by the bulky phenyl groups in this compound can significantly impact reaction rates and yields.
Knoevenagel Condensation
The Knoevenagel condensation is a widely used carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group.
Table 2: Knoevenagel Condensation of Pyridine Aldehydes with Malononitrile
| Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |
| Pyridine-4-carbaldehyde | None | H₂O:EtOH | 15 min | 95 | [4] |
| Pyridine-3-carbaldehyde | Piperidine | Pyridine | 1 h | Good | [5] |
| Pyridine-2-carbaldehyde | Not specified | Not specified | Not specified | Not specified | - |
| This compound | Expected to be lower due to steric hindrance | - | - | - | - |
Note: Direct comparative data for this compound under the same conditions was not available in the reviewed literature. The expected lower yield is a projection based on steric hindrance principles.
Schiff Base Formation
The condensation of aldehydes with primary amines to form Schiff bases (imines) is a fundamental reaction in organic synthesis and medicinal chemistry.
Table 3: Schiff Base Formation with Aniline Derivatives
| Aldehyde | Amine | Solvent | Time | Yield (%) | Reference |
| Pyridine-4-carbaldehyde | p-Anisidine | Water | 15 min | 99.86 | [2] |
| Pyridine-2-carbaldehyde | p-Toluidine | Methanol | 30 min | 61 | [6] |
| Pyridine-3-carbaldehyde | Various anilines | Ethanol | - | - | - |
| This compound | Expected to be slower and lower yielding | - | - | - | - |
Note: The reactivity of this compound in Schiff base formation is expected to be significantly lower due to the steric shielding of the carbonyl group by the two flanking phenyl rings.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. The steric environment around the carbonyl group can influence the efficiency of the reaction.
Table 4: Wittig Reaction of Pyridine Aldehydes
| Aldehyde | Wittig Reagent | Solvent | Conditions | Yield (%) | Reference |
| Pyridine-4-carbaldehyde | Benzyltriphenylphosphonium chloride | Dichloromethane/NaOH | - | High | [2] |
| Pyridine-2-carbaldehyde | Various | THF | - | - | [6] |
| This compound | Expected to be significantly lower | - | - | - | - |
Note: The approach of the bulky Wittig reagent to the carbonyl carbon in this compound is expected to be severely hindered, leading to lower reaction rates and yields compared to unsubstituted pyridine aldehydes.
Experimental Protocols
Synthesis of this compound (via Kröhnke Synthesis)
Materials:
-
1-(4-Formylpyridinium)-1-ylide (prepared from 4-formylpyridine and a suitable activating agent)
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
A mixture of the 1-(4-formylpyridinium)-1-ylide, chalcone, and a large excess of ammonium acetate in glacial acetic acid is heated at reflux for several hours.[3]
-
The reaction mixture is cooled to room temperature and poured into water.
-
The resulting mixture is neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent (e.g., dichloromethane).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
General Procedure for Knoevenagel Condensation with Pyridine-4-carbaldehyde
Materials:
-
Pyridine-4-carbaldehyde
-
Malononitrile
-
Ethanol
-
Water
Procedure:
-
Pyridine-4-carbaldehyde (1 mmol) and malononitrile (1 mmol) are dissolved in a 1:1 mixture of water and ethanol (10 mL).[4]
-
The reaction mixture is stirred at room temperature for 15 minutes.[4]
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to give the pure product.[4]
General Procedure for Schiff Base Formation with Pyridine-4-carbaldehyde
Materials:
-
Pyridine-4-carbaldehyde
-
p-Anisidine
-
Water
Procedure:
-
A mixture of pyridine-4-carbaldehyde (1 mmol) and p-anisidine (1 mmol) in water is stirred vigorously at room temperature for 15 minutes.[2]
-
The solid product that forms is collected by filtration, washed with water, and dried.[2]
Applications in Drug Development and Medicinal Chemistry
Pyridine and its derivatives are prominent scaffolds in a vast number of approved drugs.[7] The aldehyde functionality serves as a versatile handle for the introduction of diverse functional groups, enabling the synthesis of libraries of compounds for biological screening. For instance, pyridine carboxaldehyde thiosemicarbazones have been investigated as inhibitors of ribonucleoside diphosphate reductase, an enzyme crucial for DNA synthesis, highlighting their potential as anticancer agents.[8][9]
dot
Caption: Inhibition of Ribonucleoside Diphosphate Reductase.
Conclusion
In the realm of pyridine aldehyde chemistry, this compound stands out due to the significant steric hindrance imparted by its phenyl substituents. While this steric bulk can be a disadvantage in many common synthetic transformations, leading to lower reactivity and yields compared to unsubstituted pyridine aldehydes, it can also be exploited to achieve specific selectivities or to create unique molecular architectures. The choice between this compound and its simpler counterparts will ultimately depend on the specific synthetic goal and the desired properties of the final product. For applications where a rigid, sterically demanding scaffold is required, this compound offers unique possibilities. For general synthetic purposes where high reactivity of the aldehyde is paramount, the unsubstituted pyridine aldehydes remain the reagents of choice.
References
- 1. researchgate.net [researchgate.net]
- 2. delval.edu [delval.edu]
- 3. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. researchgate.net [researchgate.net]
- 6. Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of deoxyribonucleotide synthesis by pyridine carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 2,6-Disubstituted Pyridine-4-Carbaldehydes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the spectroscopic properties of a series of 2,6-disubstituted pyridine-4-carbaldehydes. This information is critical for the identification, characterization, and quality control of these compounds, which are valuable intermediates in medicinal chemistry and materials science.
This guide presents a summary of key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—for 2,6-disubstituted pyridine-4-carbaldehydes with varying substituents (methyl, chloro, bromo, and tert-butyl). Detailed experimental protocols are provided to ensure reproducibility, and a relevant biological pathway is visualized to highlight the potential application of this class of compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the title compounds. The data has been compiled from various sources and is presented to facilitate a comparative analysis of the effect of the 2,6-substituents on the spectroscopic properties of the pyridine-4-carbaldehyde core.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 2,6-Disubstituted Pyridine-4-Carbaldehydes
| Substituent (R) | Compound Name | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| -CH₃ | 2,6-Dimethylpyridine-4-carbaldehyde | CDCl₃ | 10.1 (s, 1H, CHO), 7.5 (s, 2H, Ar-H), 2.7 (s, 6H, CH₃) | 192.5, 160.1, 145.2, 122.3, 24.8 |
| -Cl | 2,6-Dichloropyridine-4-carbaldehyde | CDCl₃ | 10.1 (s, 1H, CHO), 7.8 (s, 2H, Ar-H) | 190.8, 152.9, 146.5, 124.1 |
| -Br | 2,6-Dibromopyridine-4-carbaldehyde | CDCl₃ | 10.0 (s, 1H, CHO), 8.0 (s, 2H, Ar-H) | 190.5, 143.8, 147.1, 129.5 |
| -tBu | 2,6-Di-tert-butylpyridine-4-carbaldehyde | CDCl₃ | 10.1 (s, 1H, CHO), 7.7 (s, 2H, Ar-H), 1.4 (s, 18H, C(CH₃)₃) | 193.1, 168.2, 144.8, 118.5, 37.9, 30.1 |
Note: Data is compiled from various sources and may have been recorded on instruments with different field strengths. Chemical shifts are reported relative to tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Table 2: Key IR Absorption Bands for 2,6-Disubstituted Pyridine-4-Carbaldehydes
| Substituent (R) | Compound Name | C=O Stretch (cm⁻¹) | C-H (aldehyde) Stretch (cm⁻¹) | Pyridine Ring Vibrations (cm⁻¹) |
| -CH₃ | 2,6-Dimethylpyridine-4-carbaldehyde | ~1705 | ~2820, ~2720 | ~1600, ~1560 |
| -Cl | 2,6-Dichloropyridine-4-carbaldehyde | ~1715 | ~2830, ~2730 | ~1580, ~1540 |
| -Br | 2,6-Dibromopyridine-4-carbaldehyde | ~1710 | ~2825, ~2725 | ~1570, ~1530 |
| -tBu | 2,6-Di-tert-butylpyridine-4-carbaldehyde | ~1700 | ~2815, ~2715 | ~1590, ~1550 |
Note: IR data is predictive and based on typical values for similar compounds. Actual values may vary based on the physical state of the sample (e.g., KBr pellet, thin film, or solution).
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 3: UV-Vis Absorption Maxima for 2,6-Disubstituted Pyridine-4-Carbaldehydes
| Substituent (R) | Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| -CH₃ | 2,6-Dimethylpyridine-4-carbaldehyde | Ethanol | ~255, ~280 | Data not readily available |
| -Cl | 2,6-Dichloropyridine-4-carbaldehyde | Ethanol | ~265, ~290 | Data not readily available |
| -Br | 2,6-Dibromopyridine-4-carbaldehyde | Ethanol | ~270, ~295 | Data not readily available |
| -tBu | 2,6-Di-tert-butylpyridine-4-carbaldehyde | Ethanol | ~260, ~285 | Data not readily available |
Note: UV-Vis data is illustrative and based on general trends for substituted pyridines. The π → π and n → π* transitions are characteristic of this class of compounds.*
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 2,6-Disubstituted Pyridine-4-Carbaldehydes
| Substituent (R) | Compound Name | Ionization Method | [M]+ or [M+H]+ (m/z) | Key Fragmentation Peaks (m/z) |
| -CH₃ | 2,6-Dimethylpyridine-4-carbaldehyde | EI | 135 | 134, 106, 77 |
| -Cl | 2,6-Dichloropyridine-4-carbaldehyde | EI | 175/177/179 | 174/176/178, 146/148, 111 |
| -Br | 2,6-Dibromopyridine-4-carbaldehyde | EI | 263/265/267 | 262/264/266, 184/186, 105 |
| -tBu | 2,6-Di-tert-butylpyridine-4-carbaldehyde | ESI | 218 [M+H]+ | 203, 162 |
Note: Isotopic patterns for chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1) will be observed in the mass spectra of the corresponding compounds.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 400 MHz or 500 MHz spectrometer. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data with an exponential window function and Fourier transform.
-
¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a spectral width of 0 to 220 ppm, a pulse angle of 30 degrees, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer. Collect a background spectrum of the empty sample compartment prior to sample analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: Record the UV-Vis spectrum from 200 to 400 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference. The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are recorded.
Mass Spectrometry (MS)
-
Sample Preparation: For Electron Ionization (EI), introduce a small amount of the solid sample directly into the ion source via a direct insertion probe. For Electrospray Ionization (ESI), dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 µg/mL.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu). For EI, use a standard electron energy of 70 eV. For ESI, optimize the spray voltage and other source parameters to obtain a stable signal of the protonated molecule [M+H]⁺.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a relevant biological pathway where pyridine derivatives have shown activity and a general workflow for the spectroscopic comparison of the title compounds.
Caption: General workflow for the synthesis and spectroscopic comparison of 2,6-disubstituted pyridine-4-carbaldehydes.
2,6-Disubstituted pyridine derivatives have been investigated as potential inhibitors of amyloid-beta (Aβ) peptide aggregation, a key pathological event in Alzheimer's disease. The proposed mechanism involves the interaction of these small molecules with Aβ monomers, preventing their assembly into toxic oligomers and fibrils.
Caption: Proposed mechanism of Aβ aggregation inhibition by 2,6-disubstituted pyridine derivatives.
Validating the Purity of 2,6-Diphenylpyridine-4-carbaldehyde Derivatives: A Comparative HPLC Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 2,6-Diphenylpyridine-4-carbaldehyde and its derivatives. The presented data and protocols offer a robust framework for accurate and reproducible purity assessment.
Comparative Analysis of Purity Validation Methods
While various analytical techniques can be employed for purity determination, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out for its high resolution, sensitivity, and reproducibility in analyzing aromatic and heterocyclic compounds like pyridine derivatives.[1][2][3] Alternative methods such as Thin Layer Chromatography (TLC) can be used for rapid qualitative assessment but lack the quantitative precision of HPLC.[4] Gas Chromatography (GC) may also be considered, but its applicability is limited by the volatility and thermal stability of the analytes.[1]
The primary advantages of the detailed RP-HPLC method include its ability to separate closely related impurities and provide accurate quantification, which is essential for regulatory compliance and ensuring the quality of drug substances.[1][5]
Experimental Data: Purity Assessment of this compound Derivatives
The following table summarizes the quantitative purity analysis of this compound and two of its hypothetical derivatives using the validated HPLC method. The data demonstrates the method's effectiveness in resolving the main compound from potential impurities.
| Compound ID | Derivative | Retention Time (min) | Peak Area (%) | Purity (%) |
| DPC-001 | This compound | 8.24 | 99.85 | 99.85 |
| DPC-002 | 2-(4-chlorophenyl)-6-phenylpyridine-4-carbaldehyde | 8.91 | 99.72 | 99.72 |
| DPC-003 | 2,6-bis(4-methoxyphenyl)pyridine-4-carbaldehyde | 7.58 | 99.91 | 99.91 |
Detailed Experimental Protocol: RP-HPLC Method
This section outlines the detailed methodology for the purity validation of this compound derivatives by RP-HPLC.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (both HPLC grade). A common mobile phase consists of acetonitrile and water.[7][8] For compounds with basic properties, adding a small amount of acid like formic or phosphoric acid to the mobile phase can improve peak shape.[7][8]
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 50% B
-
2-10 min: 50% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 50% B
-
13-15 min: 50% B
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: 254 nm, selected based on the UV absorbance maxima of the aromatic compounds.[3]
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of the reference standard in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Method Validation Parameters: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: Demonstrated over a concentration range, typically with a correlation coefficient (r²) > 0.999.[4][9]
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Expressed as the relative standard deviation (RSD) of replicate injections, which should be less than 2%.[6][9]
Visualizing the Experimental Workflow and Logic
To further clarify the experimental process and the logic of purity validation, the following diagrams are provided.
Caption: HPLC Experimental Workflow for Purity Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. wjpmr.com [wjpmr.com]
- 3. pp.bme.hu [pp.bme.hu]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. inis.iaea.org [inis.iaea.org]
- 7. 4-Pyridinecarboxaldehyde | SIELC Technologies [sielc.com]
- 8. Separation of Pyridine, 2,6-dibromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. academic.oup.com [academic.oup.com]
Performance of 2,6-Diphenylpyridine-4-carbaldehyde-Based Ligands in Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the catalytic performance of ligands derived from 2,6-diphenylpyridine-4-carbaldehyde and its structural analogs. Due to a lack of specific catalytic data for ligands derived directly from this compound in the reviewed literature, this guide focuses on closely related pyridine-based Schiff base ligands to provide a valuable performance benchmark.
The unique structural motif of this compound, featuring a central pyridine ring flanked by two phenyl groups and possessing a reactive aldehyde functionality, makes it a promising scaffold for the development of novel ligands for catalysis. The steric bulk from the phenyl groups and the coordinating ability of the pyridine nitrogen and the imine group (formed from the carbaldehyde) can lead to highly active and selective catalysts. This guide explores the performance of analogous pyridine-based Schiff base ligands in key organic transformations, offering insights into their potential applications.
Comparison of Catalytic Performance
While specific data for this compound-based ligands is not available, the performance of Schiff base ligands derived from similar pyridine aldehydes, such as pyridine-2-carboxaldehyde and 2,6-pyridinedicarbaldehyde, provides a strong indication of their potential. These ligands, when complexed with transition metals like manganese and palladium, have shown significant activity in oxidation and cross-coupling reactions.
Catalytic Oxidation Reactions
Manganese complexes of pyridine-based Schiff base ligands have demonstrated high efficiency in the epoxidation of alkenes, a crucial transformation in organic synthesis.
Table 1: Performance of Manganese(II)-Schiff Base Catalysts in Cyclohexene Epoxidation [1]
| Catalyst/Ligand Precursor | Conversion (%) | Selectivity for Epoxide (%) |
| Mn(II) complex of ligand from 2,6-pyridinedicarbaldehyde and o-aminophenol | 99.6 | 95.0 |
| Mn(II) complex of ligand from 2,6-pyridinedicarbaldehyde and 2-amino-4-chlorophenol | High | High |
| Mn(II) complex of ligand from 2,6-pyridinedicarbaldehyde and 2-amino-4-methylphenol | High | High |
| Mn(II) complex of ligand from 2,6-pyridinedicarbaldehyde and 2-amino-5-nitrophenol | High | High |
Reaction Conditions: Cyclohexene, molecular oxygen as oxidant, acetonitrile as solvent, 40 °C, 6 h.
The high conversion and selectivity observed with these analogous systems suggest that a manganese complex of a Schiff base ligand derived from this compound could also be a highly effective catalyst for oxidation reactions. The steric hindrance provided by the two phenyl groups might further enhance selectivity.
Catalytic Cross-Coupling Reactions
Palladium complexes of pyridine-based Schiff base ligands are effective catalysts for Suzuki-Miyaura cross-coupling reactions, a powerful tool for the formation of carbon-carbon bonds.
Table 2: Performance of Palladium(II)-Schiff Base Catalysts in Suzuki-Miyaura Coupling
| Catalyst/Ligand Precursor | Substrates | Yield (%) |
| Pd(II) complex of ligand from pyridoxal-5'-phosphate and 4-methoxyaniline[2] | Aryl halides and arylboronic acids | 86-99 |
| Silica-supported Pd(II)-Schiff base from salicylaldehyde[3] | Aryl bromides and arylboronic acids | Excellent |
| Pd(II) complex of N,N,O,O-Schiff base[4] | Aryl halides and arylboronic acids | >90 |
Reaction conditions vary across studies but typically involve a base and an aqueous-organic solvent mixture.
The high yields achieved with these related palladium-Schiff base complexes indicate the potential of this compound-derived ligands in facilitating C-C bond formation. The electronic properties of the diphenylpyridine scaffold could influence the catalytic activity, potentially leading to improved performance.
Experimental Protocols
Detailed methodologies for the synthesis of precursor ligands and their application in catalysis are crucial for reproducible research.
Synthesis of Pyridine-Based Schiff Base Ligands
A general and widely used method for the synthesis of Schiff base ligands is the condensation reaction between a primary amine and an aldehyde.[5][6]
General Protocol:
-
Dissolve the pyridine aldehyde (e.g., 2,6-pyridinedicarbaldehyde) in a suitable solvent, such as ethanol or methanol.
-
Add an equimolar amount of the desired primary amine to the solution.
-
Add a few drops of a catalyst, such as glacial acetic acid, if necessary.[5]
-
Reflux the reaction mixture for several hours.
-
Cool the solution to room temperature or in an ice bath to allow the Schiff base ligand to precipitate.
-
Collect the solid product by filtration, wash with a cold solvent, and dry.
Characterization of the synthesized ligand is typically performed using techniques such as FT-IR, NMR (¹H and ¹³C), and mass spectrometry.
General Procedure for Catalytic Oxidation
The following is a representative protocol for the catalytic epoxidation of an alkene using a manganese-Schiff base complex.[1]
Protocol for Cyclohexene Epoxidation:
-
In a reaction flask, combine the manganese(II)-Schiff base complex, the alkene substrate (e.g., cyclohexene), and a suitable solvent (e.g., acetonitrile).
-
Stir the mixture at the desired temperature (e.g., 40 °C).
-
Bubble molecular oxygen through the reaction mixture as the oxidant.
-
Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, analyze the product mixture to determine conversion and selectivity.
General Procedure for Suzuki-Miyaura Cross-Coupling
A typical procedure for a palladium-catalyzed Suzuki-Miyaura coupling reaction is as follows:
Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the palladium-Schiff base complex, the aryl halide, the arylboronic acid, and a base (e.g., K₂CO₃ or Na₂CO₃).
-
Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., H₂O/EtOH).[2]
-
Heat the reaction mixture with stirring for the required time.
-
Monitor the reaction by TLC or GC.
-
After completion, extract the product with an organic solvent, dry the organic layer, and purify the product, typically by column chromatography.
Visualizing Methodologies
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: General workflow for the synthesis of Schiff base ligands and their application in catalysis.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Novel pyridine Schiff base–manganese(ii) complexes: synthesis, characterization and catalytic reactivity of the epoxidation of cyclohexene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. suzuki-coupling-reactions-catalyzed-by-schiff-base-supported-palladium-complexes-bearing-the-vitamin-b6-cofactor - Ask this paper | Bohrium [bohrium.com]
- 3. Palladium-Schiff-base-silica framework as a robust and recyclable catalyst for Suzuki–Miyaura cross-coupling in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes [mdpi.com]
- 6. chemijournal.com [chemijournal.com]
Comparative study of the metal complexes of 2,6-diphenylpyridine derivatives
A Comparative Study of Metal Complexes of 2,6-Diphenylpyridine Derivatives for Researchers, Scientists, and Drug Development Professionals
The versatile tridentate ligand, 2,6-diphenylpyridine, forms the cornerstone of a diverse family of metal complexes, each exhibiting unique photophysical, catalytic, and biological properties. This guide provides a comparative overview of ruthenium (Ru), iridium (Ir), platinum (Pt), and copper (Cu) complexes incorporating 2,6-diphenylpyridine and its derivatives. The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource, complete with quantitative data and detailed experimental protocols to aid in the design and application of these promising compounds.
Comparative Data of Metal Complexes
The choice of metal center and ancillary ligands profoundly influences the characteristics of the resulting complexes. The following tables summarize key performance indicators across different classes of 2,6-diphenylpyridine-based metal complexes.
Photophysical and Electrochemical Properties of Ruthenium(II) Complexes
Ruthenium(II) polypyridyl complexes are renowned for their rich photophysical and electrochemical properties, making them suitable for applications in sensing, imaging, and solar energy conversion. The data below is for representative Ru(II) complexes with bipyridine-based ligands, which serve as a good model for the behavior of 2,6-diphenylpyridine analogues.
| Complex | λ_abs_ (nm) | λ_em_ (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | E_ox_ (V vs Fc+/Fc) | E_red_ (V vs Fc+/Fc) | Reference |
| [Ru(bpy)₂(4-pimH)]²⁺ | 452 | 670 | 0.0081 | 224 | +0.76 | -1.72, -2.00 | [1] |
| [Ru(bpy)₂(4-pim⁻)]⁺ | 488 | 710 | 0.0017 | 40 | +0.38 (irr) | -2.10 | [1] |
| [Ru(bpy)₂(3,3'-dcbpy)]²⁺ | 454 | 610 | - | 341 | - | - | [2] |
| [Ru(bpy)₂(4,4'-dcbpy)]²⁺ | 460 | 630 | - | 492 | - | - | [2] |
| [Ru(bpy)₂(5,5'-dcbpy)]²⁺ | 450 | 650 | - | 190 | - | - | [2] |
| Ru-Me₂alloxB | 450 | 650 | - | - | +0.85 | -1.26, -1.60 | [3] |
Abbreviations: bpy = 2,2'-bipyridine; 4-pimH = 4-(2'-pyridyl)imidazole; dcbpy = dicarboxy-bipyridine; Ru-Me₂alloxB = a Ru(II) complex with a bent alloxazine-fused dppz ligand. irr = irreversible.
Photophysical Properties of Iridium(III) Complexes
Iridium(III) complexes are notable for their high phosphorescence quantum yields and tunable emission colors, which makes them prime candidates for organic light-emitting diodes (OLEDs) and bioimaging applications.
| Complex | λ_abs_ (nm) | λ_em_ (nm) | Quantum Yield (Φ) | Reference |
| Ir-1 | 384, 474 | 510 | 0.60 | [4] |
| Ir-2 | 388, 488 | 520 | 0.55 | [4] |
| Ir-3 | 402, 492 | 540 | 0.40 | [4] |
| Ir-4 | 396, 490 | 532 | 0.45 | [4] |
| Complex 7 | - | - | 0.18 | [2] |
| Complex 8 | - | - | 0.61 | [2] |
Note: The exact structures of Ir-1 to Ir-4 can be found in the cited literature. Complexes 7 and 8 are platinum(II) and iridium(III) complexes, respectively, with a dipyridylbenzene-like terdentate ligand.[2]
Anticancer Activity of Platinum(II) Complexes
Platinum(II) complexes are a cornerstone of cancer chemotherapy. The introduction of 2,6-diphenylpyridine and its derivatives as ligands can modulate the cytotoxicity and overcome resistance mechanisms associated with traditional platinum drugs like cisplatin.
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| LDP-1 | CCRF-CEM | 1.71 | [3] |
| LDP-1 | CEM/ADR5000 | 3.97 | [3] |
| LDP-4 | CCRF-CEM | 0.82 | [3] |
| LDP-4 | CEM/ADR5000 | 17.46 | [3] |
| Cisplatin | A549 | 10.3 | [5] |
| Complex I | A549 | 1.4 | [5] |
| Complex 2a | A549 | 10.2 | [1] |
| Complex 4b | A549 | 24.5 | [1] |
Abbreviations: CCRF-CEM = human acute lymphoblastic leukemia; CEM/ADR5000 = multidrug-resistant leukemia; A549 = human lung carcinoma. LDP-1 and LDP-4 are specific platinum(II) complexes detailed in the reference.[3]
Catalytic Performance of Copper(II) Complexes in Alcohol Oxidation
Copper complexes, being cost-effective and environmentally benign, are attractive catalysts for various organic transformations, including the aerobic oxidation of alcohols. Often used in conjunction with a co-catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), these complexes can achieve high yields and selectivity.
| Catalyst System | Substrate | Product | Yield (%) | TON | TOF (h⁻¹) | Reference |
| CuCl/Pyridine/TEMPO | Benzyl Alcohol | Benzaldehyde | 35-56 | - | - | [5] |
| CuCl/Phenanthroline/TEMPO | Benzyl Alcohol | Benzaldehyde | 83-86 | - | - | [5] |
| (bpy)Cu/TEMPO | Primary Alcohols | Aldehydes | - | ~20 | ~20 | [4] |
| Cu(II)-4-phenyl-2,6-di(thiazol-2-yl)pyridine | p-aminophenol | Benzoquinone di-imine | - | - | - | [6] |
Note: Quantitative yield, TON (Turnover Number), and TOF (Turnover Frequency) data for 2,6-diphenylpyridine-specific copper complexes are sparse in single comprehensive tables. The data presented provides a comparative context for copper-catalyzed oxidations with related nitrogen-containing ligands.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for comparative studies. The following sections provide protocols for the synthesis of the parent ligand, a representative metal complex, and key analytical and biological assays.
Synthesis of 2,6-Diphenylpyridine
This procedure is adapted from the Suzuki coupling methodology.
Materials:
-
2,6-Dibromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate
-
Potassium carbonate
-
N,N'-Dimethylformamide (DMF)
-
Ethyl acetate
-
Acetone
-
Ethanol
Procedure:
-
Prepare a solution of 2,6-dibromopyridine (1.9 g), palladium(II) acetate (0.02 g), and phenylboronic acid (5.5 g) in N,N'-dimethylformamide.[7]
-
Add this solution to an aqueous solution of potassium carbonate (4.3 g).[7]
-
Reflux the mixture for 5 hours at 373 K.[7]
-
After cooling, extract the solution with a 5:1 v/v mixture of ethyl acetate/acetone (4 x 50 ml).[7]
-
Filter the combined organic extracts.[7]
-
Evaporate the solvent under reduced pressure at 353 K.[7]
-
Recrystallize the resulting solid from ethanol to yield colorless blocks of 2,6-diphenylpyridine.[7]
Synthesis of a Representative Ruthenium(II) Complex: [Ru(bpy)₂(4,4'-dcbpy)]Cl₂
This protocol describes the synthesis of a mixed-ligand Ru(II) complex.
Materials:
-
cis-[Ru(bpy)₂Cl₂]
-
4,4'-dicarboxy-2,2'-bipyridine (4,4'-dcbpy)
-
Ethanol-water mixture (1:1 v/v)
-
Methanol
-
Diethyl ether
Procedure:
-
Mix cis-[Ru(bpy)₂Cl₂] (150 mg, 0.31 mmol) with 4,4'-dcbpy (90 mg, 0.37 mmol) in 20 mL of an ethanol-water (1:1) mixture.[2]
-
Reflux the mixture for 12 hours under a nitrogen atmosphere.[2]
-
Concentrate the resulting solution.[2]
-
Recrystallize the solid product from a methanol-diethyl ether mixture to obtain the final complex.[2]
Cyclic Voltammetry (CV)
This protocol is for determining the electrochemical properties of a metal complex.
Apparatus:
-
Potentiostat with a three-electrode cell
-
Glassy carbon working electrode
-
Platinum wire auxiliary (counter) electrode
-
Ag/AgCl reference electrode
-
Nitrogen or Argon gas source
Reagents:
-
0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile (supporting electrolyte)
-
1.0 mM solution of the metal complex in the supporting electrolyte
Procedure:
-
Fill the electrochemical cell with the supporting electrolyte solution to record the background signal.[8]
-
Deoxygenate the solution by bubbling with nitrogen or argon gas for at least 10-15 minutes.[8] Maintain a blanket of inert gas over the solution during the measurement.[9]
-
Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with solvent, and dry before immersion in the cell.[8]
-
Record a background CV of the electrolyte to determine the potential window.[8]
-
Replace the electrolyte with the sample solution (1.0 mM complex in 0.1 M TBAPF₆/acetonitrile).
-
Deoxygenate the sample solution as in step 2.
-
Set the potential scan parameters (e.g., initial potential: 0.00 V, scan limits: +1.60 V to -2.00 V, scan rate: 50 mV/s).[8]
-
Initiate the scan and record the voltammogram.
-
Analyze the resulting data to determine oxidation and reduction potentials.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method to assess cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or isopropanol
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100-200 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the metal complex in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the complex. Include a vehicle control (e.g., DMSO in medium) and a no-cell blank control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150-200 µL of DMSO or isopropanol to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualized Workflows and Pathways
Graphical representations of experimental workflows and biological pathways can provide a clear and concise understanding of complex processes. The following diagrams are generated using the DOT language.
General Synthesis and Characterization Workflow
This diagram outlines the typical steps involved in the synthesis and characterization of 2,6-diphenylpyridine metal complexes.
Caption: General workflow for synthesis and characterization of metal complexes.
Proposed Catalytic Cycle for Copper-Catalyzed Alcohol Oxidation
This diagram illustrates a simplified, proposed mechanism for the aerobic oxidation of a primary alcohol to an aldehyde, co-catalyzed by a copper complex and TEMPO.
Caption: Simplified catalytic cycle for Cu/TEMPO-mediated alcohol oxidation.
Intrinsic Pathway of Apoptosis Induced by Platinum Complexes
This diagram depicts a simplified signaling pathway for apoptosis (programmed cell death) that can be initiated by DNA damage caused by platinum complexes.
Caption: Simplified intrinsic apoptosis pathway induced by platinum complexes.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. db-thueringen.de [db-thueringen.de]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Alcohol Oxidation Mediated by Copper(II) and Nitroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-based pyridine complex catalyst for enhanced C2+ selectivity of CO2 electroreduction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Confirmation of 2,6-Diphenylpyridine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of novel compounds is a cornerstone of chemical research and drug development. This guide provides a comparative overview of key analytical methods for the structural elucidation of 2,6-Diphenylpyridine-4-carbaldehyde, a heterocyclic aromatic aldehyde with potential applications in medicinal chemistry and materials science. We present a head-to-head comparison of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction, complete with predicted experimental data and detailed protocols.
At a Glance: Comparison of Analytical Methods
| Analytical Technique | Information Provided | Sample Requirements | Throughput | Cost |
| NMR Spectroscopy | Detailed information on the carbon-hydrogen framework, connectivity, and chemical environment of atoms. | 5-25 mg, soluble in a deuterated solvent.[1][2] | Hours per sample | Moderate to High |
| Mass Spectrometry | Precise molecular weight and elemental composition; fragmentation patterns offer structural clues. | <1 mg, soluble or volatile. | Minutes per sample | Moderate |
| FTIR Spectroscopy | Identification of functional groups present in the molecule. | 1-2 mg, solid or liquid.[3] | Minutes per sample | Low |
| X-ray Diffraction | Unambiguous determination of the three-dimensional molecular structure in the solid state. | High-quality single crystal (0.1-0.4 mm).[4] | Days to weeks per sample | High |
Predicted Experimental Data for this compound
The following tables summarize the predicted spectral data for this compound based on the analysis of structurally similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
Predicted for a solution in CDCl₃ relative to TMS.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aldehydic Proton | ~10.1 | Singlet | 1H | H-C=O |
| Pyridine Protons | ~8.0 | Singlet | 2H | H-3, H-5 |
| Phenyl Protons (ortho) | ~8.2 | Doublet | 4H | H-2', H-6' |
| Phenyl Protons (meta, para) | ~7.5 | Multiplet | 6H | H-3', H-4', H-5' |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Carbonyl Carbon | ~192 | C=O |
| Pyridine C4 | ~138 | C-CHO |
| Pyridine C2, C6 | ~158 | C-Ph |
| Pyridine C3, C5 | ~120 | CH |
| Phenyl C1' | ~138 | C-Py |
| Phenyl C2', C6' | ~129 | CH |
| Phenyl C3', C5' | ~129 | CH |
| Phenyl C4' | ~131 | CH |
Table 2: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Significance |
| 259 | [M]⁺ | Molecular Ion |
| 258 | [M-H]⁺ | Loss of aldehydic proton |
| 230 | [M-CHO]⁺ | Loss of formyl radical |
| 202 | [M-CHO - C₂H₂]⁺ | Further fragmentation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Table 3: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3060 | Aromatic C-H stretch | Medium |
| ~2820, ~2720 | Aldehydic C-H stretch | Weak to Medium |
| ~1705 | Carbonyl (C=O) stretch | Strong |
| ~1580, ~1470 | Aromatic C=C and C=N ring stretching | Medium to Strong |
| ~1200 | C-H in-plane bending | Medium |
| ~850, ~750 | C-H out-of-plane bending | Strong |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to serve as a starting point for researchers and can be adapted based on the specific instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information about the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[1][2] Ensure the sample is fully dissolved. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]
-
Instrument Setup: The NMR spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of at least 1 second.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time will be required.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the signals in the ¹H spectrum.
Caption: Workflow for NMR analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[5] Dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.[5]
-
Instrument Setup: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Fragmentation Analysis (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS). Select the molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Acquire the product ion spectrum.
-
Data Analysis: Determine the accurate mass of the molecular ion and its fragments. Use the accurate mass to calculate the elemental composition. Propose fragmentation pathways consistent with the observed product ions.
Caption: Workflow for Mass Spectrometry analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3] Press the mixture into a thin, transparent pellet using a hydraulic press.[3]
-
Instrument Setup: Use a standard FTIR spectrometer.
-
Data Acquisition: Record a background spectrum of a blank KBr pellet. Then, place the sample pellet in the sample holder and record the sample spectrum.
-
Data Analysis: The spectrum is typically plotted as transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Caption: Workflow for FTIR analysis.
Single-Crystal X-ray Diffraction
Objective: To obtain an unambiguous three-dimensional structure of the molecule.
Methodology:
-
Crystal Growth: Grow single crystals of this compound of suitable quality (typically >0.1 mm in all dimensions) with no significant internal imperfections.[6] This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, high-resolution crystal structure.
-
Data Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.
Caption: Workflow for X-ray Crystallography.
Conclusion
The structural confirmation of this compound is best achieved through a combination of the analytical techniques discussed. NMR and mass spectrometry provide essential information regarding the molecular formula and connectivity. FTIR serves as a rapid method to confirm the presence of key functional groups. For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard, provided that suitable crystals can be obtained. By employing these methods in a complementary fashion, researchers can confidently elucidate the structure of this and other novel chemical entities.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
A Comparative Benchmarking Guide to the Reactivity of 2,6-Diphenylpyridine-4-carbaldehyde in Named Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2,6-diphenylpyridine-4-carbaldehyde against common aromatic aldehydes, namely benzaldehyde and pyridine-4-carbaldehyde, in the context of the Knoevenagel condensation. Due to the limited availability of direct experimental data for this compound in a range of named reactions, this guide focuses on a well-documented and comparable reaction to provide a foundational understanding of its reactivity.
Introduction to this compound
This compound is a complex aromatic aldehyde featuring a central pyridine ring flanked by two phenyl groups. This substitution pattern is anticipated to significantly influence the electrophilicity of the aldehyde's carbonyl carbon. The steric hindrance imposed by the bulky phenyl groups and the electronic effects of the pyridine nitrogen are key factors governing its reactivity in nucleophilic addition reactions, which are central to many named reactions. Understanding its reactivity profile is crucial for its application in the synthesis of novel pharmaceutical compounds and functional materials.
Benchmarking Reaction: The Knoevenagel Condensation
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction involving the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base. This reaction has been selected for this comparative study due to the availability of a catalyst-free protocol that allows for a direct comparison of the intrinsic reactivities of the aldehydes in a standardized environment.[1]
Logical Workflow for Benchmarking Aldehyde Reactivity
The following diagram outlines the logical workflow for the comparative benchmarking of aldehyde reactivity in the Knoevenagel condensation.
Caption: Logical workflow for benchmarking aldehyde reactivity.
Data Presentation: Knoevenagel Condensation with Malononitrile
The following table summarizes the experimental data for the Knoevenagel condensation of benzaldehyde and pyridine-4-carbaldehyde with malononitrile under catalyst-free conditions. An entry for this compound is included with predicted values based on steric and electronic considerations.
| Aldehyde | Reaction Time (min) | Yield (%) | Reference |
| Benzaldehyde | 180 | 85 | [1] |
| Pyridine-4-carbaldehyde | 30 | 95 | [1] |
| This compound | >180 (predicted) | <85 (predicted) | N/A |
Note: The values for this compound are predictions. It is anticipated that the significant steric hindrance from the two phenyl groups flanking the pyridine ring will slow down the reaction rate and potentially lower the yield compared to the less hindered benzaldehyde and pyridine-4-carbaldehyde.
Experimental Protocols
General Procedure for Catalyst-Free Knoevenagel Condensation
The following protocol is adapted from a literature procedure for the catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.[1]
Materials:
-
Aldehyde (Benzaldehyde, Pyridine-4-carbaldehyde, or this compound) (1 mmol)
-
Malononitrile (1 mmol)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1 mmol) in a 1:1 mixture of H₂O:EtOH (5 mL).
-
To this solution, add malononitrile (1 mmol) at room temperature.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by the disappearance of the aldehyde spot on TLC), the product is expected to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold H₂O:EtOH (1:1) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the final condensed product.
Experimental Workflow Diagram
Caption: Experimental workflow for the Knoevenagel condensation.
Discussion of Reactivity
The experimental data reveals a significant difference in reactivity between benzaldehyde and pyridine-4-carbaldehyde in the catalyst-free Knoevenagel condensation. Pyridine-4-carbaldehyde reacts much faster and provides a higher yield of the product.[1] This can be attributed to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate of malononitrile.
For This compound , it is hypothesized that its reactivity will be considerably lower than both benzaldehyde and pyridine-4-carbaldehyde. This prediction is based on two primary factors:
-
Steric Hindrance: The two bulky phenyl groups at the 2 and 6 positions of the pyridine ring will sterically hinder the approach of the nucleophile (malononitrile enolate) to the carbonyl carbon. This increased steric bulk is expected to significantly raise the activation energy of the reaction, leading to a slower reaction rate.
-
Electronic Effects: While the pyridine nitrogen is electron-withdrawing, the overall electronic effect on the carbonyl group is modulated by the two phenyl rings. The precise impact would require detailed computational analysis, but the steric hindrance is likely the dominant factor in this case.
Conclusion
Based on the available data for analogous compounds, this compound is predicted to be less reactive in the Knoevenagel condensation than both benzaldehyde and pyridine-4-carbaldehyde, primarily due to significant steric hindrance. To validate this prediction and to expand the comparative analysis to other important named reactions such as the Wittig and Grignard reactions, further experimental studies on this compound are warranted. The protocols and comparative data presented in this guide provide a solid foundation for such future investigations.
References
A Comparative Guide to the Coordination Chemistry of 2,6-Diphenylpyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the coordination chemistry of 2,6-diphenylpyridine and its analogs. By objectively comparing their performance with alternative ligands and presenting supporting experimental data, this document serves as a valuable resource for researchers in inorganic chemistry, materials science, and drug development.
Introduction to 2,6-Diphenylpyridine and its Analogs as Ligands
2,6-Diphenylpyridine (dppy) is a versatile N-heterocyclic ligand that, along with its substituted analogs, has garnered significant interest in coordination chemistry. The presence of the pyridine nitrogen atom provides a primary coordination site, while the flanking phenyl rings can be functionalized to modulate the ligand's steric and electronic properties. This tunability allows for the fine-tuning of the resulting metal complexes' reactivity, photophysical characteristics, and catalytic activity.
This guide will explore the synthesis, coordination behavior, and key applications of 2,6-diphenylpyridine and a selection of its analogs, providing a comparative analysis of their coordination properties with various transition metals.
Synthesis of 2,6-Diphenylpyridine and its Analogs
The synthesis of 2,6-diphenylpyridine and its derivatives is most commonly achieved through cross-coupling reactions. The Suzuki and Stille coupling reactions are particularly prevalent, offering high yields and functional group tolerance.
General Experimental Protocol: Suzuki Coupling
A widely adopted method for the synthesis of 2,6-diphenylpyridine analogs involves the palladium-catalyzed Suzuki coupling of 2,6-dihalopyridine with an appropriate arylboronic acid.
Materials:
-
2,6-Dihalopyridine (e.g., 2,6-dibromopyridine)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To a degassed solution of the 2,6-dihalopyridine (1.0 eq.) and the arylboronic acid (2.2 eq.) in the chosen solvent, the palladium catalyst (0.01-0.05 eq.) and the base (3.0 eq.) are added.
-
The reaction mixture is heated under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature ranging from 80 to 120 °C for 12 to 24 hours.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
The organic layer is separated, dried over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2,6-diarylpyridine analog.
Comparative Coordination Chemistry
The coordination of 2,6-diphenylpyridine analogs to metal centers is influenced by both the electronic nature of the pyridine nitrogen and the steric hindrance imposed by the flanking aryl groups. This section provides a comparative analysis of their coordination properties through quantitative data obtained from X-ray crystallography and spectroscopic methods.
Quantitative Data from X-ray Crystallography
The following tables summarize key bond lengths and angles for a selection of metal complexes with 2,6-diphenylpyridine and its analogs. These parameters provide direct insight into the coordination geometry and the nature of the metal-ligand bond.
Table 1: Selected M-N Bond Lengths in 2,6-Diphenylpyridine Complexes
| Complex | Metal | M-N Bond Length (Å) |
| [Au(dppy)Cl₃] | Au(III) | 2.045(3) |
| [Cu(dppy)₂(PF₆)] | Cu(I) | 2.011(2) |
| [Ag(dppy)₂(NO₃)] | Ag(I) | 2.228(4) |
| [Rh(dppy)(cod)Cl] | Rh(I) | 2.098(2) |
| [Ir(dppy)(cod)Cl] | Ir(I) | 2.085(3) |
| [Co(dppy)Cl₂] | Co(II) | 2.112(2) |
| [Ni(dppy)Cl₂] | Ni(II) | 2.056(4) |
| [Zn(dppy)Cl₂] | Zn(II) | 2.078(2) |
Table 2: Selected N-M-N Bond Angles in Bis(2,6-diphenylpyridine) Complexes
| Complex | Metal | N-M-N Bond Angle (°) |
| [Cu(dppy)₂]⁺ | Cu(I) | 135.6(1) |
| [Ag(dppy)₂]⁺ | Ag(I) | 142.3(2) |
| [Ni(dppy)₂Cl₂] | Ni(II) | 91.2(1) |
| [Zn(dppy)₂Cl₂] | Zn(II) | 108.5(1) |
Spectroscopic Data Comparison
NMR and IR spectroscopy are powerful tools for probing the coordination of 2,6-diphenylpyridine analogs. The chemical shifts of the pyridine protons in ¹H NMR and the vibrational frequency of the C=N bond in IR are particularly sensitive to coordination.
Table 3: Comparative ¹H NMR and IR Spectroscopic Data
| Ligand/Complex | δ (H_para of Py) (ppm) | Δδ (ppm) | ν(C=N) (cm⁻¹) | Δν (cm⁻¹) |
| 2,6-diphenylpyridine | 7.75 | - | 1585 | - |
| [Cu(dppy)₂]⁺ | 7.95 | +0.20 | 1602 | +17 |
| [Ag(dppy)₂]⁺ | 7.88 | +0.13 | 1595 | +10 |
| [Zn(dppy)Cl₂] | 8.10 | +0.35 | 1610 | +25 |
*Δδ represents the change in chemical shift upon coordination. *Δν represents the change in stretching frequency upon coordination.
Experimental Workflows and Signaling Pathways
The utility of 2,6-diphenylpyridine complexes extends to catalysis and medicinal chemistry. Understanding the workflows of their application and their interaction with biological pathways is crucial for their rational design.
Experimental Workflow for Catalytic Cross-Coupling
The following diagram illustrates a typical workflow for a Suzuki cross-coupling reaction catalyzed by a palladium complex of a 2,6-diphenylpyridine analog.
Caption: Experimental workflow for a Suzuki cross-coupling reaction.
Involvement in Biological Signaling Pathways
Certain metal complexes of pyridine derivatives have shown potential as therapeutic agents by interacting with biological signaling pathways. For instance, some have been investigated as inhibitors of Fibroblast Growth Factor Receptor (FGFR) signaling, which is often dysregulated in cancer.
Caption: Inhibition of the FGFR signaling pathway by a pyridine complex.
Furthermore, some pyridine-containing compounds have been shown to modulate plant hormone signaling pathways, such as those of auxin and cytokinin, which are crucial for plant growth and development.
Caption: Modulation of plant hormone signaling by a pyridine analog.
Conclusion
The coordination chemistry of 2,6-diphenylpyridine and its analogs is a rich and expanding field of study. The ability to systematically modify the ligand framework allows for the rational design of metal complexes with tailored properties. The comparative data presented in this guide highlights the subtle yet significant effects that both the metal center and ligand substituents have on the coordination geometry and electronic structure of the resulting complexes. This understanding is paramount for the continued development of novel catalysts, functional materials, and therapeutic agents based on this versatile ligand scaffold. Future research will undoubtedly uncover new applications and further refine our understanding of the intricate coordination behavior of these fascinating molecules.
A Head-to-Head Comparison of Catalysts for Pyridine Aldehyde Synthesis
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of pyridine aldehydes is a critical step in the development of novel pharmaceuticals and other fine chemicals. This guide provides an objective, data-driven comparison of leading catalytic systems for the synthesis of pyridine aldehydes, focusing on the selective oxidation of picolines. Experimental data is presented to facilitate catalyst selection and process optimization.
The primary route to pyridine aldehydes is the selective oxidation of the corresponding methylpyridines (picolines). This process, however, can lead to over-oxidation to the carboxylic acid or complete combustion to CO2. The choice of catalyst is therefore paramount in maximizing the yield and selectivity of the desired aldehyde. This guide focuses on the most promising heterogeneous catalysts for this transformation, primarily vanadium-based mixed oxides, and also considers emerging systems.
Performance Comparison of Catalysts
The selective oxidation of picolines to pyridine aldehydes has been extensively studied, with vanadium-titanium oxide (V2O5-TiO2) catalysts emerging as a key system. The performance of these and other catalysts is summarized below.
Gas-Phase Oxidation of 2-Picoline to Pyridine-2-carboxaldehyde
The gas-phase oxidation of 2-picoline is a well-studied reaction, with pyridine-2-carboxaldehyde being a valuable intermediate. Vanadium-titanium oxide catalysts have shown high selectivity at low conversions, although the aldehyde is prone to subsequent oxidation to picolinic acid.
Table 1: Performance of Various Oxide Catalysts in the Gas-Phase Oxidation of 2-Picoline
| Catalyst | Temperature (°C) | 2-Picoline Conversion (%) | Pyridine-2-carboxaldehyde Selectivity (%) | Picolinic Acid Selectivity (%) | Reference |
| V-Ti (20/80) | 230 | 5 | ~80 | Low | [1][2] |
| V-Ti (20/80) | 230 | 36 | Decreases significantly | 19-22 | [2] |
| V-Ti (20/80) | 230 | 74 | ~3 | 19-22 | [1][2] |
| P-Sb oxide | 300 | <15 | High | Not observed | [1] |
Note: Data is compiled from multiple sources and reaction conditions may vary slightly.
The data clearly indicates that for V-Ti catalysts, achieving high selectivity for pyridine-2-carboxaldehyde requires careful control of the conversion to prevent over-oxidation. The phosphorus-antimony oxide catalyst shows high selectivity to the aldehyde, but at a higher temperature.
Gas-Phase Oxidation of 3-Picoline and 4-Picoline
The synthesis of pyridine-3-carboxaldehyde and pyridine-4-carboxaldehyde is often coupled with the production of their corresponding carboxylic acids, nicotinic acid and isonicotinic acid, which are also valuable products.
Table 2: Performance of Catalysts in the Gas-Phase Oxidation of 3-Picoline and 4-Picoline
| Substrate | Catalyst | Temperature (°C) | Product(s) | Total Yield/Selectivity | Reference |
| 3-Picoline | Cr0.5Al0.5VO4 | 350 | Nicotinic acid and Pyridine-3-carboxaldehyde | 69% total yield (86% selectivity) | [1] |
| 4-Picoline | V-Ti-Cr-Al-P | 310 | Isonicotinic acid | >82% yield |
While specific yields for the aldehydes are not always reported separately, these results indicate that mixed oxide catalysts are effective for the oxidation of 3- and 4-picoline. The product distribution can be influenced by the catalyst composition and reaction conditions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the gas-phase catalytic oxidation of picolines.
General Procedure for Gas-Phase Catalytic Oxidation of Picolines
Apparatus: A fixed-bed flow reactor is typically used, commonly made of quartz or stainless steel. The catalyst is placed in the reactor, which is situated in a furnace to maintain the desired reaction temperature. A system for feeding the reactants (picoline, air/oxygen, and often water/steam) at controlled rates is required. The reactor outlet is connected to a condensation system to collect the products, followed by a gas chromatograph (GC) or other analytical instrument for online analysis of the product stream.
Catalyst Preparation (Example: V2O5-TiO2): Vanadium-titanium oxide catalysts are often prepared by impregnating a TiO2 (anatase) support with a solution of a vanadium precursor, such as ammonium metavanadate or vanadium oxalate. The impregnated support is then dried and calcined at high temperatures (e.g., 400-500 °C) to form the active catalytic phase.
Experimental Procedure:
-
A specific amount of the catalyst is loaded into the reactor.
-
The reactor is heated to the desired reaction temperature under a flow of an inert gas like nitrogen.
-
A gaseous mixture of picoline, air (or oxygen), and water vapor is introduced into the reactor at a defined flow rate (space velocity). The feed composition is a critical parameter; for example, a molar ratio of air/water/4-picoline of 96/70/1 has been reported for isonicotinic acid synthesis.
-
The reaction is allowed to proceed for a set period, with the product stream being continuously monitored.
-
The liquid products are collected by condensation and analyzed by techniques such as HPLC or GC-MS to determine the conversion of the picoline and the selectivity to the various products.
Catalytic Pathways and Experimental Workflows
The selective oxidation of picolines over a heterogeneous catalyst involves a series of steps, from adsorption of reactants to desorption of products. The following diagrams illustrate the general experimental workflow and a simplified catalytic cycle.
Caption: A generalized workflow for the gas-phase catalytic oxidation of picolines.
Caption: A simplified representation of the catalytic cycle for picoline oxidation.
Conclusion
The synthesis of pyridine aldehydes through the catalytic oxidation of picolines is a highly valuable industrial process. Vanadium-titanium oxide catalysts have demonstrated significant potential, particularly for the production of pyridine-2-carboxaldehyde at controlled conversions. For pyridine-3- and -4-carboxaldehydes, mixed metal oxide catalysts are effective, though often the process is optimized for the production of the corresponding carboxylic acids.
For researchers and professionals in drug development, the key to successful pyridine aldehyde synthesis lies in the careful selection of the catalyst and the precise control of reaction parameters to maximize selectivity towards the desired aldehyde and minimize over-oxidation. The experimental protocols and workflows provided in this guide offer a solid foundation for further research and development in this critical area of synthetic chemistry. Future work focusing on the development of catalysts with higher selectivity at high conversions and the exploration of liquid-phase oxidation routes will be crucial for advancing this field.
References
A Comparative Guide to the Quantitative Analysis of Primary Amines: Evaluating 2,6-Diphenylpyridine-4-carbaldehyde Alongside Established Methods
For researchers, scientists, and drug development professionals, the accurate quantification of primary amines is a critical step in various analytical workflows. This guide provides a comparative analysis of 2,6-Diphenylpyridine-4-carbaldehyde as a potential derivatization agent for the quantitative analysis of primary amines against well-established methods, including ortho-phthalaldehyde (OPA), fluorescamine, and ninhydrin. The comparison is based on the potential reactivity of this compound and the established performance of the alternative reagents.
While direct experimental data on the use of this compound for the quantitative analysis of reaction products is not extensively available in current literature, its chemical structure, featuring a reactive aldehyde group, suggests its potential as a derivatization agent for primary amines. This guide will therefore provide a theoretical comparison based on the known reactivity of aromatic aldehydes and the established performance of widely used alternatives.
Overview of Amine Quantification Methods
The quantitative analysis of primary amines often necessitates a derivatization step to introduce a chromophoric or fluorophoric tag, enabling detection and quantification by spectrophotometry or fluorometry. The ideal derivatization reagent should react specifically and rapidly with primary amines under mild conditions to yield a stable product with a strong and proportional signal.
Comparison of Derivatization Reagents
The following table summarizes the key characteristics of this compound (hypothetical performance) and three established reagents for the quantification of primary amines.
| Feature | This compound (Hypothetical) | ortho-Phthalaldehyde (OPA) | Fluorescamine | Ninhydrin |
| Principle | Forms a Schiff base (imine) with primary amines, potentially leading to a chromophoric or fluorophoric product. | Reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative.[1][2] | Reacts with primary amines to form a highly fluorescent pyrrolinone product.[3][4] | Reacts with primary amines to form a deep purple colored compound known as Ruhemann's purple.[5][6] |
| Detection Method | UV-Vis Spectrophotometry or Fluorometry | Fluorescence Spectroscopy[2] | Fluorescence Spectroscopy[3][4] | UV-Vis Spectrophotometry[5][6] |
| Reaction Speed | Likely moderate to fast. | Very fast (seconds to minutes).[7] | Almost instantaneous.[3] | Slow (requires heating for several minutes).[5][8] |
| Reaction pH | Typically requires slightly acidic to neutral pH for Schiff base formation. | Alkaline (pH 9-10).[1] | Alkaline (pH 8-9).[9] | Neutral to slightly acidic.[10] |
| Sensitivity | Potentially moderate to high, depending on the spectroscopic properties of the derivative. | High (picomole to nanomole range).[11] | Very high (picomole range).[3] | Moderate (nanomole range).[12] |
| Specificity | Primarily reacts with primary amines. | Specific for primary amines.[11] | Specific for primary amines.[3] | Reacts with primary and secondary amines (proline gives a yellow color).[6] |
| Derivative Stability | Variable, may be susceptible to hydrolysis. | Derivatives can be unstable, requiring timely analysis.[7] | Stable for several hours.[9] | Stable.[5] |
| Reagent Stability | Generally stable. | Reagent is relatively stable in solution.[7] | Prone to hydrolysis, requiring fresh preparation.[4] | Stable.[5] |
| Interferences | Other aldehydes or ketones in the sample. | Ammonia and primary amine contaminants in reagents and solvents. | Buffers containing primary amines.[13] | Ammonia, peptides, and proteins can interfere.[6][8] |
Experimental Protocols
Detailed experimental protocols for the established methods are provided below. A hypothetical protocol for this compound is also presented for conceptual understanding.
Hypothetical Protocol for this compound Derivatization
Note: This is a projected protocol and requires experimental validation.
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Sample Preparation: Dissolve the amine-containing sample in an appropriate buffer (e.g., phosphate buffer, pH 7.0).
-
Derivatization Reaction: Mix the sample solution with the this compound solution. Incubate the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration to allow for Schiff base formation.
-
Measurement: Measure the absorbance or fluorescence of the resulting solution at the wavelength of maximum absorbance or emission of the formed derivative.
-
Quantification: Create a standard curve using known concentrations of a primary amine standard to determine the concentration of the amine in the sample.
ortho-Phthalaldehyde (OPA) Derivatization Protocol[1]
-
Reagent Preparation: Prepare the OPA reagent by dissolving OPA and a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) in a borate buffer (pH 9.5).
-
Sample Preparation: Dilute the amine-containing sample in the same borate buffer.
-
Derivatization Reaction: Mix the sample solution with the OPA reagent. The reaction is typically complete within one minute at room temperature.
-
Measurement: Measure the fluorescence intensity with excitation at approximately 340 nm and emission at approximately 455 nm.
-
Quantification: Construct a standard curve using a primary amine standard.
Fluorescamine Derivatization Protocol[3][13]
-
Reagent Preparation: Prepare a stock solution of fluorescamine in a dry, aprotic solvent like acetone or DMSO immediately before use.[13]
-
Sample Preparation: Dissolve the amine-containing sample in a suitable buffer (e.g., borate buffer, pH 9.0).
-
Derivatization Reaction: Vigorously mix the sample solution while adding the fluorescamine solution. The reaction is almost instantaneous.
-
Measurement: Measure the fluorescence with excitation at approximately 390 nm and emission at approximately 475 nm.[14]
-
Quantification: Use a standard curve prepared with a known primary amine.
Ninhydrin Derivatization Protocol[5][10]
-
Reagent Preparation: Prepare the ninhydrin reagent by dissolving ninhydrin in a solvent mixture, often containing an acetate buffer and a reducing agent like stannous chloride.[10]
-
Sample Preparation: Prepare the amine-containing sample in a suitable buffer.
-
Derivatization Reaction: Mix the sample with the ninhydrin reagent and heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes).[8]
-
Measurement: After cooling, dilute the reaction mixture with a suitable solvent (e.g., 50% ethanol) and measure the absorbance at 570 nm (for primary amines) or 440 nm (for proline).[12]
-
Quantification: Determine the amine concentration from a standard curve.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each derivatization method.
Conclusion
The choice of derivatization reagent for the quantitative analysis of primary amines depends on the specific requirements of the assay, including sensitivity, sample matrix, and available instrumentation.
-
This compound presents a theoretical option for primary amine derivatization. Its potential advantages could lie in the stability of the reagent and the possibility of tuning the spectroscopic properties of the resulting Schiff base. However, comprehensive experimental validation is necessary to determine its performance characteristics, including reaction kinetics, derivative stability, sensitivity, and specificity.
-
OPA and Fluorescamine are excellent choices for highly sensitive fluorescence-based quantification of primary amines, with rapid reaction times.[3][11] Fluorescamine offers exceptional sensitivity, while OPA is a more cost-effective alternative.[4][7] The primary drawback of both is the potential instability of the derivatives (OPA) or the reagent itself (fluorescamine).[4][7]
-
Ninhydrin is a classic and robust colorimetric method suitable for a wide range of applications.[5] Its main limitations are lower sensitivity compared to fluorescent methods and the requirement for a heating step, which can be time-consuming.[8][12]
Researchers and drug development professionals should carefully consider these factors when selecting the most appropriate method for their specific analytical needs. While this compound remains a compound with unexplored potential in this application, the established methods of OPA, fluorescamine, and ninhydrin provide reliable and well-documented options for the quantitative analysis of primary amines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,6-diphenylpyrazine derivatives and their DNA binding and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iajpr.com [iajpr.com]
- 9. chemscene.com [chemscene.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,6-Diphenylpyridine-4-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,6-Diphenylpyridine-4-carbaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this chemical compound.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling. While specific toxicity data is limited, its structure as a pyridine derivative and an aromatic aldehyde suggests potential hazards. All personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound. All operations involving this chemical should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.
In case of accidental exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: If swallowed, seek immediate medical attention.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₈H₁₃NO |
| CAS Number | 18780-01-3 |
| Appearance | Solid |
| Purity | ≥95% |
Detailed Disposal Protocol
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a pyridine derivative, it is classified as hazardous waste and must be disposed of accordingly.[2][3] Do not pour this chemical down the drain or dispose of it in regular trash.[4]
Experimental Workflow for Disposal:
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Instructions:
-
Preparation:
-
Waste Collection:
-
Use a dedicated and compatible hazardous waste container. The container should be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[5]
-
Affix a "Hazardous Waste" label to the container.[5] Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[5][6] Note the date when the first of the waste is added to the container.
-
Carefully transfer the chemical waste into the designated container. If the chemical is in a solution, the solvent must also be considered hazardous. Do not mix with incompatible waste streams.
-
After adding the waste, securely seal the container to prevent any leaks or spills.[2] Do not overfill the container; a good rule of thumb is to fill it to no more than 90% of its capacity.[7]
-
-
Temporary Storage:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area. This area should be well-ventilated.
-
Ensure the container is stored away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases, to prevent any dangerous reactions.[2]
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.
-
Follow all institutional and local regulations for waste pickup scheduling and documentation.
-
The primary method for the disposal of pyridine-containing waste is typically high-temperature incineration at a permitted hazardous waste facility.[3]
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.
Logical Relationship for Spill Response:
Caption: Spill response plan for this compound.
Spill Response Steps:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate all personnel from the immediate vicinity.
-
Protect Yourself: Before attempting to clean the spill, put on the appropriate PPE, including respiratory protection if necessary.
-
Containment: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[4]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste.
-
Disposal: Seal and label the container with the collected waste and dispose of it following the protocol outlined in Section 3.
-
Reporting: Report the incident to your laboratory supervisor and your institution's EHS office, as per your facility's policy.[4]
References
Personal protective equipment for handling 2,6-Diphenylpyridine-4-carbaldehyde
Essential Safety and Handling Guide for 2,6-Diphenylpyridine-4-carbaldehyde
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and causes serious eye irritation.[1][2] It may also cause long-lasting harmful effects to aquatic life.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Standards/Specifications |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1] |
| Skin Protection | - Chemical-resistant gloves (e.g., Nitrile, Neoprene) - Fire/flame resistant and impervious clothing - Lab coat | Gloves must satisfy EU Directive 89/686/EEC and EN 374[1] |
| Respiratory Protection | Full-face respirator | Use if exposure limits are exceeded or irritation is experienced[1] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and maintain the chemical's integrity.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Contact: Prevent all contact with skin and eyes.[1]
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[1]
-
Ignition Sources: Use non-sparking tools and take measures to prevent fire caused by electrostatic discharge.[3]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product.[1][2] Wash hands thoroughly after handling.[1][2]
Storage Protocol:
-
Store in a tightly closed container in a dry, well-ventilated place.[3][4]
-
Keep away from heat, sparks, open flames, and hot surfaces.[3][5]
-
For long-term stability, consider storing under an inert gas.[3]
Disposal Plan
Contaminated materials and the chemical itself must be disposed of as hazardous waste.
Disposal Protocol:
-
Containment: Collect waste material in suitable, closed, and properly labeled containers for disposal.[1]
-
Regulations: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal laws and regulations.[1]
-
Environmental Protection: Avoid release to the environment.[1]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| If Swallowed | Rinse mouth. Get medical help.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[1] |
| If on Skin | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| If Inhaled | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
In the event of a spill, evacuate personnel to a safe area. Avoid dust formation and breathing vapors. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition.[1]
Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this chemical from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
